Bromo-PEG1-NH2 hydrobromide
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
2-(2-bromoethoxy)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrNO.BrH/c5-1-3-7-4-2-6;/h1-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSWRGGDSXELHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287287-20-9 | |
| Record name | 2-(2-bromoethoxy)ethan-1-amine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Bromo-PEG1-NH2 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG1-NH2 hydrobromide is a heterobifunctional linker molecule integral to the fields of bioconjugation and medicinal chemistry, particularly in the burgeoning area of targeted protein degradation. As a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, it serves as a molecular bridge, connecting a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The inclusion of a short polyethylene glycol (PEG) unit enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3][4]
This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, reactivity, and stability. It also outlines generalized experimental protocols for its use in bioconjugation and provides visualizations of key reaction pathways and workflows.
Physicochemical Properties
The distinct chemical functionalities at either end of the this compound molecule govern its reactivity, while the central PEG spacer influences its physical properties. Quantitative data for this specific molecule is not extensively published; therefore, data from the closely related compound 2-bromoethylamine hydrobromide is included for reference where noted.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-bromoethoxy)ethan-1-amine;hydrobromide | [5] |
| CAS Number | 2287287-20-9 | [1][5] |
| Molecular Formula | C4H11Br2NO | [] |
| Molecular Weight | 248.94 g/mol | [] |
| Appearance | White to beige crystalline powder or crystals (inferred from 2-bromoethylamine hydrobromide) | [7] |
| Melting Point | 172-176 °C (for 2-bromoethylamine hydrobromide) | [7] |
| Solubility | Water: >500 g/L at 20°C (for 2-bromoethylamine hydrobromide) | [7] |
| Generally soluble in polar organic solvents like DMSO and DMF (inferred from similar PEG linkers) | ||
| pKa | Not specified (The primary amine is expected to have a pKa in the range of 9-10, typical for primary alkyl amines) |
Reactivity and Stability
This compound possesses two distinct reactive functional groups: a primary amine (-NH2) and a bromo (-Br) group. This dual reactivity allows for sequential and controlled conjugation to two different molecules.
The bromo group is an excellent leaving group and is susceptible to nucleophilic substitution, particularly by soft nucleophiles like thiols (e.g., from cysteine residues in proteins). This reaction forms a stable thioether bond.[]
The primary amine group , present as an ammonium hydrobromide salt, can be deprotonated under basic conditions to the free amine, which is a potent nucleophile. It readily reacts with electrophiles such as activated carboxylic acids (e.g., NHS esters) or can be coupled directly to carboxylic acids using activating agents like EDC or HATU to form stable amide bonds.[]
The stability of the linkages formed depends on the reaction partner. Thioether and amide bonds are generally stable across a wide pH range. The PEG backbone itself is also chemically robust under typical physiological conditions.
Experimental Protocols
The following are generalized protocols for the two main types of reactions involving this compound. Optimization of reaction conditions (e.g., stoichiometry, temperature, reaction time, and buffer composition) is typically required for specific applications.
Protocol 1: Amide Bond Formation with a Carboxylic Acid
This protocol describes the coupling of the amine group of this compound to a molecule containing a carboxylic acid using EDC and NHS as activating agents.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous, amine-free organic solvent (e.g., DMF, DMSO)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Reaction buffer (e.g., PBS at pH 7.2-8.0, if aqueous conditions are used)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in the chosen solvent.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-60 minutes to form the NHS ester.
-
-
Coupling Reaction:
-
Dissolve this compound (1.5 equivalents) in the reaction solvent. Add the tertiary amine base (2-3 equivalents) to neutralize the hydrobromide and deprotonate the amine.
-
Add the Bromo-PEG1-NH2 solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
-
Quenching and Work-up:
-
Quench any unreacted NHS ester by adding a small amount of an amine-containing reagent like hydroxylamine or Tris buffer.
-
Dilute the reaction mixture with an appropriate solvent and perform an aqueous work-up to remove water-soluble byproducts.
-
-
Purification: Purify the product by a suitable chromatographic method.
Protocol 2: Thioether Bond Formation with a Thiol-Containing Molecule
This protocol outlines the reaction of the bromo group of a Bromo-PEG1-NH2 derivative (where the amine is protected) with a thiol-containing molecule. For the hydrobromide salt, the amine would typically be protected (e.g., with a Boc group) before this reaction to prevent side reactions.
Materials:
-
(Amine-protected) Bromo-PEG1-NH2
-
Thiol-containing molecule (e.g., a cysteine-containing peptide)
-
Reaction buffer (e.g., phosphate or borate buffer, pH 7.5-8.5)
-
Reducing agent (e.g., TCEP) if reducing disulfide bonds is necessary
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Preparation of Thiol: If the thiol is part of a disulfide bond, dissolve the molecule in the reaction buffer and treat with a reducing agent like TCEP to expose the free thiol.
-
Coupling Reaction:
-
Dissolve the (amine-protected) Bromo-PEG1-NH2 in the reaction buffer.
-
Add the bromo-PEG linker to the thiol-containing molecule solution in a 5-20 fold molar excess.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification: Purify the conjugate using a suitable method to remove unreacted starting materials.
-
Deprotection (if necessary): If the amine was protected, perform a deprotection step according to the nature of the protecting group (e.g., acidic conditions for Boc deprotection).
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using this compound, highlighting its role as a bifunctional linker.
Caption: A generalized synthetic workflow for a PROTAC using this compound.
Reaction Pathways
This diagram illustrates the two primary reaction pathways for this compound.
Caption: Dual reactivity pathways of this compound.
PROTAC Mechanism of Action
This diagram shows the general mechanism of action for a PROTAC, the intended application for this compound.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable chemical tool for the construction of complex biomolecules, most notably PROTACs. Its well-defined structure, featuring a hydrophilic PEG spacer and two distinct reactive termini, allows for a modular and efficient approach to synthesizing molecules with enhanced physicochemical properties. While specific quantitative data for this compound is limited in publicly accessible literature, its chemical behavior can be reliably inferred from its constituent functional groups and data on closely related molecules. The protocols and diagrams provided in this guide offer a foundational understanding for researchers looking to employ this versatile linker in their work.
References
A Technical Guide to Bromo-PEG1-NH2 Hydrobromide: A Bifunctional Linker for Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bromo-PEG1-NH2 hydrobromide, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). We will cover its chemical properties, its role in PROTAC synthesis, and the general mechanism of action for the resulting therapeutic modalities.
Core Properties of this compound
This compound is a heterobifunctional linker containing a bromo group and a primary amine. The single polyethylene glycol (PEG) unit enhances the solubility and pharmacokinetic properties of the final PROTAC molecule.[1][2][3] The terminal functional groups allow for the sequential conjugation of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
Below is a summary of its key quantitative data:
| Property | Value |
| Molecular Weight | 248.94 g/mol |
| Chemical Formula | C4H11Br2NO |
| CAS Number | 2287287-20-9 |
Role in PROTAC Synthesis
This compound serves as a linker to connect the two distinct ligands that constitute a PROTAC. The synthesis strategy generally involves a two-step sequential coupling. First, one of the ligands, for instance, the E3 ligase ligand, is reacted with one of the functional groups of the linker. In the second step, the second ligand, the POI binder, is coupled to the other end of the linker. The bromo and amino groups on the linker allow for versatile conjugation chemistries.
The following diagram illustrates the general workflow for the synthesis of a PROTAC using a bifunctional linker like this compound.
References
The Crucial Role of PEG Linkers in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the body's own cellular machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex. Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique ability to enhance solubility, modulate pharmacokinetics, and provide the necessary flexibility for optimal ternary complex formation. This technical guide delves into the multifaceted mechanism of action of PEG linkers in PROTACs, providing quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in the rational design of next-generation protein degraders.
Mechanism of Action of PEG Linkers in PROTACs
The primary function of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[2] The linker, particularly a PEG-based linker, plays a pivotal role in every step of this process.
Enhancing Solubility and Physicochemical Properties
A significant challenge in PROTAC development is their often large and lipophilic nature, which can lead to poor aqueous solubility.[3] PEG linkers, being composed of repeating ethylene glycol units, are inherently hydrophilic and can significantly improve the water solubility of PROTACs.[1][4][5] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing interactions with aqueous environments.[3] This improved solubility is not only crucial for formulation but can also positively impact oral absorption and overall pharmacokinetic profiles.[1]
Modulating Cell Permeability
The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers offers a distinct advantage.[3] PEG linkers can adopt folded conformations, effectively shielding the polar surface area of the PROTAC and presenting a more compact, less polar structure to the cell membrane.[3][6] This "chameleon-like" behavior can facilitate cellular uptake. However, there is a delicate balance, as excessive PEGylation can lead to reduced permeability.[3]
Facilitating Ternary Complex Formation
The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex.[3][7] A linker that is too short may lead to steric hindrance, preventing the target protein and E3 ligase from coming together.[7] Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[7] The optimal PEG linker length is therefore highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[7] The flexibility of the PEG chain allows the two ends of the PROTAC to orient themselves optimally for binding to both proteins, reducing the entropic penalty of forming the ternary complex.[1]
Quantitative Data on PEG Linker Effects
The impact of PEG linker length on PROTAC efficacy is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize quantitative data from various studies, illustrating the structure-activity relationship of PEG linkers in different PROTAC systems.
Table 1: Impact of PEG Linker Length on the Degradation of Bruton's Tyrosine Kinase (BTK)
| PROTAC Identifier | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | 2-PEG units | >1000 | <10 | Ramos |
| PROTAC 2 | 3-PEG units | 125 | 85 | Ramos |
| PROTAC 3 | 4-PEG units | 8.3 | >95 | Ramos |
| PROTAC 4 | 5-PEG units | 15.6 | >95 | Ramos |
| PROTAC 5 | 6-PEG units | 39.8 | >90 | Ramos |
Data is representative and compiled from studies on BTK-targeting PROTACs recruiting the Cereblon (CRBN) E3 ligase.[8]
Table 2: Impact of PEG Linker Length on the Degradation of BRD4
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-PEG2 | PEG2 | 50 | 85 | HeLa |
| PROTAC-PEG3 | PEG3 | 35 | 90 | HeLa |
| PROTAC-PEG4 | PEG4 | 15 | >95 | HeLa |
| PROTAC-PEG5 | PEG5 | 20 | >95 | HeLa |
| PROTAC-PEG6 | PEG6 | 45 | 90 | HeLa |
This data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs recruiting the VHL E3 ligase.[9]
Table 3: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| BRD4-PROTAC-PEG2 | PEG2 | 850.4 | 3.2 | 165.2 |
| BRD4-PROTAC-PEG3 | PEG3 | 894.5 | 3.0 | 174.5 |
| BRD4-PROTAC-PEG4 | PEG4 | 938.6 | 2.8 | 183.8 |
| BRD4-PROTAC-PEG5 | PEG5 | 982.7 | 2.6 | 193.1 |
Calculated properties for a representative series of BRD4-targeting PROTACs.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the rational design and optimization of PROTACs. Below are detailed methodologies for key experiments cited in PROTAC research.
Western Blotting for Protein Degradation Assessment
Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[10]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer, incubate on ice, and scrape the cells.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[10]
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and heating.
-
Separate equal amounts of protein from each sample by SDS-PAGE.[8][11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Signal Detection and Analysis:
-
Add ECL substrate and detect the signal using a chemiluminescence imaging system.[10]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
-
In Vitro Ubiquitination Assay
Objective: To directly assess the ability of a PROTAC to induce the ubiquitination of its target protein.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase complex.[3]
-
Purified target protein of interest.[3]
-
Ubiquitin and ATP.[3]
-
PROTAC of interest.
-
Ubiquitination buffer.
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the target protein.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination buffer, ATP, E1 enzyme, E2 enzyme, ubiquitin, purified target protein, and the PROTAC.[7]
-
Include a negative control without the PROTAC.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).[3]
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer.
-
Analyze the reaction mixture by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.[3]
-
Cellular Permeability Assays
Objective: To evaluate the ability of a PROTAC to cross the cell membrane.
3.3.1. Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: Measures passive diffusion across an artificial lipid membrane.
Procedure:
-
Preparation:
-
Prepare a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Coat a 96-well filter plate with the lipid solution.
-
Prepare a donor solution of the PROTAC in buffer.
-
Fill the wells of a 96-well acceptor plate with buffer.
-
-
Assay:
-
Place the filter plate onto the acceptor plate.
-
Add the donor solution to the filter plate.
-
Incubate for a defined period (e.g., 4-16 hours).[12]
-
-
Analysis:
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Papp).[12]
-
3.3.2. Caco-2 Permeability Assay
Principle: Measures both passive diffusion and active transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.[12]
-
-
Assay:
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Add the PROTAC solution to either the apical (top) or basolateral (bottom) chamber.
-
Incubate for a defined period (e.g., 2 hours).[12]
-
-
Analysis:
-
Collect samples from both chambers and analyze the PROTAC concentration by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions (apical-to-basolateral and basolateral-to-apical) and the efflux ratio.[12]
-
Visualizing Key Pathways and Workflows
Diagrams are essential for understanding the complex biological processes and experimental procedures involved in PROTAC research. The following diagrams were generated using the Graphviz DOT language.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
Conclusion
PEG linkers are indispensable tools in the rational design of effective PROTACs. They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The quantitative data and detailed experimental protocols presented in this guide underscore the critical importance of linker optimization for achieving maximal potency and efficacy. As the field of targeted protein degradation continues to evolve, a deep understanding of the role of the linker will be paramount in developing the next generation of transformative therapies.
References
- 1. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Solubility and Stability of Bromo-PEG1-NH2 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Bromo-PEG1-NH2 hydrobromide, a heterobifunctional PEG-based linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Given the limited publicly available data for this specific molecule, this guide combines theoretical predictions based on its structural components, data from analogous compounds, and detailed experimental protocols to empower researchers to determine its properties under their specific laboratory conditions.
Chemical Identity and Physicochemical Properties
This compound is a short-chain polyethylene glycol (PEG) linker functionalized with a terminal primary amine and a bromo group. The hydrobromide salt form enhances its stability and handling characteristics as a solid.
| Property | Value |
| Chemical Name | 2-(2-Bromoethoxy)ethan-1-amine hydrobromide |
| Molecular Formula | C4H11Br2NO |
| Molecular Weight | 248.94 g/mol |
| CAS Number | 2287287-20-9 |
| Structure | Br-CH2-CH2-O-CH2-CH2-NH2 · HBr |
Predicted and Qualitative Solubility Profile
The solubility of this compound is dictated by its dual nature: the hydrophilic PEG chain and the ionic hydrobromide salt favor solubility in polar, protic solvents, while the bromo-functionalized alkyl chain may contribute to solubility in some organic solvents.
Based on the properties of similar short-chain amine hydrobromide salts and PEGylated molecules, the following solubility profile can be predicted. It is crucial to note that these are predictions and should be experimentally verified.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydrobromide salt form and the hydrophilic ether linkage of the PEG chain are expected to confer high solubility in water and other polar protic solvents. Similar amine hydrobromide salts are known to be water-soluble.[1][2][3] |
| Polar Aprotic | DMSO, DMF | Moderate to High | Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic molecules, including PEG derivatives.[4] |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | While some longer, protected PEG linkers show solubility in DCM, the ionic salt form of this shorter linker may limit its solubility.[4] |
| Ethers | Diethyl Ether, THF | Low to Insoluble | The high polarity and ionic character of the hydrobromide salt make it unlikely to be soluble in non-polar ethereal solvents. |
| Hydrocarbons | Hexanes, Toluene | Insoluble | The molecule is too polar to be soluble in non-polar hydrocarbon solvents. |
Quantitative Solubility Data
As of the last update, specific quantitative solubility data for this compound is not widely published. The table below is provided as a template for researchers to populate with their own experimental findings.
Table 2: Experimental Quantitative Solubility of this compound at 25°C
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | User-determined | User-determined | |
| PBS (pH 7.4) | User-determined | User-determined | |
| Methanol | User-determined | User-determined | |
| Ethanol | User-determined | User-determined | |
| DMSO | User-determined | User-determined | |
| DMF | User-determined | User-determined |
Stability Considerations
The stability of this compound in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light and oxygen.
Key Potential Degradation Pathways:
-
Nucleophilic Substitution: The terminal bromine is a good leaving group, making the compound susceptible to reaction with nucleophiles.[5] In protic solvents (like water or alcohols), solvolysis can occur over time, replacing the bromine with a hydroxyl or alkoxy group, respectively. The rate of this reaction is generally slow at neutral pH and room temperature but can be accelerated by heat or strong nucleophiles.
-
Oxidative Degradation: The polyethylene glycol chain can be susceptible to oxidative degradation, a process that can be catalyzed by metal ions and lead to chain cleavage.[6] This is a consideration for long-term storage in solutions exposed to air.
-
Amine-Related Reactions: The primary amine is a nucleophile and can react with electrophiles. In unbuffered aqueous solutions, the pH will be acidic due to the hydrobromide salt. The protonated amine (ammonium) is less reactive. At higher pH, the free amine is more prevalent and more reactive.
Recommendations for Storage and Handling:
-
Solid Form: Store the solid material in a tightly sealed container in a cool, dry place, protected from light.
-
In Solution: For optimal stability, it is recommended to prepare solutions fresh. If storage is necessary, aliquot solutions and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For applications requiring high purity, use of freshly opened, anhydrous solvents is recommended.
Experimental Protocols
Protocol for Determining Aqueous and Organic Solubility (Shake-Flask Method)
This protocol outlines a reliable method for determining the equilibrium solubility of this compound in various solvents.
References
- 1. Page loading... [guidechem.com]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Boc-PEG3-bromide, 1076199-21-7 | BroadPharm [broadpharm.com]
- 5. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 6. mdpi.com [mdpi.com]
A Technical Guide to Bromo-PEG1-NH2 Hydrobromide: Application in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bromo-PEG1-NH2 hydrobromide, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins. This document details the chemical properties, safety information, and a representative experimental protocol for the application of this compound in PROTAC synthesis.
Core Concepts: this compound in PROTAC Development
This compound is a heterobifunctional linker essential for the modular synthesis of PROTACs.[1][2][3][4] A PROTAC molecule is comprised of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][5] The linker's nature, including its length and composition, is a critical determinant of a PROTAC's efficacy.[6] this compound, with its terminal bromo group and an amino group, facilitates the covalent attachment of the POI and E3 ligase ligands.[1][4]
The primary function of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1][5][7] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing the protein from the cell.[1][5][7]
Physicochemical and Safety Data
A comprehensive understanding of the physicochemical properties and safety profile of this compound is crucial for its handling and application in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2287287-20-9 | [2][4][8][9] |
| Molecular Formula | C4H11Br2NO | [2] |
| Molecular Weight | 248.94 g/mol | [2] |
| Common Synonyms | 2-(2-Bromoethoxy)ethanamine hydrobromide | [8] |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement | Source |
| Harmful if swallowed. | Wash face, hands and any exposed skin thoroughly after handling. | [10] |
| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. | [10][11] |
| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11] |
| May cause an allergic skin reaction. | Avoid breathing dust/fume/gas/mist/vapors/spray. | [10][11] |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. | [10][11] |
Note: This safety information is based on the closely related compound 2-Bromoethylamine hydrobromide (CAS 2576-47-8) as a specific, downloadable Safety Data Sheet for this compound was not publicly available. Researchers should always consult the specific SDS provided by their supplier before handling this chemical.
Experimental Protocols: Synthesis of a PROTAC using a Bromo-PEG Linker
The following is a representative two-step protocol for the synthesis of a PROTAC utilizing a bromo-PEG linker, such as this compound. This modular approach allows for the versatile assembly of PROTACs.
Step 1: Coupling of the E3 Ligase Ligand to the Bromo-PEG1-NH2 Linker
This procedure describes the reaction of the amino group of this compound with a carboxylic acid on the E3 ligase ligand.
-
Reagents and Materials:
-
E3 Ligase Ligand with a carboxylic acid moiety (e.g., a pomalidomide derivative) (1.0 eq)
-
This compound (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve the E3 ligase ligand and this compound in anhydrous DMF (0.1 M).
-
Add HATU and DIPEA to the reaction mixture.
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be carried forward to the next step.
-
Step 2: Coupling of the Protein of Interest (POI) Ligand
This protocol details the reaction of the bromo group of the intermediate product with a nucleophilic group (e.g., a hydroxyl or amine) on the POI ligand.
-
Reagents and Materials:
-
Intermediate from Step 1 (1.0 eq)
-
POI Ligand with a nucleophilic handle (e.g., a JQ1 derivative with a hydroxyl group) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.1 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a solution of the POI ligand in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the intermediate from Step 1 in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS, and confirm purity by analytical HPLC.
-
Visualizing the Process: PROTAC Synthesis and Mechanism of Action
The following diagrams illustrate the experimental workflow for PROTAC synthesis and the signaling pathway of PROTAC-mediated protein degradation.
Caption: Workflow for the two-step synthesis of a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | CAS#:2287287-20-9 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2287287-20-9|2-(2-Bromoethoxy)ethanamine hydrobromide|BLD Pharm [bldpharm.com]
- 9. This compound CAS#: 2287287-20-9 [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
The Fulcrum of Function: A Technical Guide to Single Ethylene Glycol Unit Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic strategies by enabling the targeted degradation of previously "undruggable" proteins. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. This technical guide provides an in-depth exploration of the role of single ethylene glycol (PEG) unit linkers in targeted protein degradation. We will delve into their impact on physicochemical properties, cellular permeability, and the formation of the pivotal ternary complex. This document consolidates quantitative data, details key experimental protocols, and provides visual representations of relevant pathways and workflows to serve as a comprehensive resource for the rational design and optimization of next-generation protein degraders.
Introduction: The Linker as a Key Modulator of PROTAC Activity
PROTACs are comprised of three essential components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is not merely a spacer but an active component that significantly influences the PROTAC's biological activity.[1][2] Its length, composition, and flexibility are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and degradation.[2][3]
Among the various linker chemistries, polyethylene glycol (PEG) linkers are widely employed due to their favorable properties.[1][4] They can enhance solubility, provide conformational flexibility, and are biocompatible.[4][5] While longer PEG chains are common, the strategic incorporation of a single ethylene glycol unit can have profound and sometimes decisive effects on a PROTAC's potency and selectivity. This guide focuses specifically on the nuanced role of this minimalist PEG linker.
Impact of a Single Ethylene Glycol Unit on PROTAC Efficacy: Quantitative Insights
The addition or removal of a single ethylene glycol unit can dramatically alter the degradation profile of a PROTAC. The following tables summarize quantitative data from studies that highlight the significant impact of this seemingly minor structural change.
| PROTAC Identifier | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Arg-PEG1-Dasa | BCR-ABL | c-IAP | Single PEG unit | 0.85 | 98.8 | [6] |
| Arg-PEGn-Dasa | BCR-ABL | c-IAP | Multiple PEG units | (Less potent) | (Lower) | [6] |
Table 2: Impact of a Single Ethylene Glycol Unit on Selectivity
| PROTAC Identifier | Target Proteins | E3 Ligase | Linker Composition | Effect | Reference |
| Lapatinib-based PROTAC | EGFR, HER2 | VHL | Alkyl linker | Degrades both EGFR and HER2 | [1] |
| Modified Lapatinib-based PROTAC | EGFR, HER2 | VHL | Alkyl linker + single ethylene glycol unit | Selectively degrades EGFR, abolishes HER2 degradation | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of PROTAC development. The following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTACs with single ethylene glycol unit linkers.
Detailed Experimental Protocols
The successful development of a PROTAC requires rigorous experimental validation. Below are detailed protocols for key experiments involved in the synthesis and evaluation of PROTACs containing a single ethylene glycol unit linker.
General Protocol for PROTAC Synthesis with a Single Ethylene Glycol Unit Linker
This protocol describes a general method for the synthesis of a PROTAC using a commercially available or custom-synthesized single ethylene glycol unit linker with appropriate functional groups for coupling.
Materials:
-
Warhead (POI-binding ligand) with a reactive handle (e.g., -COOH, -NH2, -OH)
-
E3 ligase ligand with a reactive handle
-
Single ethylene glycol unit linker with complementary reactive handles (e.g., HOOC-PEG1-NH-Boc)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, Et3N)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagents (e.g., TFA for Boc group)
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
First Coupling Reaction:
-
Dissolve the warhead (1.0 eq) and the protected single PEG unit linker (1.1 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the intermediate by flash column chromatography.
-
-
Deprotection:
-
Dissolve the purified intermediate in DCM.
-
Add the deprotection reagent (e.g., TFA for a Boc group) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
-
Second Coupling Reaction:
-
Dissolve the deprotected intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add the coupling reagent (1.2 eq) and base (2.0 eq).
-
Stir at room temperature for 2-4 hours, monitoring by LC-MS.
-
Work up the reaction as described in step 1.
-
-
Final Purification:
-
Purify the final PROTAC using preparative HPLC to achieve >95% purity.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay to evaluate the passive permeability of a compound.[7]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC compound
-
Plate reader
Procedure:
-
Coat the filter membrane of the donor wells with the phospholipid solution and allow the solvent to evaporate.
-
Prepare a solution of the test PROTAC in PBS (donor solution).
-
Add fresh PBS to the acceptor wells.
-
Add the donor solution to the donor wells.
-
Incubate the plate at room temperature for a specified time (e.g., 4-16 hours).
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [C]A * VA / (Area * Time * ([C]D - [C]A))
-
Where [C]A is the concentration in the acceptor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, and [C]D is the concentration in the donor well.
-
Ternary Complex Formation Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[7]
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
Terbium-conjugated anti-tag antibody (e.g., anti-His)
-
Fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST)
-
Test PROTAC with a single ethylene glycol unit linker
-
Assay buffer
-
Microplate reader with TR-FRET capability
Procedure:
-
In a low-volume microplate, add the tagged POI, tagged E3 ligase, and their respective antibodies to the assay buffer.
-
Add a serial dilution of the PROTAC to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation.
-
Measure the TR-FRET signal using a plate reader with an appropriate excitation wavelength (e.g., 340 nm) and emission wavelengths for the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).
-
An increase in the TR-FRET signal (ratio of acceptor to donor emission) indicates the formation of the ternary complex.
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion
The inclusion of a single ethylene glycol unit in a PROTAC linker is a subtle yet powerful design element that can significantly influence degradation efficacy and selectivity. As demonstrated by the presented data, this small modification can be the key to unlocking a desired therapeutic profile. The experimental protocols provided in this guide offer a framework for the systematic synthesis and evaluation of PROTACs, enabling researchers to explore the impact of such nuanced linker modifications. A thorough understanding of the structure-activity relationships of linkers, including the strategic use of single ethylene glycol units, is paramount for the continued success and advancement of targeted protein degradation as a therapeutic modality.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Dual Reactivity of Bromo-PEG1-NH2 Hydrobromide: A Technical Guide to Harnessing its Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Bromo-PEG1-NH2 hydrobromide is a heterobifunctional linker of significant interest in bioconjugation, drug delivery, and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its utility lies in the orthogonal reactivity of its two terminal functional groups: a primary amine and a bromo group, separated by a single polyethylene glycol (PEG) unit. This guide provides an in-depth exploration of the reactivity of the primary amine, offering a technical resource for professionals seeking to leverage this versatile molecule in their research and development endeavors.
Core Principles of Primary Amine Reactivity
The primary amine of this compound is a potent nucleophile, capable of reacting with a variety of electrophilic partners to form stable covalent bonds. However, its reactivity is fundamentally governed by its protonation state. As a hydrobromide salt, the amine exists predominantly in its protonated, non-nucleophilic ammonium form.[1] To engage in nucleophilic reactions, the free amine must be liberated by the addition of a non-nucleophilic base.
The nucleophilicity of the primary amine allows for a range of conjugation chemistries, most notably acylation reactions with activated esters and carboxylic acids. These reactions are fundamental to the construction of more complex biomolecules and targeted therapeutics.
Quantitative Data on Amine Reactivity
The following tables summarize key quantitative parameters relevant to the reactions of the primary amine in PEGylated linkers. This data, compiled from studies on analogous compounds, provides a valuable baseline for experimental design.
| Parameter | Typical Value/Condition | Notes |
| pKa of Primary Ammonium | ~10-11 | The pH of the reaction medium should be at or above this value to ensure a significant concentration of the reactive free amine. |
| Optimal pH for NHS Ester Coupling | 7.2 - 8.5 | A compromise between maximizing the concentration of the deprotonated amine and minimizing the competing hydrolysis of the NHS ester, which is accelerated at higher pH.[7][8] |
| Optimal pH for EDC/NHS Coupling | Activation: 4.7-6.0; Coupling: 7.2-7.5 | The activation of the carboxylic acid with EDC is more efficient at a slightly acidic pH, while the subsequent reaction of the NHS ester with the amine is favored at a neutral to slightly basic pH.[9][10][11] |
| Common Solvents | DMF, DMSO, DCM, Aqueous Buffers | The choice of solvent depends on the solubility of the reactants and the nature of the biomolecule being conjugated. For reactions in aqueous media, amine-free buffers are essential.[8][9][10][11] |
| Reaction Temperature | Room Temperature or 4°C | Milder temperatures are often preferred for the conjugation of sensitive biomolecules to prevent denaturation.[8][10][12] |
Table 1: Key Parameters for Primary Amine Reactions
| Reactant Class | Activating Agent(s) | Resulting Linkage | Molar Ratio (Linker:Amine) | Typical Reaction Time |
| NHS Esters | None | Amide | 1:1 to 1:1.5 | 30 min - 4 hours |
| Carboxylic Acids | EDC, NHS/Sulfo-NHS | Amide | 1.2:1 (Acid:Amine) | 2 - 24 hours |
| Aldehydes/Ketones | NaBH3CN | Secondary Amine | Variable | 2 - 12 hours |
Table 2: Common Reaction Chemistries and Conditions
Experimental Protocols
Detailed methodologies for key reactions involving the primary amine of this compound are provided below.
Protocol 1: Acylation with an NHS Ester
This protocol describes the reaction of the primary amine with a pre-activated N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS ester-containing molecule
-
Anhydrous, amine-free solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., DIPEA, TEA)
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Dissolution: Dissolve the this compound in the chosen anhydrous solvent.
-
Deprotonation: Add 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) to the solution to neutralize the hydrobromide salt and deprotonate the primary amine.
-
Reactant Addition: In a separate vessel, dissolve the NHS ester-containing molecule in the reaction buffer.
-
Reaction: Add the solution of the deprotonated Bromo-PEG1-NH2 to the NHS ester solution. The reaction is typically carried out at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Monitoring: Track the progress of the reaction using an appropriate analytical technique such as LC-MS or TLC.
-
Quenching: Once the reaction is complete, add the quenching solution to react with any unreacted NHS ester.
-
Purification: Purify the resulting conjugate using standard chromatographic techniques (e.g., HPLC, size-exclusion chromatography).
Protocol 2: Amide Bond Formation with a Carboxylic Acid
This protocol outlines the coupling of the primary amine with a carboxylic acid using EDC and NHS as activating agents.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Activation of Carboxylic Acid: In the activation buffer, dissolve the carboxylic acid-containing molecule. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS. Allow the activation to proceed for 15-30 minutes at room temperature.
-
Preparation of Amine: In a separate vial, dissolve the this compound in the anhydrous solvent and add 2-3 equivalents of DIPEA.
-
Conjugation: Add the activated carboxylic acid solution to the deprotonated amine solution. Adjust the pH of the reaction mixture to 7.2-7.5 using the conjugation buffer.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Purification: Purify the final product using appropriate chromatographic methods.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Principles of Using PEG Linkers for Improving Drug Delivery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a therapeutic agent, is a foundational technology in modern drug delivery.[1] It has become a cornerstone of the pharmaceutical industry by significantly enhancing the pharmacokinetic and pharmacodynamic profiles of drugs ranging from small molecules to large biologics.[1][2] By forming a protective hydrophilic shield around the drug molecule, PEGylation improves aqueous solubility, extends circulatory half-life, reduces immunogenicity, and enhances stability.[1][3][4][5][6] These modifications can lead to reduced dosing frequency, improved patient compliance, and superior therapeutic outcomes.[1][4] This guide provides a comprehensive technical overview of the core principles of PEGylation, common conjugation chemistries, the impact on drug properties with supporting quantitative data, and detailed experimental protocols for the synthesis and characterization of PEGylated therapeutics.
Core Principles of PEGylation
PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the FDA.[2] Its fundamental mechanism of action in drug delivery revolves around the "stealth" or "shielding" effect it confers upon conjugation.[1][7]
-
Increased Hydrodynamic Size: The attachment of PEG chains dramatically increases the hydrodynamic volume of the drug molecule.[3][8] This larger size significantly reduces renal clearance through glomerular filtration, which is a primary driver for the extended circulation half-life of the therapeutic.[3][8][9][10]
-
Reduced Immunogenicity and Antigenicity: The flexible PEG chains form a hydrated cloud that masks the surface epitopes of therapeutic proteins.[1][3][5][9] This "shield" sterically hinders recognition by the immune system, thereby reducing the risk of an immunogenic response and the formation of anti-drug antibodies.[1][3][8][9]
-
Enhanced Solubility and Stability: PEG is inherently hydrophilic, and its conjugation can significantly improve the aqueous solubility of hydrophobic drugs, simplifying their formulation and administration.[1][3][4][9] Furthermore, the PEG shield protects the drug from enzymatic degradation by proteases, enhancing its stability in vivo.[4][5][11]
-
Altered Biodistribution: By prolonging circulation, PEGylation can lead to preferential accumulation of the drug in tissues with leaky vasculature, such as tumors.[] This phenomenon, known as the Enhanced Permeability and Retention (EPR) effect, enables passive tumor targeting.[1][9]
The logical relationship between PEG properties and their therapeutic effects is visualized below.
PEG Linker Architectures and Conjugation Chemistries
The method of attaching PEG chains to a drug is critical and depends on the available functional groups on the drug and the desired properties of the conjugate. PEG linkers can be classified by their structure (linear or branched) and the reactivity of their terminal functional groups.[13]
-
Linear PEGs: Consist of a single PEG chain with functional groups at one or both ends.[13]
-
Branched PEGs: Feature multiple PEG chains radiating from a central core. Y-shaped PEGs, for example, can offer enhanced steric hindrance.[14]
-
Homobifunctional Linkers: Possess two identical reactive groups, used for crosslinking.[13]
-
Heterobifunctional Linkers: Have two different reactive groups, allowing for specific, sequential conjugation of different molecules.[13]
The choice of conjugation chemistry is paramount for creating a stable and effective PEG-drug conjugate. Two of the most common strategies are amine-reactive and thiol-reactive PEGylation.
Amine-Reactive PEGylation (e.g., NHS Esters)
This is the most common approach, targeting primary amines (—NH₂) found on the N-terminus of proteins and the ε-amino group of lysine residues.[15][16] N-Hydroxysuccinimide (NHS) esters of PEG react with these amines under neutral to slightly basic conditions (pH 7.2-8.5) to form a stable, covalent amide bond.[15][17]
Thiol-Reactive PEGylation (e.g., Maleimides)
This strategy offers more site-specific conjugation by targeting sulfhydryl (—SH) groups, which are present in cysteine residues.[18][19] PEG-maleimide derivatives react with thiols at a pH range of 6.5-7.5 via a Michael addition to form a stable thioether bond.[19][20] This reaction is highly selective for thiols over other functional groups like amines within this pH range.[20]
Quantitative Impact on Pharmacokinetics
The most significant and quantifiable advantage of PEGylation is the profound improvement in a drug's pharmacokinetic (PK) profile, particularly its circulation half-life (t½). The increase in molecular weight is inversely related to renal clearance.[11]
| Drug/Molecule | Form | PEG Size (kDa) | Half-Life (t½) | Fold Increase | Reference |
| PEG Polymer | Unconjugated | 6 | 18 min | - | [11] |
| Unconjugated | 50 | 16.5 hr | 55x | [11] | |
| Asparaginase | Native | - | 20 hr | - | [11] |
| PEGylated | 5 (x 68-82) | 357 hr | ~18x | [11] | |
| Interferon-α | Native | - | ~2-3 hr | - | [9] |
| PEGylated | 12 | ~20-30 hr | ~10x | [9] | |
| Superoxide Dismutase | Native | - | 3.5 min | - | [11] |
| PEGylated | - | 540–990 min | ~154-282x | [11] | |
| Starch-IONPs | Uncoated | - | - | - | [21][22] |
| PEGylated | - | Extended (5.7-fold higher tumor accumulation) | - | [21][22] |
Note: Data is compiled from multiple sources and serves as a representative illustration of PEGylation's effect. Exact values can vary based on the specific conjugate, PEG architecture, and study model.
Experimental Protocols
Successful PEGylation requires careful execution and characterization. Below are generalized protocols for the two most common conjugation chemistries and a key characterization method.
Protocol 1: Amine PEGylation using PEG-NHS Ester
This protocol describes a general procedure for conjugating a PEG-NHS ester to a protein.
Materials:
-
Protein solution (1-10 mg/mL)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.5)[17]
-
PEG-NHS Ester reagent
-
Quenching buffer (e.g., 1 M Tris or Glycine, pH ~8.0)[17]
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)[15]
Procedure:
-
Reagent Preparation: Equilibrate the vial of PEG-NHS Ester to room temperature before opening to prevent moisture condensation.[15][17][23] Prepare the protein solution in the amine-free reaction buffer.
-
PEG Stock Solution: Immediately before use, dissolve the PEG-NHS Ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[15][24] Do not store the reconstituted solution as the NHS ester readily hydrolyzes.[15][24]
-
Conjugation Reaction: Calculate the required volume of PEG stock solution to achieve the desired molar excess (typically 10- to 20-fold) over the protein.[15][24] Add the PEG solution to the protein solution while gently stirring. The final volume of organic solvent should not exceed 10% of the total reaction volume.[15][24]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours on ice.[15][24]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[17]
-
Purification: Remove unreacted PEG and byproducts using SEC or dialysis to isolate the PEGylated protein conjugate.[15]
Protocol 2: Thiol PEGylation using PEG-Maleimide
This protocol outlines the site-specific conjugation of a PEG-Maleimide to a protein's cysteine residues.
Materials:
-
Thiol-containing protein solution
-
PEG-Maleimide reagent
Procedure:
-
Protein Preparation: Dissolve the target protein in the thiol-free conjugation buffer. If the protein has internal disulfide bonds that need to be reduced to expose free thiols, a reducing agent like TCEP can be added (and subsequently removed before adding the PEG-Maleimide).
-
PEG Stock Solution: Prepare a stock solution of PEG-Maleimide in the conjugation buffer.[18]
-
Conjugation Reaction: Add the PEG-Maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of PEG-Maleimide over the free thiol concentration is generally recommended for sufficient conjugation.[18][19]
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[18][19]
-
Purification: Purify the final conjugate using SEC or dialysis to remove unreacted PEG-Maleimide and protein.[18][19]
Protocol 3: Characterization by Size Exclusion Chromatography (SEC)
SEC is a crucial technique to confirm successful PEGylation and assess the purity of the conjugate. It separates molecules based on their hydrodynamic size.[25]
Workflow:
Procedure:
-
System Setup: Equilibrate an appropriate SEC column (e.g., TSKgel G4000SWXL) with a suitable mobile phase (e.g., PBS).[25]
-
Sample Injection: Inject a small volume of the purified PEGylation reaction mixture onto the column.
-
Detection: Monitor the column eluent using a series of online detectors.
-
UV Detector: Detects the protein component.
-
Refractive Index (RI) Detector: Detects both protein and PEG.[26]
-
Multi-Angle Light Scattering (MALS) Detector: When combined with UV and RI data, MALS can determine the absolute molar mass of the eluting species, confirming the degree of PEGylation (e.g., mono- vs. di-PEGylated) and identifying aggregates.[26][27][28]
-
-
Data Analysis: Analyze the resulting chromatogram. Successful PEGylation is confirmed by the appearance of a new, earlier-eluting peak (larger hydrodynamic size) corresponding to the PEG-protein conjugate, with a corresponding decrease in the peak for the native protein.[25][28]
Challenges and Future Perspectives
Despite its widespread success, PEGylation faces certain challenges. The steric hindrance from the PEG chain can sometimes reduce the drug's binding affinity for its target receptor.[1][] Additionally, the potential for developing anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) of the drug, has been observed in some cases.[7][9]
Future innovations are focused on overcoming these limitations through strategies like:
-
Site-Specific PEGylation: Using enzymatic methods or click chemistry to attach PEG at precise locations away from the drug's active site, ensuring homogeneity and preserving bioactivity.[9][29]
-
Releasable PEGs: Designing linkers that are cleaved under specific physiological conditions (e.g., in the low pH of a tumor microenvironment) to release the native, fully active drug at the target site.[4]
Conclusion
PEGylation is a powerful and proven platform technology that fundamentally improves the properties of therapeutic agents for drug delivery. By increasing hydrodynamic size, shielding from the immune system, and enhancing solubility, PEG linkers can dramatically improve a drug's pharmacokinetic profile and overall efficacy. A thorough understanding of conjugation chemistries and robust analytical characterization are critical for the successful development of safe and effective PEGylated therapeutics. As the technology continues to evolve with more sophisticated, site-specific, and cleavable linkers, PEGylation will remain an indispensable tool in the drug development arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation - Wikipedia [en.wikipedia.org]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System [mdpi.com]
- 8. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 9. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 10. A multiple-dose pharmacokinetics of polyethylene glycol recombinant human interleukin-6 (PEG-rhIL-6) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Protein PEGylation [jenkemusa.com]
- 15. broadpharm.com [broadpharm.com]
- 16. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. In Vitro and In Vivo Evaluation of PEGylated Starch-Coated Iron Oxide Nanoparticles for Enhanced Photothermal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 27. wyatt.com [wyatt.com]
- 28. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 29. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Proximity: An In-depth Technical Guide to the Impact of Short PEG Linkers on Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
The strategic induction of ternary complexes has emerged as a revolutionary paradigm in therapeutic intervention, enabling the targeted degradation of previously "undruggable" proteins. At the heart of this approach lie proximity-inducing modalities such as Proteolysis Targeting Chimeras (PROTACs) and, more recently, molecular glues. A critical, yet often underappreciated, component governing the efficacy of these molecules is the chemical linker that connects the various interacting moieties. Among the diverse linker chemistries, short polyethylene glycol (PEG) linkers have garnered significant attention for their unique ability to modulate the formation and stability of the crucial ternary complex, consisting of the target protein of interest (POI), the proximity-inducing molecule, and a recruited E3 ubiquitin ligase.
This technical guide provides a comprehensive exploration of the multifaceted role of short PEG linkers in ternary complex formation. We will delve into the quantitative impact of these linkers on binding affinities and degradation efficiencies, provide detailed experimental protocols for their characterization, and visualize the intricate molecular interplay through detailed diagrams.
The Pivotal Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two warheads.[1][2] The linker is far from a passive spacer; its length, flexibility, and chemical composition are paramount in dictating the overall success of the PROTAC.[3][4] Short PEG linkers, typically comprising 2 to 12 ethylene glycol units, offer a unique combination of properties that profoundly influence a PROTAC's efficacy.[5]
Impact on Ternary Complex Stability and Cooperativity
The formation of a stable and productive ternary complex is the cornerstone of successful protein degradation.[6] The linker plays a crucial role in modulating the thermodynamics and kinetics of this complex. An optimal linker length is essential; a linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, while an excessively long linker can result in a decrease in potency due to a higher entropic penalty upon binding.[7][8]
Short PEG linkers provide a degree of conformational flexibility, allowing the PROTAC to adopt an optimal orientation for the formation of a stable ternary complex.[3] This flexibility can be advantageous in accommodating the surfaces of the two proteins.[8] The concept of cooperativity (α) is a key metric in assessing the stability of the ternary complex. Positive cooperativity, where the binding of the first protein increases the binding affinity for the second, is a hallmark of efficient PROTACs and is significantly influenced by the linker.[9]
Enhancing Physicochemical Properties
Beyond their role in ternary complex geometry, short PEG linkers also impart favorable physicochemical properties to PROTAC molecules. The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC, which is crucial for bioavailability and formulation.[3][10] However, there is a delicate balance to be struck, as increased linker length and polarity can sometimes negatively impact cell permeability.[11]
Quantitative Analysis of Short PEG Linker Impact
The optimization of linker length and composition is an empirical process that requires systematic evaluation. The following tables summarize quantitative data from published studies, illustrating the impact of PEG linker length on key parameters of PROTAC efficacy.
Table 1: Impact of PEG Linker Length on Ternary Complex Formation and Degradation
| PROTAC System | Linker Modification | Ternary Complex Stability (KD, ternary) | Cooperativity (α) | Degradation Potency (DC50) | Reference |
| BTK-CRBN | Short Linker | Weaker | Negative | Ineffective | [8] |
| BTK-CRBN | Longer Linker | Stronger | N/A | Potent | [8] |
| BRD4-VHL (MZ1) | 3-PEG Linker | 25 nM | 22 | 13 nM | [8] |
| SMARCA2-VHL (PROTAC 1) | PEG linker | 160 nM | 3.2 | 25 nM | [8] |
| SMARCA2-VHL (ACBI1) | Optimized linker | 18 nM | 26 | 0.9 nM | [8] |
Table 2: Effect of PEG Linker Length on BRD4 Degradation
Representative data for JQ1-based PROTACs recruiting VHL E3 ligase.
| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PEG | 12 | 26 | >95 | [6] |
Experimental Protocols for Characterizing Ternary Complex Formation
A multi-assay approach is crucial for the thorough characterization of ternary complex formation and the impact of the linker.
Co-Immunoprecipitation (Co-IP)
Objective: To qualitatively or semi-quantitatively assess the formation of the ternary complex in a cellular context.
-
Cell Culture and Treatment: Culture cells expressing the target protein and E3 ligase of interest. Treat the cells with the PROTAC molecule at various concentrations and for different durations.
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to maintain protein integrity.
-
Immunoprecipitation: Incubate the cell lysate with an antibody that specifically recognizes one component of the ternary complex (e.g., the target protein or the E3 ligase).
-
Immune Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against all three components of the expected ternary complex (target protein, PROTAC-binding tag if applicable, and E3 ligase). The presence of all three proteins in the eluate indicates the formation of the ternary complex.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of the binary and ternary complexes in a label-free, real-time manner.[8]
Methodology:
-
Immobilization: Immobilize one of the purified proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary PROTAC-E3 ligase interaction.
-
In a separate experiment, inject a series of concentrations of the purified target protein over a fresh sensor chip surface to measure any non-specific binding.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a constant concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions. Calculate the cooperativity factor (α).
Isothermal Titration Calorimetry (ITC)
Objective: To measure the thermodynamic parameters (ΔH, ΔS, and KD) of binary and ternary complex formation.[15]
Methodology:
-
Sample Preparation: Prepare purified solutions of the target protein, E3 ligase, and PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution.
-
Titrate the PROTAC into the E3 ligase solution.
-
-
Ternary Titration:
-
Titrate a solution containing both the target protein and the PROTAC into the E3 ligase solution.
-
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interactions. The cooperativity can be calculated from the binding affinities of the binary and ternary complexes.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay
Objective: To quantify ternary complex formation in a homogeneous assay format, suitable for high-throughput screening.[15]
Methodology:
-
Reagent Preparation: Label the target protein and the E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively. This can be achieved using specific antibodies or by creating fusion proteins.
-
Assay Setup: In a microplate, combine the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor. An increase in the FRET signal indicates the proximity of the donor and acceptor molecules, and thus, the formation of the ternary complex.
Visualizing the Molecular Logic
To better understand the mechanisms and experimental considerations in ternary complex analysis, the following diagrams illustrate the key processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protein–protein interfaces in molecular glue-induced ternary complexes: classification, characterization, and prediction - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. scispace.com [scispace.com]
- 8. Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. Molecular Modeling of Complex Cross-Linked Networks of PEGDA Nanogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 14. A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A platform for the rapid synthesis of molecular glues (Rapid-Glue) under miniaturized conditions for direct biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of Bromo-PEG1-NH2 Hydrobromide to a Target Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of molecules, is a fundamental technique in modern biotechnology and drug development. Polyethylene glycol (PEG) linkers are frequently employed in this process to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation can increase a molecule's hydrodynamic size, leading to reduced renal clearance and a longer circulation half-life, improve solubility, and shield antigenic sites to decrease immunogenicity.[1]
Bromo-PEG1-NH2 hydrobromide is a heterobifunctional linker featuring a terminal bromo group and a primary amine, separated by a single ethylene glycol unit. This configuration allows for a sequential or orthogonal conjugation strategy. The primary amine group can be coupled to a carboxyl group on a target molecule through amide bond formation, while the bromo group can react with nucleophiles, most notably the thiol group of a cysteine residue, to form a stable thioether bond.[2][3] This document provides detailed protocols for the conjugation of this compound to a target molecule, methods for purification, and approaches for characterization.
Chemical Principle
The conjugation strategy involves two main steps:
-
Amine-Carboxyl Coupling: The primary amine of Bromo-PEG1-NH2 is conjugated to a carboxyl group (e.g., on aspartic acid, glutamic acid, or the C-terminus of a protein) on the target molecule. This reaction is typically mediated by carbodiimide chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This unstable intermediate is then stabilized by NHS, forming a more stable amine-reactive NHS ester. The primary amine of the PEG linker then reacts with this NHS ester to form a stable amide bond.[1][5] This activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent amine coupling is favored at a physiological to slightly alkaline pH (7.2-8.5).[6][7]
-
Bromo-Thiol Coupling (Alkylation): The bromo group at the other end of the PEG linker is an excellent leaving group for nucleophilic substitution reactions. It can react specifically with the thiol group of a cysteine residue to form a stable thioether linkage.[2] This reaction, often referred to as alkylation, proceeds efficiently under slightly basic conditions (pH 7.5-8.5), where the sulfhydryl group is deprotonated to the more nucleophilic thiolate anion.[3]
Experimental Protocols
This section details the two-step protocol for conjugating this compound to a target molecule containing both carboxyl and thiol groups.
Protocol 1: Conjugation of Bromo-PEG1-NH2 to Carboxyl Groups via EDC/NHS Chemistry
This protocol outlines the steps to conjugate the amine end of the PEG linker to the carboxyl groups on a target molecule, such as a protein.
Materials:
-
Target molecule with accessible carboxyl groups (e.g., protein)
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]
-
Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5[9]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[2]
-
N-hydroxysulfosuccinimide (Sulfo-NHS)[1]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine[9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification[5]
Procedure:
-
Target Molecule Preparation:
-
Reagent Preparation (Prepare immediately before use):
-
Activation of Carboxyl Groups:
-
Conjugation to PEG-Amine:
-
Immediately add the Bromo-PEG1-NH2 solution to the activated target molecule solution. A 10- to 50-fold molar excess of the PEG linker over the target molecule is a common starting point.[9]
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.[7]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[9]
-
-
Quenching the Reaction:
-
Purification:
Protocol 2: Sequential Conjugation of the Bromo-Group to a Thiol
This protocol is for the subsequent reaction of the bromo-functionalized target molecule (from Protocol 1) with a molecule containing a free thiol group (e.g., a cysteine residue).
Materials:
-
Bromo-PEG-conjugated molecule from Protocol 1
-
Thiol-containing molecule
-
Reaction Buffer: PBS, pH 7.5-8.5, degassed[3]
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)[3]
-
Quenching reagent: L-cysteine or 2-mercaptoethanol[11]
-
Purification supplies (e.g., SEC column)
Procedure:
-
Thiol Reduction (if necessary):
-
If the thiols on the target molecule are present as disulfide bonds, they must be reduced.
-
Incubate the molecule with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.[11]
-
Remove the excess reducing agent using a desalting column equilibrated with the degassed Reaction Buffer.[11]
-
-
Conjugation Reaction:
-
Adjust the pH of the Bromo-PEG-conjugated molecule solution to 7.5-8.5.[3]
-
Add the thiol-containing molecule. A 5- to 20-fold molar excess of the bromo-PEG-conjugated molecule over the thiol-containing molecule is a recommended starting point.[11]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[11]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the final conjugate using Size Exclusion Chromatography (SEC) to separate the conjugate from unreacted molecules and byproducts.[] Other methods like Hydrophobic Interaction Chromatography (HIC) or Reverse Phase Chromatography (RP-HPLC) may also be suitable depending on the properties of the conjugate.[]
-
Quantitative Data Summary
Optimizing reaction conditions is crucial for achieving the desired degree of conjugation. The following tables provide recommended starting conditions and ranges for the key reaction parameters.
Table 1: Reaction Conditions for Amine-Carboxyl Coupling (Protocol 1)
| Parameter | Recommended Value/Range | Rationale |
| Activation pH | 4.5 - 6.0 | Most efficient for EDC/NHS activation of carboxyl groups.[6][7] |
| Coupling pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[6] |
| Buffer System | Activation: MESCoupling: Phosphate, Borate | Must be free of primary amines and carboxylates.[6][8] |
| Molar Ratio (EDC:Target) | 10:1 to 50:1 | To ensure efficient activation of carboxyl groups.[1] |
| Molar Ratio (Sulfo-NHS:Target) | 10:1 to 50:1 | To stabilize the activated intermediate.[1] |
| Molar Ratio (PEG-NH2:Target) | 10:1 to 50:1 | To drive the conjugation reaction to completion.[9] |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Lower temperatures can reduce hydrolysis of the NHS ester. |
| Reaction Time | 2 hours (RT) or Overnight (4°C) | Dependent on the reactivity of the target molecule.[9] |
Table 2: Reaction Conditions for Bromo-Thiol Coupling (Protocol 2)
| Parameter | Recommended Value/Range | Rationale |
| Reaction pH | 7.5 - 8.5 | Promotes the deprotonation of the thiol to the more nucleophilic thiolate.[3] |
| Buffer System | PBS, HEPES, degassed | Maintain pH and prevent oxidation of thiols.[3] |
| Molar Ratio (Bromo-PEG-Molecule:Thiol) | 5:1 to 20:1 | To ensure complete reaction with the available thiol groups.[11] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | To balance reaction rate and stability of the molecules.[3] |
| Reaction Time | 2-4 hours (RT) or 12-16 hours (4°C) | Allow sufficient time for the alkylation reaction to proceed.[3] |
Characterization of the Conjugate
Successful conjugation should be confirmed, and the purity of the final product assessed.
-
SDS-PAGE: An increase in the molecular weight of a protein conjugate can be visualized as a band shift compared to the unconjugated protein.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight, confirming the covalent attachment and determining the number of PEG linkers per molecule.
-
Chromatography (SEC, IEX, RP-HPLC): Can be used to assess the purity of the conjugate and separate different PEGylated species.[][12]
-
Spectroscopic Methods: Techniques like the TNBS assay can be used to quantify the reduction in free amines after conjugation to estimate the degree of PEGylation.[13]
Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for the two-step conjugation of Bromo-PEG1-NH2.
Experimental Workflow
Caption: General workflow for sequential bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols for PROTAC Synthesis Utilizing Bromo-PEG1-NH2 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of two ligands—one that binds to the POI and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a stable ternary complex (POI-PROTAC-E3 ligase) essential for protein degradation.[4][5]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, provide flexibility, and offer synthetic tractability.[1][2] Bromo-PEG1-NH2 hydrobromide is a bifunctional linker featuring a terminal primary amine and a bromo group. This configuration allows for the sequential and controlled conjugation of the POI and E3 ligase ligands. The primary amine can serve as a nucleophile or be acylated, while the bromo group is susceptible to nucleophilic substitution, providing two distinct reactive handles for PROTAC assembly.[6]
These application notes provide a detailed, step-by-step guide for the synthesis of a PROTAC using this compound as a key component.
PROTAC Mechanism of Action: A Signaling Pathway
The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase. This induced proximity initiates a cascade of events, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[7] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[3]
PROTAC-mediated ubiquitination and proteasomal degradation of a target protein.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound is typically a two-step process. This modular approach allows for the flexible assembly of the final PROTAC molecule. The following workflow outlines a general strategy where the amine end of the linker is first coupled to an E3 ligase ligand, followed by the reaction of the bromo end with a POI ligand.
Workflow for the two-step synthesis of a PROTAC using this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for a typical two-step PROTAC synthesis using this compound. Actual results may vary depending on the specific ligands used.
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (LC-MS) |
| 1 | E3-Linker-Br | Bromo-PEG1-NH2·HBr, E3 Ligand-COOH | HATU, DIPEA | DMF | 60-80% | >95% |
| 2 | Final PROTAC | E3-Linker-Br, POI Ligand-OH | K₂CO₃ | DMF | 40-60% | >98% |
Experimental Protocols
The following protocols are representative examples and may require optimization for specific ligands.
Protocol 1: Amide Coupling of E3 Ligase Ligand to Bromo-PEG1-NH2
This protocol describes the coupling of a carboxylic acid-containing E3 ligase ligand (e.g., a pomalidomide derivative) to the amine group of this compound.
Materials:
-
This compound
-
E3 Ligase Ligand with a carboxylic acid handle (1.0 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture to neutralize the hydrobromide and deprotonate the amine. Stir for 10 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture.[8]
-
Stir the reaction at room temperature for 4-12 hours.[9]
-
Monitor the reaction progress by LC-MS.[8]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the resulting E3-linker-Br intermediate by flash column chromatography or preparative HPLC.[8]
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Nucleophilic Substitution to Attach POI Ligand
This protocol details the reaction of the bromo group of the E3-linker-Br intermediate with a hydroxyl-containing POI ligand (e.g., a JQ1 derivative).
Materials:
-
E3-linker-Br intermediate (1.0 eq)
-
POI Ligand with a hydroxyl or phenol group (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq) or a similar base
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
To a solution of the POI ligand (1.2 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 3.0 eq).[10]
-
Stir the mixture at room temperature for 30 minutes.[10]
-
Add a solution of the E3-linker-Br intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.[10]
-
Heat the reaction to 60-80 °C and stir for 16 hours under a nitrogen atmosphere.[10][11]
-
Monitor the reaction progress by LC-MS.[10]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).[10]
-
Wash the combined organic layers with water and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.[3]
-
Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and confirm purity by analytical HPLC.[12]
Characterization and Biological Evaluation
Characterization:
-
LC-MS Analysis: To confirm the molecular weight of the synthesized PROTAC and assess its purity.[13]
-
NMR Spectroscopy: To confirm the chemical structure of the final PROTAC. The purified PROTAC is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) and analyzed by ¹H and ¹³C NMR.[13]
Biological Evaluation:
-
Western Blot for Protein Degradation: This is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.[8] Cells are treated with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours), and the target protein levels are assessed by immunoblotting. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) can be determined.[5]
-
Cell Viability Assays: To assess the cytotoxic effects of the PROTAC on cells. Assays such as MTT or CellTiter-Glo® can be used to determine the IC50 value.[9]
-
Ubiquitination Assays: To confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system. This can be done by co-treating cells with the PROTAC and a proteasome inhibitor (e.g., MG132) and observing the rescue of the target protein from degradation.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction | Extend reaction time, increase the equivalents of coupling reagent, ensure anhydrous conditions. |
| Difficult purification | Optimize chromatography conditions (e.g., gradient, column). | |
| Low yield in Step 2 | Poor nucleophilicity of POI ligand | Use a stronger base, increase reaction temperature, or consider a more reactive derivative of the POI ligand. |
| Degradation of starting material or product | Reduce reaction temperature and monitor closely. | |
| Final PROTAC is insoluble | High lipophilicity | The PEG1 linker is short; consider using a longer PEG linker for future syntheses to improve solubility.[1][2] |
| No biological activity | Incorrect structure | Re-verify the structure using 2D NMR techniques. |
| Unfavorable ternary complex formation | The linker length and attachment points are crucial.[5] Synthesize analogs with different linker lengths or attachment points. |
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bromo PEG | BroadPharm [broadpharm.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Bromo-PEG1-NH2 Hydrobromide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a leading class of targeted cancer therapeutics, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload. Bromo-PEG1-NH2 hydrobromide is a heterobifunctional linker that offers a precise and stable method for ADC construction.
This linker incorporates three key features:
-
A bromo group for covalent attachment to the antibody. It reacts with nucleophilic thiol groups (-SH) from cysteine residues to form a highly stable thioether bond. This type of non-cleavable linkage ensures minimal premature drug release in circulation.[1]
-
A short, hydrophilic polyethylene glycol (PEG1) spacer . The PEG moiety enhances the solubility and stability of the ADC, reduces aggregation, and can improve the overall pharmacokinetic profile.[]
-
A primary amine group (-NH2) , which serves as a versatile handle for the attachment of a cytotoxic payload. This is typically achieved by forming a stable amide bond with a payload that has been functionalized with a carboxylic acid or an activated ester.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of novel ADCs.
Principle of Reaction
The synthesis of an ADC using this compound is a two-stage process. This strategy ensures a controlled and efficient conjugation, separating the payload attachment from the antibody conjugation.
-
Payload-Linker Conjugation: The primary amine of the Bromo-PEG1-NH2 linker is conjugated to a payload molecule containing a carboxylic acid group. This reaction is typically mediated by carbodiimide chemistry (e.g., using EDC and NHS/Sulfo-NHS) to form a stable amide bond.
-
Antibody-Linker Conjugation: The bromo group of the resulting payload-linker complex is then conjugated to the antibody. This is achieved through nucleophilic substitution with thiol groups on the antibody, which are typically generated by the controlled reduction of interchain disulfide bonds. The reaction forms a stable thioether linkage.[1]
Data Presentation
The choice of linker chemistry significantly impacts the stability and homogeneity of the final ADC product. Bromo-based linkers are known to form more stable bonds compared to maleimide-based linkers, which can be susceptible to retro-Michael addition, leading to premature drug release.[3] The data below, synthesized from typical results for cysteine-linked ADCs, compares key performance metrics for bromo-functionalized linkers against the commonly used maleimide-based linkers.
Table 1: Comparative Performance of Thiol-Reactive Linkers
| Performance Metric | Bromo-PEG (Bromoacetamide) Linker | Maleimide-PEG Linker | Key Findings & Implications |
| In Vivo Stability | No measurable systemic drug release over 2 weeks in mice.[3] | Susceptible to retro-Michael reaction, leading to premature drug release.[3] | The irreversible thioether bond from bromo-linkers offers superior plasma stability, minimizing off-target toxicity.[3] |
| Intratumoral Drug Exposure | 25% higher intratumoral drug exposure over a 7-day period.[3] | Lower intratumoral drug concentration due to premature deconjugation.[3] | Enhanced stability of the bromo-linker leads to more efficient delivery of the payload to the tumor.[3] |
| ADC Homogeneity | Affords a more homogenous ADC product.[3] | Can result in heterogeneous mixtures of ADC species.[3] | Increased homogeneity with bromo-linkers can lead to better-defined pharmacological properties and improved manufacturing consistency.[3] |
Experimental Protocols
The following protocols provide a detailed methodology for synthesizing an ADC using this compound. These should be considered as a starting point and may require optimization for specific antibodies and payloads.
Protocol 1: Conjugation of Cytotoxic Payload to Bromo-PEG1-NH2 Linker
This protocol describes the attachment of a payload containing a carboxylic acid to the amine group of the linker using EDC/Sulfo-NHS chemistry.
Materials:
-
This compound
-
Amine-reactive cytotoxic payload (containing a carboxylic acid)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Glycine, pH 8.5)
-
Reverse-phase HPLC system for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration that is 1.0 to 1.2 molar equivalents to the payload. Note: The hydrobromide salt may require neutralization with a non-nucleophilic base (e.g., DIEA) depending on the reaction conditions.
-
Prepare fresh stock solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in anhydrous DMF or DMSO immediately before use.
-
-
Activation of Payload:
-
In a reaction vial, add the payload solution.
-
Add 1.5 molar equivalents of both EDC and Sulfo-NHS stock solutions to the payload solution.
-
Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid group, forming a Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Add the Bromo-PEG1-NH2 solution to the activated payload solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
(Optional) Add Quenching Buffer to consume any unreacted activated payload. Incubate for 15 minutes.
-
-
Purification:
-
Purify the resulting Bromo-PEG1-Payload conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterize the purified product by LC-MS and NMR to confirm identity and purity.
-
Lyophilize the pure fractions to obtain the conjugate as a solid.
-
Protocol 2: Conjugation of Bromo-PEG1-Payload to Antibody
This protocol details the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the purified Bromo-PEG1-Payload.
Materials:
-
Monoclonal antibody (mAb)
-
Purified Bromo-PEG1-Payload conjugate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline [PBS] with 1 mM EDTA, pH 7.4)
-
Conjugation Buffer (e.g., 50 mM Borate buffer, pH 8.0)
-
Quenching Reagent (e.g., N-acetyl-L-cysteine)
-
Desalting columns (e.g., G25)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5–10 mg/mL in Reaction Buffer.
-
-
Antibody Reduction:
-
Add a 2 to 4 molar excess of TCEP to the antibody solution. The exact amount should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the mixture for 1-2 hours at 37°C with gentle mixing to reduce the interchain disulfide bonds.
-
-
Purification of Reduced Antibody:
-
Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with degassed Reaction Buffer. This step is critical to prevent the reducing agent from reacting with the bromo group of the linker-payload.[4]
-
-
Conjugation Reaction:
-
Adjust the pH of the purified reduced antibody solution to 8.0 using the Conjugation Buffer. A pH between 7.5 and 8.5 is optimal for the reaction of a bromo-group with thiols.[4]
-
Dissolve the Bromo-PEG1-Payload conjugate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reduced antibody solution. A typical molar excess is 5- to 10-fold over the antibody.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C in the dark.
-
-
Quenching the Reaction:
-
Add a molar excess of a quenching reagent (e.g., N-acetyl-L-cysteine) to react with any unreacted Bromo-PEG1-Payload. Incubate for 30 minutes at room temperature.[1]
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload, quenching reagent, and other small molecules using a desalting column or tangential flow filtration (TFF).
-
For higher purity and to remove aggregates, further purify the ADC using Size-Exclusion Chromatography (SEC).
-
-
Characterization of the ADC:
-
Determine the final protein concentration (e.g., by A280 measurement).
-
Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).
-
Assess aggregate levels using SEC.
-
Confirm the identity and integrity of the ADC using Mass Spectrometry (MS).
-
Visualizations
Experimental Workflow
The overall workflow for synthesizing an ADC with this compound involves two main stages: preparing the linker-payload and conjugating it to the antibody, followed by purification and characterization.
Caption: General workflow for ADC synthesis using a heterobifunctional Bromo-PEG1-NH2 linker.
ADC Mechanism of Action: Endocytosis and Payload Release
The therapeutic effect of an ADC is initiated by its binding to a target antigen on the surface of a cancer cell, followed by internalization, trafficking to lysosomes, and the ultimate release of the cytotoxic payload.
References
Application Notes and Protocols for Click Chemistry with Bromo-PEG1-NH2 Hydrobromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of Bromo-PEG1-NH2 hydrobromide into azide and alkyne derivatives, and their subsequent use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Introduction to Click Chemistry with PEG Linkers
Click chemistry refers to a class of biocompatible, highly efficient, and specific reactions.[1] The most prominent examples are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] These reactions form stable triazole linkages and are widely used in bioconjugation, drug discovery, and materials science.[1][2][3][4]
Polyethylene glycol (PEG) linkers, such as derivatives of Bromo-PEG1-NH2, are often incorporated to improve the pharmacokinetic and pharmacodynamic properties of biomolecules. PEGylation can enhance solubility, increase stability, and reduce immunogenicity.[5] The bifunctional nature of derivatives from Bromo-PEG1-NH2 allows for the sequential conjugation of two different molecules, a crucial feature in the development of complex therapeutics like antibody-drug conjugates (ADCs).
Synthesis of Click Chemistry-Ready Derivatives from this compound
To perform click chemistry, the primary amine of this compound must first be converted into either an azide or an alkyne.
Protocol 1: Synthesis of Azido-PEG1-Bromo via Diazotransfer
This protocol describes the conversion of a primary amine to an azide using a diazotransfer reaction with imidazole-1-sulfonyl azide hydrochloride, a stable and efficient reagent.[6][7]
Materials:
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Neutralization: Dissolve this compound (1.0 eq) in deionized water. Add K₂CO₃ (1.1 eq) and stir until the hydrobromide is fully neutralized. Extract the free amine into DCM.
-
Reaction Setup: In a round-bottom flask, dissolve the extracted Bromo-PEG1-amine in a mixture of DCM and MeOH.
-
Catalyst Addition: Add a catalytic amount of CuSO₄ (0.01 eq).
-
Diazotransfer: To the stirring solution, add imidazole-1-sulfonyl azide hydrochloride (1.1 eq).[6][7]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain Azido-PEG1-Bromo.
Protocol 2: Synthesis of Propargyl-Amido-PEG1-Bromo
This protocol details the synthesis of an alkyne-functionalized derivative through the formation of a propargyl amide.
Materials:
-
This compound
-
Propargyl bromide
-
A suitable non-nucleophilic base (e.g., triethylamine, Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Neutralization and Dissolution: Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Add a non-nucleophilic base such as triethylamine (2.2 eq) to neutralize the hydrobromide and scavenge the HBr formed during the reaction. Stir until a clear solution is obtained.
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add propargyl bromide (1.1 eq) dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield Propargyl-Amido-PEG1-Bromo.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly robust and efficient reaction that yields a 1,4-disubstituted triazole.[1][8] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.[9][10]
Protocol 3: General CuAAC Protocol with a PEG-Azide Derivative
This protocol outlines the conjugation of an azide-functionalized PEG linker to an alkyne-containing molecule.
Materials:
-
Azido-PEG1-Bromo (or other PEG-azide)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
A suitable solvent system (e.g., a mixture of t-BuOH/H₂O or DMSO)[9]
-
Degassed buffers/solvents
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the chosen solvent. It is crucial to use freshly prepared sodium ascorbate solution.[9]
-
Reaction Setup: In a reaction vessel, dissolve the alkyne-functionalized molecule (1.0 eq) and the Azido-PEG1-Bromo (1.1-1.5 eq).
-
Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA/TBTA in a 1:2 to 1:5 molar ratio in the reaction buffer. Let it stand for a few minutes.[3][10]
-
Reaction Initiation: Add the catalyst premix to the solution of the alkyne and azide. Initiate the reaction by adding the sodium ascorbate solution.
-
Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.[11]
-
Monitoring and Purification: Monitor the reaction by an appropriate analytical technique (e.g., LC-MS). Purify the product using a suitable method such as size-exclusion chromatography (SEC) or reversed-phase HPLC.[12][]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, making it ideal for bioconjugation in living systems where copper toxicity is a concern.[1][2][14]
Protocol 4: General SPAAC Protocol with a PEG-Azide Derivative
This protocol describes the conjugation of an azide-functionalized PEG linker to a molecule functionalized with a strained cyclooctyne (e.g., DBCO, BCN).
Materials:
-
Azido-PEG1-Bromo (or other PEG-azide)
-
Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-modified)
-
A suitable solvent (e.g., PBS, DMSO, or a mixture)[15]
-
Reaction vessel
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide and cyclooctyne-functionalized molecules in the chosen solvent.
-
Reaction Setup: In a reaction vessel, combine the cyclooctyne-functionalized molecule (1.0 eq) with the Azido-PEG1-Bromo (1.1-5.0 eq).
-
Incubation: Incubate the reaction at room temperature or 37 °C. Reaction times can vary from 30 minutes to 12 hours, depending on the reactivity of the cyclooctyne and the concentrations of the reactants.[11]
-
Monitoring and Purification: Monitor the reaction progress by an appropriate analytical technique. Purify the final conjugate using a suitable method like SEC or dialysis to remove unreacted reagents.[12][][16]
Quantitative Data Summary
The choice between CuAAC and SPAAC depends on the specific application, balancing the need for speed and biocompatibility. The following tables summarize key quantitative parameters for these reactions with PEGylated substrates.
Table 1: Comparison of Reaction Parameters for CuAAC and SPAAC with PEG Linkers [11]
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity | High, suitable for in vivo applications |
| Reaction Kinetics | Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction) | Generally slower than CuAAC, dependent on the cyclooctyne used |
| Reactant Stability | Terminal alkynes are generally stable | Strained cyclooctynes can be less stable |
| Regioselectivity | Highly regioselective (1,4-disubstituted triazole) | Mixture of regioisomers (1,4- and 1,5-disubstituted) |
| Reagent Accessibility | Terminal alkynes are readily available and less expensive | Strained cyclooctynes can be more complex and expensive to synthesize |
Table 2: Typical Reaction Conditions and Yields for CuAAC with PEG Linkers
| Parameter | Condition | Expected Outcome/Notes | Reference(s) |
| Alkyne:Azide Molar Ratio | 1 : 1.1 - 1.5 | A slight excess of one reagent can drive the reaction to completion. | [11] |
| Copper(II) Sulfate | 0.1 - 1 mol% | The catalytic amount can be optimized. | [9] |
| Reducing Agent (e.g., NaAsc) | 3 - 10 fold excess over Cu(II) | Ensures complete reduction to Cu(I). | [10] |
| Ligand (e.g., THPTA) | 2 - 5 fold excess over Cu(II) | Stabilizes Cu(I) and accelerates the reaction. | [3][10] |
| Temperature | 25 - 60 °C | Higher temperatures can increase the rate but may affect biomolecule stability. | [11] |
| Reaction Time | 1 - 24 hours | Monitored by LC-MS or TLC. | [11] |
| Typical Yield | 70 - >95% | Highly dependent on substrates and conditions. | [11][17] |
Table 3: Typical Reaction Conditions and Yields for SPAAC with PEG Linkers
| Parameter | Condition | Expected Outcome/Notes | Reference(s) |
| Cyclooctyne:Azide Molar Ratio | 1 : 1.1 - 5.0 | A larger excess of one reagent may be needed for efficient conjugation. | [16] |
| Cyclooctyne Type | DBCO, BCN, DIFO, etc. | Reaction rate is highly dependent on the ring strain of the cyclooctyne. | [15] |
| Temperature | 4 - 37 °C | Typically performed at or near physiological temperatures. | [11] |
| Reaction Time | 30 minutes - 12 hours | DBCO is generally faster than BCN. | [11] |
| Typical Yield | 80 - 99% | Generally high yields are achievable. | [11] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway.
Caption: General Experimental Workflow for Click Chemistry.
References
- 1. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bioclone.net [bioclone.net]
- 5. Bromo-PEG-azide | Azide-PEG-Bromo | AxisPharm [axispharm.com]
- 6. Azide synthesis by diazotransfer [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. axispharm.com [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bromo-PEG1-NH2 Hydrobromide in Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Nanoparticle Performance with Bromo-PEG1-NH2 Hydrobromide
The surface modification of nanoparticles is a pivotal step in the development of effective and safe nanomedicines.[1] Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to improve the physicochemical and biological properties of nanoparticles.[1][2][3] The covalent attachment of PEG chains to the nanoparticle surface creates a hydrophilic shield that reduces non-specific protein adsorption (opsonization), minimizes clearance by the mononuclear phagocyte system (MPS), and prolongs systemic circulation time.[1][2][3] This "stealth" effect is crucial for enhancing the accumulation of nanoparticles in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[2]
This compound is a heterobifunctional linker designed for the versatile surface modification of nanoparticles. It features two key functional groups:
-
A Bromide Group: This acts as a reactive site for nucleophilic substitution, enabling covalent attachment to nanoparticle surfaces containing functional groups like thiols.[1][4]
-
A Primary Amine Group: This group can be used for conjugation to nanoparticles with surface carboxyl groups or for further functionalization with targeting ligands, imaging agents, or other molecules.[5]
These application notes provide detailed protocols for utilizing this compound for nanoparticle surface modification, methods for characterization, and expected outcomes.
Key Advantages of PEGylation with this compound
-
Improved Pharmacokinetics: PEGylation is a well-established method to improve the pharmacokinetic profiles of therapeutic nanoparticles.[6]
-
Enhanced Colloidal Stability: The hydrophilic PEG chains provide steric hindrance, preventing nanoparticle aggregation in biological media.[1]
-
Reduced Immunogenicity: The "stealth" properties conferred by the PEG layer can decrease the recognition of nanoparticles by the immune system.[1][2]
-
Platform for Multifunctionalization: The terminal amine group serves as a reactive handle for the covalent attachment of various molecules, enabling the development of targeted and multifunctional nanosystems.[7]
Experimental Workflow for Nanoparticle Surface Modification
The general workflow for the surface modification of nanoparticles with this compound involves the preparation of the nanoparticles, the conjugation reaction, and subsequent purification and characterization steps.
Caption: General experimental workflow for nanoparticle PEGylation.
Experimental Protocols
The following protocols are generalized and may require optimization depending on the specific type of nanoparticle and the desired degree of modification.
Protocol 1: Modification of Thiol-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles that have been pre-functionalized with thiol groups. The bromide group of the linker reacts with the thiol groups via nucleophilic substitution to form a stable thioether bond.[8]
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Purification supplies (e.g., dialysis membrane with appropriate MWCO, centrifuge)
Procedure:
-
Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the Reaction Buffer to a desired concentration.
-
Linker Preparation: Dissolve this compound in the anhydrous solvent. A 10 to 50-fold molar excess of the linker relative to the surface thiol groups is recommended.
-
Reaction Setup: Place the nanoparticle dispersion in a reaction vessel. To facilitate the reaction, add a base such as DIPEA to the reaction mixture.
-
Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.[1] The reaction temperature can be moderately increased (e.g., 40-50 °C) to enhance the reaction rate, depending on the stability of the nanoparticles.[1]
-
Purification:
-
Centrifugation: Centrifuge the reaction mixture, discard the supernatant containing excess reagents, and resuspend the nanoparticle pellet in fresh Reaction Buffer. Repeat this washing step 2-3 times.[1][6]
-
Dialysis: Alternatively, dialyze the reaction mixture against the Reaction Buffer for 24-48 hours with several buffer changes to remove unreacted linker and byproducts.[1]
-
Protocol 2: Modification of Carboxylated Nanoparticles
This protocol details the conjugation of this compound to nanoparticles with surface carboxyl groups. The reaction involves the activation of the carboxyl groups using carbodiimide chemistry to form a stable amide bond with the amine group of the PEG linker.
Materials:
-
Carboxylated nanoparticles
-
This compound
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., hydroxylamine or Tris buffer)
-
Purification supplies
Procedure:
-
Nanoparticle Activation:
-
Disperse the carboxylated nanoparticles in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and NHS to the nanoparticle dispersion.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[2]
-
-
Linker Preparation: Dissolve this compound in the Reaction Buffer.
-
Conjugation Reaction:
-
Add the activated nanoparticles to the this compound solution.
-
Adjust the pH of the reaction mixture to 7.4 using the Reaction Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.[2]
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes to deactivate any unreacted NHS-activated esters.[2]
-
Purification: Purify the PEGylated nanoparticles using centrifugation or dialysis as described in Protocol 1.
Characterization of PEGylated Nanoparticles
Successful surface modification should be confirmed by a suite of characterization techniques.
Logical Diagram for Characterization
Caption: Characterization techniques for PEGylated nanoparticles.
Quantitative Data Presentation
The following tables summarize typical quantitative data expected from the characterization of nanoparticles before and after modification with this compound.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Before PEGylation | After PEGylation | Rationale for Change |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 130 ± 7 | The addition of the hydrophilic PEG layer increases the hydrodynamic size.[9] |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 | A slight increase may be observed, but a PDI below 0.3 indicates a monodisperse sample. |
| Zeta Potential (mV) | -25 ± 3 | -10 ± 2 | Shielding of the surface charge by the neutral PEG layer leads to a zeta potential closer to neutral. |
Table 2: Spectroscopic Analysis of Surface Modification
| Technique | Key Observation | Interpretation |
| FTIR Spectroscopy | Appearance of new peaks corresponding to C-O-C stretching of the PEG backbone (~1100 cm⁻¹).[10] | Confirms the presence of the PEG linker on the nanoparticle surface. |
| ¹H NMR Spectroscopy | Characteristic peaks of the ethylene glycol protons of the PEG chain. | Provides structural confirmation of the PEGylation.[11] |
| X-ray Photoelectron Spectroscopy (XPS) | Changes in the elemental composition of the nanoparticle surface, such as an increase in the C and O signals.[12] | Confirms the surface modification with the PEG linker.[12] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Significant Aggregation after Reaction | Incomplete PEGylation; incorrect buffer pH or ionic strength. | Optimize the molar ratio of the PEG linker to nanoparticles; ensure appropriate buffer conditions are maintained. |
| No significant change in size or zeta potential | Low reaction efficiency; inactive reagents. | Increase the molar excess of the PEG linker; use fresh reagents; optimize reaction time and temperature. |
| Broad PDI after PEGylation | Aggregation during the reaction or purification process. | Ensure gentle mixing during the reaction; optimize purification methods (e.g., use size exclusion chromatography). |
By following these protocols and characterization methods, researchers can effectively utilize this compound to develop advanced nanoparticle systems with enhanced stability and biocompatibility for a wide range of applications in drug delivery and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. krishisanskriti.org [krishisanskriti.org]
- 11. Structural characterization of PEGylated polyethylenimine-entrapped gold nanoparticles: an NMR study - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PEGylation of Peptides and Proteins Using Short Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to peptides and proteins, is a widely utilized strategy in drug development to enhance the therapeutic properties of biomolecules. This modification can improve solubility, increase in vivo stability, prolong circulatory half-life, and reduce immunogenicity.[1][2][3][4] The use of short PEG linkers is of particular interest as it can modulate these properties while minimizing the potential for steric hindrance that can sometimes be associated with larger PEG chains, thereby preserving the biological activity of the molecule.[2][5]
These application notes provide an overview of the best practices for the PEGylation of peptides and proteins using short linkers. Detailed experimental protocols for common PEGylation chemistries and analytical techniques for characterization are provided to guide researchers in this field.
Best Practices for PEGylation with Short Linkers
Successful PEGylation with short linkers requires careful consideration of several factors to ensure optimal outcomes in terms of yield, purity, and preservation of biological function.
1. Site-Selective Modification:
To maintain the bioactivity of the peptide or protein, it is crucial to perform PEGylation at specific sites that are not involved in receptor binding or enzymatic activity.[6][7] Common strategies for site-selective PEGylation include:
-
N-terminal PEGylation: Targeting the α-amino group at the N-terminus can be achieved by controlling the reaction pH.[6][8] Generally, a lower pH (around 7 or below) favors modification of the N-terminal amine over the ε-amino groups of lysine residues due to differences in their pKa values.[8]
-
Cysteine PEGylation: The sulfhydryl group of cysteine residues is a common target for specific modification using reagents like PEG-maleimide.[2][7][8] If the protein does not have a free cysteine, one can be introduced at a desired location via site-directed mutagenesis.[7]
-
Disulfide Bond PEGylation: A newer strategy involves the reduction of a native disulfide bond followed by conjugation with a bis-thiol alkylating PEG reagent, which can help preserve the protein's tertiary structure.[9]
2. Linker Chemistry:
The choice of linker chemistry is critical for the stability and release characteristics of the PEGylated conjugate.[3][10] For short linkers, common reactive groups include:
-
NHS Esters: N-hydroxysuccinimide (NHS) esters react with primary amines (N-terminus and lysine side chains) to form stable amide bonds.[11][12]
-
Maleimides: These groups react specifically with sulfhydryl groups of cysteine residues to form stable thioether bonds.[8][12]
-
Cleavable Linkers: In some applications, it may be desirable to have the PEG chain released from the therapeutic molecule. This can be achieved using cleavable linkers that are sensitive to specific physiological conditions, such as pH or the presence of certain enzymes.[13][14][15]
3. Reaction Condition Optimization:
The molar ratio of the PEGylation reagent to the protein, reaction time, temperature, and buffer conditions should be carefully optimized to achieve the desired degree of PEGylation and minimize side reactions.[8][11]
4. Characterization of PEGylated Conjugates:
Thorough characterization is essential to ensure the quality, safety, and efficacy of the final product.[1][6] A combination of analytical techniques should be employed to assess purity, molecular weight, degree of PEGylation, and site of attachment.[1][16]
Experimental Protocols
Protocol 1: N-terminal PEGylation using a Short PEG-NHS Ester
This protocol describes the site-selective PEGylation of a protein at its N-terminus using a short, amine-reactive PEG linker.
Materials:
-
Protein/Peptide of interest
-
mPEG-Succinimidyl Carboxymethyl Ester (mPEG-SCM) (short chain, e.g., 2-10 kDa)
-
Sodium phosphate buffer (100 mM, pH 7.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size-Exclusion Chromatography or Ion-Exchange Chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the sodium phosphate buffer to a final concentration of 1-5 mg/mL.
-
PEGylation Reaction: Add the mPEG-SCM to the protein solution at a molar ratio of 1:1 to 1:5 (protein:PEG). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic volume. This is effective for separating the higher molecular weight PEGylated conjugate from the unreacted protein and smaller PEG reagent.[1]
-
Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their net surface charge. PEGylation can mask charged residues, altering the protein's elution profile.[1]
-
-
Characterization: Analyze the purified fractions to confirm the presence and purity of the PEGylated product.
Protocol 2: Cysteine-Specific PEGylation using a Short PEG-Maleimide
This protocol outlines the procedure for site-specific PEGylation of a protein at a free cysteine residue.
Materials:
-
Protein/Peptide containing a free cysteine residue
-
mPEG-Maleimide (short chain, e.g., 2-10 kDa)
-
Phosphate buffer (100 mM, pH 6.5-7.5) containing 2 mM EDTA
-
Reducing agent (e.g., DTT or TCEP), if necessary to reduce a disulfide bond
-
Purification system (as in Protocol 1)
Procedure:
-
Protein Preparation: Dissolve the protein in the phosphate buffer. If the target cysteine is in a disulfide bond, it must first be reduced.
-
Reduction (if necessary): Add a 10-fold molar excess of a reducing agent like DTT and incubate for 1 hour at room temperature. Remove the reducing agent by dialysis or using a desalting column.
-
PEGylation Reaction: Add mPEG-Maleimide to the protein solution at a molar ratio of 5:1 to 10:1 (PEG:protein).[17]
-
Incubate the reaction under a nitrogen atmosphere for 2 hours at 25°C.[17]
-
Purification: Purify the PEGylated conjugate as described in Protocol 1.
-
Characterization: Analyze the purified product to confirm successful PEGylation.
Analytical Characterization of PEGylated Peptides and Proteins
A multi-faceted approach employing orthogonal analytical techniques is often necessary for a complete characterization of PEGylated proteins.[1]
| Analytical Technique | Principle | Primary Applications in PEGylated Protein Characterization |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic volume. | - Determination of aggregation and purity. - Separation of PEGylated protein from unreacted protein and free PEG. - Estimation of apparent molecular weight.[1] |
| Ion-Exchange Chromatography (IEX-HPLC) | Separates molecules based on their net surface charge. | - Separation of PEGylated species with different numbers of attached PEGs. - Analysis of charge heterogeneity.[1] |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. | - High-resolution separation of positional isomers. - Purity analysis of the PEGylated protein. - Monitoring of the PEGylation reaction.[1][6] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | - Accurate determination of the molecular weight of the intact PEGylated protein and its distribution. - Identification of PEGylation sites (peptide mapping). - Quantification of different PEGylated species.[1][18] |
Methodology for Mass Spectrometry Analysis
-
Sample Preparation: Desalt the PEGylated protein sample.
-
MS Analysis: Acquire data in positive ion mode.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum, which will show the distribution of PEGylated species.[1]
Methodology for Peptide Mapping to Identify PEGylation Sites
-
Digestion: Reduce, alkylate, and digest the PEGylated protein with a protease (e.g., trypsin).[1]
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify the PEGylated peptides by searching for the mass of the PEG linker attached to specific amino acid residues.
Impact of Short PEG Linkers on Pharmacokinetics
While longer PEG chains generally lead to a longer circulation half-life, the effect of short PEG linkers can be more nuanced and protein-dependent.[19] In some cases, a short PEG linker has been shown to clear much faster from the blood compared to its non-PEGylated counterpart, which can be advantageous for applications like immuno-PET imaging where high contrast is desired.[20]
| Property | Effect of Short PEG Linker | Reference |
| Circulation Half-life | Can be increased, but in some cases, may be decreased compared to non-PEGylated counterparts. | [19][20] |
| Renal Clearance | Generally reduced due to increased hydrodynamic radius. | [4][21] |
| Proteolytic Degradation | Increased resistance due to steric hindrance from the PEG chain. | [2][4] |
| Immunogenicity | Generally reduced as the PEG chain can mask epitopes. | [1][22] |
Visualizations
Caption: General experimental workflow for protein PEGylation.
Caption: Common sites for selective protein PEGylation.
Caption: Orthogonal analytical methods for characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. lifetein.com [lifetein.com]
- 5. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 13. ovid.com [ovid.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. frontiersin.org [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmtech.com [pharmtech.com]
- 22. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Amide Bond Formation: Coupling Bromo-PEG1-NH2 Hydrobromide with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the covalent conjugation of Bromo-PEG1-NH2 hydrobromide to molecules containing a carboxylic acid moiety. The formation of a stable amide bond is a fundamental and widely used bioconjugation technique. This process is essential for the synthesis of complex molecules, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where the PEG linker can enhance solubility, stability, and pharmacokinetic profiles.[1][2][3]
This document details two robust and commonly employed protocols for the coupling reaction:
-
Method A: Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).
-
Method B: Employing the highly efficient uronium salt-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
Principle of the Reaction
The core principle of the coupling reaction involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the primary amine of the Bromo-PEG1-NH2.[4] This is a condensation reaction that forms a stable amide bond.[5]
EDC/NHS Chemistry: This is a two-step process. First, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] To enhance stability and efficiency, NHS is added to convert this intermediate into a more stable, amine-reactive NHS ester.[6] The NHS ester then readily reacts with the primary amine to form the amide bond.[6]
HATU Chemistry: HATU is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base, activates the carboxylic acid to form a highly reactive OAt-active ester.[1] This active ester rapidly reacts with the primary amine to yield the desired amide product with minimal side reactions and racemization.[1]
Quantitative Data Summary
The following tables summarize the general reaction conditions for the described protocols. Note that optimization may be required for specific substrates.
Table 1: Reaction Conditions for EDC/NHS Coupling
| Parameter | Recommended Range | Notes |
| Molar Ratio | ||
| Carboxylic Acid : EDC : NHS | 1 : 1.2-2 : 1.2-2 | An excess of EDC and NHS is generally used to drive the activation reaction.[6] |
| Activated Acid : Bromo-PEG1-NH2 | 1 : 1.0-1.5 | A slight excess of the PEG-amine can be used to ensure complete consumption of the activated acid. |
| pH | ||
| Activation Step | 4.5 - 6.0 | Most efficient for the formation of the NHS ester.[6] |
| Coupling Step | 7.2 - 8.5 | Optimal for the nucleophilic attack by the primary amine.[6] |
| Reaction Time | ||
| Activation | 15 - 60 minutes | At room temperature. |
| Coupling | 2 hours to overnight | Can be performed at room temperature or 4°C.[3][4] |
| Solvents | Anhydrous DMF, DMSO, DCM | Aprotic polar solvents are typically used.[3][7] |
| Base (for HBr salt) | DIPEA, TEA | 1.1 equivalents to neutralize the hydrobromide salt.[2] |
Table 2: Reaction Conditions for HATU Coupling
| Parameter | Recommended Range | Notes |
| Molar Ratio | ||
| Carboxylic Acid : HATU | 1 : 1.05-1.1 | A slight excess of HATU is often sufficient.[1][2] |
| Carboxylic Acid : Base (DIPEA) | 1 : 2-3 | An excess of base is used to deprotonate the carboxylic acid and neutralize the HBr salt.[2] |
| Carboxylic Acid : Bromo-PEG1-NH2 | 1 : 1.0-1.2 | To ensure efficient coupling.[2] |
| Reaction Time | ||
| Activation | 5 - 15 minutes | At room temperature.[1][2] |
| Coupling | 1 - 4 hours | Typically rapid at room temperature.[2][4] |
| Solvents | Anhydrous DMF, DMSO | Aprotic polar solvents are preferred.[2] |
| Base | DIPEA, TEA | A non-nucleophilic base is crucial for the reaction mechanism.[1] |
Experimental Protocols
Materials and Reagents:
-
This compound
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffers (if applicable, e.g., MES, PBS)
-
Quenching solution (e.g., hydroxylamine, Tris buffer)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Protocol A: EDC/NHS Coupling
This protocol is a two-step, one-pot reaction effective for a wide range of carboxylic acids.[3]
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF or DMSO.
-
Neutralization of Bromo-PEG1-NH2 HBr: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF or DMSO. Add DIPEA or TEA (1.1 equivalents) to neutralize the hydrobromide salt and stir for 10 minutes at room temperature.
-
Activation of Carboxylic Acid: To the carboxylic acid solution, add NHS (1.5 equivalents) and then EDC (1.5 equivalents).[3] Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid and form the NHS ester.[3]
-
Coupling Reaction: Add the neutralized Bromo-PEG1-NH2 solution to the activated carboxylic acid mixture. Stir the reaction at room temperature for 2-4 hours. The reaction can also be left to proceed overnight at 4°C.[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by an appropriate method such as TLC or LC-MS.
-
Quenching the Reaction: Once the reaction is complete, add a quenching solution to consume any unreacted NHS esters.
-
Purification: The final product can be purified using standard chromatographic methods.
Protocol B: HATU Coupling
This protocol utilizes the highly efficient HATU reagent for rapid and high-yield amide bond formation.[1]
-
Preparation: In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Activation of Carboxylic Acid: Add DIPEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature.[2] Then, add HATU (1.1 equivalents) and continue stirring for another 5-10 minutes to activate the carboxyl group.[2]
-
Coupling Reaction: Add a solution of this compound (1.0 to 1.2 equivalents) in anhydrous DMF to the reaction mixture.[2] Note that the excess DIPEA in the previous step will neutralize the hydrobromide salt.
-
Reaction Progression: Allow the reaction to proceed for 1-4 hours at room temperature.[2]
-
Monitoring the Reaction: Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by a standard aqueous work-up followed by purification using chromatographic methods.
Visualizing the Workflow
Caption: Workflow for amide coupling of Bromo-PEG1-NH2 with a carboxylic acid.
Troubleshooting and Considerations
-
Hydrolysis of Activated Esters: The activated NHS ester is susceptible to hydrolysis, which can reduce the coupling efficiency.[8] It is crucial to perform the reaction in anhydrous solvents and to add the amine component promptly after the activation step.
-
Choice of Base: When using this compound, a non-nucleophilic base such as DIPEA or TEA is required to neutralize the salt and facilitate the reaction.
-
Side Reactions: The bromo- moiety on the PEG linker is a leaving group and could potentially undergo nucleophilic substitution, although this is less likely under the described amide coupling conditions compared to the reactivity of the activated carboxylic acid.
-
Buffer Choice: If aqueous buffers are used, avoid those containing primary amines (e.g., Tris, glycine) as they will compete with the PEG-amine for reaction with the activated carboxylic acid.[8] Phosphate-buffered saline (PBS) or MES buffers are suitable alternatives.[3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 6. benchchem.com [benchchem.com]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Use of Bromo-PEG1-NH2 Hydrobromide in Fluorescence Labeling of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules is a cornerstone technique in modern life sciences and drug development, enabling the visualization, tracking, and quantification of proteins, nucleic acids, and other cellular components. The choice of labeling reagent is critical for the success of these experiments. While Bromo-PEG1-NH2 hydrobromide is primarily documented as a heterobifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs), its unique chemical structure, featuring a bromo group and a primary amine, presents a potential for a two-step approach to fluorescently label biomolecules.
This document provides detailed application notes and hypothetical protocols for the use of this compound as a linker for the fluorescent labeling of biomolecules, particularly proteins. The proposed methodology leverages the differential reactivity of its functional groups to achieve site-specific labeling. The bromo group can be utilized for covalent attachment to thiol groups, such as those on cysteine residues, while the primary amine serves as a conjugation point for amine-reactive fluorescent dyes.
Principle of Labeling
The proposed fluorescent labeling strategy using this compound is a two-step process:
-
Biomolecule-Linker Conjugation: The bromo group of this compound is reacted with a nucleophilic group on the biomolecule. For proteins, this typically targets the thiol group of cysteine residues, which are often less abundant than primary amines, allowing for more site-specific labeling. This reaction forms a stable thioether bond.
-
Fluorophore-Linker Conjugation: The primary amine on the PEG linker, now attached to the biomolecule, is then reacted with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester-functionalized fluorophore. This reaction forms a stable amide bond, covalently linking the fluorescent probe to the biomolecule via the PEG spacer.
The polyethylene glycol (PEG) spacer in this compound can enhance the solubility of the labeled biomolecule and potentially reduce steric hindrance between the fluorophore and the biomolecule, which may help in preserving the biomolecule's native function.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₅H₁₃BrN₂O • HBr |
| Molecular Weight | 262.00 g/mol |
| Reactive Groups | Bromo (-Br), Primary Amine (-NH₂) |
| Spacer Arm | PEG1 (Polyethylene glycol, n=1) |
| Primary Application | PROTAC Linker Synthesis |
| Potential Application | Heterobifunctional Linker for Bioconjugation |
Table 2: Common Amine-Reactive Fluorescent Dyes for Second-Step Labeling
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluorescein (FITC) | 494 | 518 | ~75,000 | ~0.92 |
| Cyanine3 (Cy3) NHS Ester | 550 | 570 | ~150,000 | ~0.31 |
| Cyanine5 (Cy5) NHS Ester | 649 | 670 | ~250,000 | ~0.28 |
| Alexa Fluor™ 488 NHS Ester | 495 | 519 | ~73,000 | ~0.92 |
| Alexa Fluor™ 555 NHS Ester | 555 | 565 | ~155,000 | ~0.10 |
| Alexa Fluor™ 647 NHS Ester | 650 | 668 | ~270,000 | ~0.33 |
Experimental Protocols
Caution: Handle all chemical reagents with appropriate safety precautions, including wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
Protocol 1: Two-Step Labeling of a Cysteine-Containing Protein
This protocol describes the conjugation of Bromo-PEG1-NH2 to a protein's cysteine residue(s), followed by labeling with an amine-reactive fluorescent dye.
Materials:
-
Cysteine-containing protein of interest
-
This compound
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Reaction Buffer A (for Thiol-Bromo Reaction): Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.
-
Reaction Buffer B (for Amine-NHS Ester Reaction): 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Quenching Solution A: 1 M 2-Mercaptoethanol or Dithiothreitol (DTT)
-
Quenching Solution B: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Spectrophotometer
Methodology:
Step 1: Conjugation of Bromo-PEG1-NH2 to the Protein
-
Protein Preparation: Dissolve the protein in Reaction Buffer A to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be labeled, they must first be reduced. To do this, treat the protein with a 10-fold molar excess of a reducing agent like DTT for 30 minutes at room temperature, followed by removal of the reducing agent using a desalting column equilibrated with Reaction Buffer A.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in Reaction Buffer A.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the Bromo-PEG1-NH2 solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Purification: Remove the excess Bromo-PEG1-NH2 linker by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B. Collect the protein-containing fractions. The protein is now functionalized with a primary amine.
Step 2: Labeling of the Amine-Functionalized Protein with a Fluorescent Dye
-
Dye Preparation: Prepare a 10 mg/mL stock solution of the amine-reactive fluorescent dye in anhydrous DMF or DMSO.
-
Labeling Reaction: While gently stirring the amine-functionalized protein solution from Step 1.5, slowly add a 10- to 20-fold molar excess of the dissolved fluorescent dye.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching: (Optional) Stop the reaction by adding Quenching Solution B to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Final Purification: Purify the fluorescently labeled protein from unreacted dye and quenching solution using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). Collect the colored protein fractions.
-
Characterization: Determine the protein concentration and the Degree of Labeling (DOL) using a spectrophotometer. The DOL can be calculated using the following formula:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max = Absorbance of the labeled protein at the λ_max of the dye.
-
A_280 = Absorbance of the labeled protein at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
ε_dye = Molar extinction coefficient of the dye at its λ_max.
-
CF = Correction factor (A_280 of the dye / A_max of the dye).
-
-
Storage: Store the labeled protein at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage, protected from light.
Visualizations
Caption: Workflow for two-step fluorescence labeling using Bromo-PEG1-NH2.
Caption: Chemical reactions in the two-step labeling process.
Disclaimer
The protocols and applications described herein for the use of this compound in fluorescence labeling are based on established bioconjugation chemistries and are provided as a guide. The primary documented use of this compound is as a linker in PROTAC synthesis. Researchers should perform their own optimization experiments to determine the ideal conditions for their specific biomolecule and fluorescent dye.
Experimental setup for monitoring the progress of a Bromo-PEG1-NH2 hydrobromide reaction.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromo-PEG1-NH2 hydrobromide is a heterobifunctional linker molecule increasingly utilized in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker possesses two distinct reactive ends: a primary amine (-NH2) and a bromo (-Br) group, separated by a single polyethylene glycol (PEG) unit. This configuration allows for the sequential and controlled conjugation of two different molecules.
Monitoring the progress of conjugation reactions involving this linker is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.[1] This document provides detailed protocols for monitoring these reactions using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
For the purpose of this application note, we will focus on a common reaction scenario: the acylation of the primary amine group of Bromo-PEG1-NH2 with an N-hydroxysuccinimide (NHS) ester of a molecule of interest (MOI-NHS).
Reaction Scheme & Experimental Workflow
The primary amine of Bromo-PEG1-NH2 acts as a nucleophile, attacking the activated carbonyl carbon of the MOI-NHS ester. This reaction forms a stable amide bond, releasing NHS as a byproduct. The reaction is typically performed in a non-amine-containing buffer at a neutral to slightly basic pH (7-9).[2]
Figure 1. General reaction of Bromo-PEG1-NH2 with an NHS ester.
A typical experimental workflow involves setting up the reaction, collecting aliquots at various time points, quenching the reaction in the aliquots, and analyzing them with the chosen analytical method to determine the extent of conversion.
Figure 2. General workflow for monitoring reaction progress.
Experimental Protocols
Protocol 1: HPLC with Charged Aerosol Detection (CAD)
High-Performance Liquid Chromatography is a cornerstone technique for monitoring these reactions, providing quantitative data on the consumption of reactants and the formation of the product.[1] Since PEG linkers lack a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly recommended.[2][3]
Instrumentation & Reagents:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Quenching Solution: 10% Formic Acid in Water.
Methodology:
-
Reaction Setup: In a vial, combine this compound and 1.1 equivalents of MOI-NHS in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration of ~5 mg/mL.
-
Sampling: At each desired time point (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quenching: Immediately add the 10 µL aliquot to a vial containing 90 µL of Quenching Solution. This stops the reaction by lowering the pH.[4]
-
Preparation for Injection: Dilute the quenched sample further with Mobile Phase A/B (50:50) to a final concentration of approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject 5 µL of the prepared sample onto the HPLC system.
HPLC Parameters:
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, re-equilibrate for 2 min. |
| Detector | CAD (Gas: 35 psi, Evaporation Temp: 40 °C) |
Data Analysis: Integrate the peak areas for Bromo-PEG1-NH2, MOI-NHS, and the product. Calculate the percent conversion at each time point by comparing the relative peak area of the product to the sum of all reactant and product peak areas.
| Typical Retention Time Data (Example) | |||
| Time Point | Bromo-PEG1-NH2 Area (%) | MOI-NHS Area (%) | Product Area (%) |
| 0 min | 48.5 | 51.5 | 0.0 |
| 60 min | 25.1 | 26.9 | 48.0 |
| 120 min | 10.2 | 12.5 | 77.3 |
| 240 min | 1.5 | 4.1 | 94.4 |
Protocol 2: Proton NMR (¹H NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming that the desired reaction has occurred.[5] It is particularly useful for identifying which functional group has reacted and for ensuring the structural integrity of the product.[6][7]
Instrumentation & Reagents:
-
NMR Spectrometer (400 MHz or higher).
-
NMR tubes.
-
Deuterated Solvent (e.g., DMSO-d₆, D₂O).
Methodology:
-
Sample Preparation: Take a larger aliquot (e.g., 100 µL) from the final, quenched reaction mixture.
-
Solvent Removal: Lyophilize or evaporate the solvent from the aliquot to obtain a dry residue.
-
Dissolution: Dissolve the residue in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquire the ¹H NMR spectrum.
Data Analysis: Monitor the chemical shifts of protons adjacent to the reacting amine group. Upon formation of an amide bond, the signal for the -CH₂-NH₂ protons will shift downfield and may change in multiplicity.[8]
| Expected ¹H NMR Chemical Shift Changes (in DMSO-d₆) | ||
| Compound | Protons of Interest | Approx. Chemical Shift (δ, ppm) |
| Bromo-PEG1-NH₂ | -CH₂-NH₂ | ~2.9 - 3.1 (broad) |
| -CH₂ -NH₂ | ~3.4 - 3.6 | |
| Bromo-PEG1-NH-CO-MOI | -CH₂-NH -CO- | ~8.0 - 8.5 (triplet, amide proton) |
| -CH₂ -NH-CO- | ~3.6 - 3.8 (shift downfield) |
Protocol 3: FTIR Spectroscopy
FTIR is a rapid technique used to confirm the conversion of functional groups. It is particularly useful for observing the disappearance of the NHS ester and the appearance of the amide bond.[9][10]
Instrumentation & Reagents:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Methodology:
-
Sample Preparation: Place a small amount of the dried final product residue directly onto the ATR crystal.
-
Analysis: Acquire the IR spectrum. It is crucial to also acquire spectra of the starting materials (Bromo-PEG1-NH2 and MOI-NHS) for comparison.
Data Analysis: Monitor the spectrum for key changes in vibrational bands. The strong C=O stretching peaks of the NHS ester should disappear, while a new amide C=O stretch will appear.[9] The prominent C-O-C ether stretch of the PEG backbone serves as a useful internal reference.[10][11]
| Key Infrared Bands (cm⁻¹) | ||
| Vibrational Mode | Approx. Wavenumber (cm⁻¹) | Observation during Reaction |
| NHS Ester C=O Stretch | 1815, 1780, 1740 | Disappears |
| Amide I Band (C=O Stretch) | 1650 - 1680 | Appears |
| Amide II Band (N-H Bend) | 1530 - 1550 | Appears |
| PEG C-O-C Ether Stretch | ~1100 | Remains constant |
Protocol 4: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the definitive technique for confirming the molecular weight of the final product and identifying any byproducts.[][13] This is especially critical in PROTAC synthesis to ensure the linker has correctly conjugated the two target ligands.[14][15]
Methodology: The sample preparation and LC conditions can be identical to those described in Protocol 1. The eluent from the HPLC column is directed into a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) for mass analysis.
Data Analysis: Extract the mass spectrum for the product peak observed in the chromatogram. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the expected product (Bromo-PEG1-NH-CO-MOI). This confirms the successful conjugation.
Conclusion
The successful synthesis of molecules using the this compound linker requires careful monitoring to ensure high yield and purity. A combination of analytical techniques provides a comprehensive understanding of the reaction progress. HPLC-CAD/ELSD offers robust quantitative analysis of reaction kinetics.[16] NMR spectroscopy provides unambiguous structural confirmation of the final product,[17] while FTIR offers a rapid method to verify functional group conversion. Finally, LC-MS confirms the identity of the product by its molecular weight.[18] Employing these protocols will enable researchers to optimize their conjugation strategies and accelerate the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. expresspolymlett.com [expresspolymlett.com]
- 9. researchgate.net [researchgate.net]
- 10. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. sciex.com [sciex.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. ingenieria-analitica.com [ingenieria-analitica.com]
Application Notes and Protocols: Bromo-PEG1-NH2 Hydrobromide in Diagnostic Imaging Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Bromo-PEG1-NH2 hydrobromide as a heterobifunctional linker in the synthesis of targeted diagnostic imaging agents. The unique properties of this polyethylene glycol (PEG) linker enhance the stability, solubility, and pharmacokinetic profiles of the final imaging probe.
Introduction to this compound in Diagnostic Imaging
This compound is a versatile chemical tool employed in the field of bioconjugation for the development of sophisticated diagnostic probes. Its structure features a bromo group at one terminus and a primary amine at the other, separated by a single ethylene glycol unit. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecular entities, typically a targeting moiety and an imaging reporter.
The incorporation of a short PEG spacer offers several advantages in the design of imaging agents:
-
Improved Solubility and Stability: The hydrophilic PEG chain can enhance the aqueous solubility of hydrophobic molecules and protect the conjugated biomolecules from degradation.[1]
-
Reduced Immunogenicity: PEGylation is a well-established method to reduce the immunogenicity of therapeutic and diagnostic molecules.[1]
-
Enhanced Pharmacokinetics: The PEG linker can improve the biodistribution and prolong the circulation time of the imaging agent, leading to better target accumulation and imaging contrast.[1]
-
Flexible Spacer: The PEG chain acts as a flexible spacer, minimizing steric hindrance between the targeting molecule and the imaging label, thereby preserving the biological activity of the targeting ligand.[2]
The bromo group serves as a reactive site for nucleophilic substitution, readily reacting with functional groups like thiols. The primary amine provides a versatile handle for a variety of conjugation chemistries, including acylation with N-hydroxysuccinimide (NHS) esters or the attachment of chelating agents for radiometal labeling.
Key Applications in Diagnostic Imaging
The application of this compound spans various imaging modalities through the conjugation of different reporter molecules:
-
Fluorescence Imaging: Attachment of fluorescent dyes for optical imaging applications, such as microscopy and in vivo imaging.
-
Positron Emission Tomography (PET): Modification of the amine group to incorporate a radionuclide, such as Fluorine-18 (¹⁸F), either directly or through a prosthetic group, for highly sensitive in vivo imaging.[3][4]
-
Magnetic Resonance Imaging (MRI): Conjugation to contrast agents to improve their targeting and relaxivity.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in the synthesis of targeted imaging agents.
Protocol 1: Two-Step Conjugation of a Thiol-Containing Targeting Protein to an NHS-Activated Fluorophore
This protocol describes the conjugation of a protein with an available cysteine residue to a fluorescent dye. The first step involves the reaction of the bromo-end of the linker with the protein's thiol group. The second step is the reaction of the linker's amine group with an NHS-ester of a fluorescent dye.
Materials:
-
Targeting protein with a free thiol group (e.g., a monoclonal antibody fragment)
-
This compound
-
NHS-ester activated fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Reaction Buffer 1: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reaction Buffer 2: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Workflow Diagram:
Caption: Workflow for the two-step conjugation of a protein to a fluorophore.
Procedure:
Step 1: Conjugation of Bromo-PEG1-NH2 to the Targeting Protein
-
Dissolve the thiol-containing protein in degassed Reaction Buffer 1 to a final concentration of 2-5 mg/mL.
-
Prepare a 10-20 fold molar excess solution of this compound in Reaction Buffer 1.
-
Slowly add the Bromo-PEG1-NH2 solution to the stirring protein solution.
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation.
-
Purify the resulting protein-PEG-NH2 conjugate using a size-exclusion chromatography column pre-equilibrated with Reaction Buffer 1 to remove excess linker.
-
Collect the protein-containing fractions and determine the protein concentration.
Step 2: Conjugation of the Fluorophore to the Protein-PEG-NH2
-
Adjust the pH of the purified protein-PEG-NH2 solution to 8.3-8.5 by adding 0.1 M sodium bicarbonate buffer.
-
Prepare a 10 mM stock solution of the NHS-ester activated fluorescent dye in anhydrous DMF or DMSO.
-
While gently stirring the protein solution, add a 5-10 fold molar excess of the dye stock solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding the Quenching Reagent to a final concentration of 50-100 mM and incubate for an additional 15 minutes.
-
Purify the final fluorescently labeled protein conjugate by size-exclusion chromatography using PBS, pH 7.4 as the mobile phase.
-
Characterize the final product by measuring the protein concentration (A280) and dye concentration (Amax for the dye) to determine the degree of labeling.
Quantitative Data Summary Table:
| Parameter | Value |
| Protein Concentration | 2-5 mg/mL |
| Linker:Protein Molar Ratio (Step 1) | 10-20:1 |
| Dye:Protein Molar Ratio (Step 2) | 5-10:1 |
| Reaction Time (Step 1) | 4-12 hours |
| Reaction Time (Step 2) | 1 hour |
| Reaction pH (Step 1) | 7.2-7.5 |
| Reaction pH (Step 2) | 8.3-8.5 |
| Expected Degree of Labeling | 1-3 dyes per protein |
Protocol 2: Synthesis of a Precursor for ¹⁸F-Radiolabeling for PET Imaging
This protocol outlines the synthesis of a PET imaging agent precursor by conjugating a targeting peptide to Bromo-PEG1-NH2, followed by the modification of the amine group with N-succinimidyl-4-formylbenzoate (SFB) to introduce an aldehyde group for subsequent oxime ligation with an ¹⁸F-labeled aminooxy functionalized prosthetic group.
Materials:
-
Targeting peptide with a free thiol group
-
This compound
-
N-succinimidyl-4-formylbenzoate (SFB)
-
Reaction Buffer 1: PBS, pH 7.2-7.5, degassed
-
Reaction Buffer 2: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5
-
Anhydrous DMF or DMSO
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC)
Workflow Diagram:
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular Strategies for PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to troubleshoot low yield in Bromo-PEG1-NH2 hydrobromide conjugation reactions.
Welcome to the technical support center for Bromo-PEG1-NH2 hydrobromide conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide solutions and guidance for common challenges encountered during bioconjugation experiments, with a focus on troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield when conjugating a molecule to the amine (-NH2) end of this compound?
A1: Low yield in this reaction is often traced back to several key factors related to the amine group's reactivity and the stability of the reagents.
-
Protonated Amine Group : The hydrobromide salt form means the terminal amine group is protonated (-NH3+), rendering it non-nucleophilic. It must be deprotonated to a primary amine (-NH2) using a non-nucleophilic base for the reaction to proceed.
-
Inefficient Carboxylic Acid Activation : If you are conjugating a carboxylic acid, it must first be activated, typically with a carbodiimide like EDC and an additive like NHS or Sulfo-NHS to form a more stable, amine-reactive ester.[1] Inefficient activation due to poor reagent quality or suboptimal pH will prevent the conjugation.[1]
-
Hydrolysis of Activated Esters : The activated intermediate (e.g., NHS ester) is highly susceptible to hydrolysis, especially at basic pH.[2][3] This competing reaction converts the activated group back to an unreactive carboxylic acid, reducing the yield.[1] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[3]
-
Competing Nucleophiles : The presence of other primary amines in your buffer, such as Tris or glycine, will compete with the PEG's amine for the activated molecule, leading to a significant reduction in the desired product yield.[1][4]
Q2: My yield is low when reacting a nucleophile with the bromo- end of the linker. What should I investigate?
A2: The bromo group is an excellent leaving group for nucleophilic substitution (SN2) reactions, but efficiency can still be a challenge.
-
Suboptimal pH : The nucleophilicity of your target molecule can be highly pH-dependent. For instance, thiol groups (-SH) are much more reactive when deprotonated to the thiolate anion (-S-), which is favored at a pH of 7.0-7.5.[5] Amine nucleophiles are more reactive at a higher pH of 8.0-9.0.[5]
-
Oxidation of Nucleophiles : Thiol groups are prone to oxidation, forming disulfide bonds that are unreactive in this conjugation.[6] It is crucial to work with freshly prepared or reduced substrates and to use degassed buffers.[6]
-
Steric Hindrance : If the nucleophilic site on your target molecule is sterically hindered, it can impede the approach of the PEG linker, resulting in a lower reaction rate.[6][7] Using a longer PEG chain might help overcome this issue in some cases.[7]
-
Solvent Choice : The rate of SN2 reactions is highly dependent on the solvent. Polar aprotic solvents like DMF or DMSO are ideal as they increase the reactivity of the anionic nucleophile.[2]
Q3: How do I choose the correct buffer and pH for my conjugation reaction?
A3: The choice of buffer and pH is critical and depends on which end of the Bromo-PEG1-NH2 linker you are reacting.
-
For Amine-End Conjugation (with EDC/NHS) : A two-step pH process is highly recommended.[1][3]
-
Activation Step : Perform the activation of the carboxylic acid with EDC/NHS in a slightly acidic, non-amine buffer like MES (pH 4.7-6.0).[2][3]
-
Conjugation Step : Add the activated molecule to the deprotonated Bromo-PEG1-NH2 in a buffer at pH 7.2-8.5, such as PBS or borate buffer.[1][2] This pH is a compromise between maximizing amine reactivity and minimizing hydrolysis of the activated ester.[3]
-
-
For Bromo-End Conjugation :
Q4: What analytical methods can I use to monitor my reaction and characterize the final product?
A4: A combination of chromatographic and spectrometric techniques is recommended for accurate analysis.
-
Chromatography : Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are powerful for separating the PEGylated product from unreacted PEG linker and the starting molecule.[4][8] This allows for the quantification of reaction conversion and product purity.[9]
-
Mass Spectrometry (MS) : Techniques like MALDI-TOF or ESI-MS provide precise molecular weight measurements, confirming the successful conjugation and determining the number of PEG units attached to the target molecule.[4]
Troubleshooting Summary
The following table summarizes common issues, their probable causes, and recommended solutions to improve your conjugation yield.
| Problem | Probable Cause | Recommended Solution |
| Low or No Yield (Amine-End Conjugation) | The amine on Bromo-PEG1-NH2 is protonated (hydrobromide salt). | Add a non-nucleophilic base (e.g., DIEA) to deprotonate the amine just before conjugation. |
| Inefficient activation of the carboxylic acid with EDC/NHS.[1] | Use fresh, high-quality EDC and NHS. Optimize the molar ratio (typically 1.5-5x excess over the acid).[1] | |
| Hydrolysis of the activated NHS-ester.[1][2] | Add the amine-containing PEG linker immediately after the activation step. Perform conjugation at a pH between 7.2-8.0 to balance reactivity and hydrolysis.[1] | |
| Use of amine-containing buffers (e.g., Tris, glycine).[1][4] | Switch to a non-amine buffer like PBS, HEPES, or borate buffer for the conjugation step.[1][4] | |
| Low or No Yield (Bromo-End Conjugation) | Incorrect pH for the nucleophile.[5] | Adjust the pH to optimize nucleophilicity: pH 7.0-7.5 for thiols, pH 8.0-9.0 for amines.[5] |
| Insufficient molar excess of the PEG reagent.[5] | Increase the molar ratio of Bromo-PEG1-NH2 to the substrate. A 5:1 to 10:1 ratio is a common starting point.[5] | |
| Oxidation of thiol groups on the substrate.[6] | Pre-treat the substrate with a reducing agent (e.g., TCEP) and remove it before adding the PEG reagent. Use degassed buffers.[5] | |
| Formation of Multiple Products | High molar excess of the PEG reagent leading to multi-PEGylation.[4] | Systematically decrease the molar ratio of the PEG reagent to favor mono-conjugation.[4] |
| The product of an initial amine alkylation (a secondary amine) reacts again.[6] | Use a 1:1 stoichiometry to minimize over-alkylation, though this may result in lower conversion.[6] | |
| Degraded PEG Reagent | Improper storage of Bromo-PEG1-NH2 or moisture contamination.[1] | Store the reagent at -20°C in a dry, dark environment.[6] Allow the vial to warm to room temperature before opening to prevent condensation.[1] |
Experimental Workflows & Protocols
Below are diagrams and protocols for common conjugation strategies involving this compound.
Caption: Workflow for conjugating a carboxylic acid to the amine-end of Bromo-PEG1-NH2.
Protocol 1: Conjugation of a Carboxylic Acid to the Amine-End
This protocol outlines the two-step EDC/NHS coupling process.
-
Reagent Preparation :
-
Allow this compound, EDC, and Sulfo-NHS to equilibrate to room temperature before opening to prevent moisture contamination.[1]
-
Prepare a stock solution of your carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMSO, DMF) or in Activation Buffer.
-
Activation Buffer : 0.1 M MES, 0.5 M NaCl, pH 6.0.[3]
-
Conjugation Buffer : 100 mM PBS, pH 7.4.[1]
-
Quenching Buffer : 1 M Tris-HCl, pH 8.0.[3]
-
-
Activation of Carboxylic Acid :
-
Conjugation Reaction :
-
In a separate vial, dissolve this compound in Conjugation Buffer. Add 1.5-2.0 equivalents of a non-nucleophilic base like DIEA to deprotonate the amine.
-
Immediately add the activated carboxylic acid solution to the deprotonated Bromo-PEG1-NH2 solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching and Purification :
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted esters.[1]
-
Purify the final conjugate from excess reagents and byproducts using an appropriate method such as SEC, RP-HPLC, or dialysis.
-
Caption: A logical troubleshooting workflow for addressing low conjugation yield.
Protocol 2: Conjugation of a Thiol-Containing Molecule to the Bromo-End
This protocol is for reacting a molecule with a free sulfhydryl group with the bromo- terminus of the linker.
-
Substrate and Buffer Preparation :
-
If your substrate's thiol group is in a disulfide bond, it must first be reduced. Incubate the molecule with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[1]
-
Remove the excess reducing agent using a desalting column equilibrated with degassed Reaction Buffer.[5]
-
Reaction Buffer : 100 mM PBS or phosphate buffer with 5 mM EDTA, pH 7.2, degassed thoroughly to prevent re-oxidation of the thiol.
-
-
Conjugation Reaction :
-
Dissolve the reduced, purified thiol-containing molecule in the degassed Reaction Buffer.
-
Dissolve this compound in a small amount of an organic solvent like DMF or DMSO, and add it to the substrate solution. A 5 to 10-fold molar excess of the Bromo-PEG1-NH2 is a good starting point.[1]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]
-
-
Purification :
-
Purify the conjugate using Size Exclusion Chromatography (SEC) or other suitable chromatographic methods to remove unreacted starting materials.
-
References
Technical Support Center: Optimizing pH for Bromo-PEG1-NH2 Hydrobromide Reactions
Welcome to the Technical Support Center for Bromo-PEG1-NH2 hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles behind the use of this versatile heterobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two reactive functional groups: a bromo group and a primary amine, separated by a single polyethylene glycol (PEG) unit. The bromo group is an excellent leaving group for nucleophilic substitution reactions, making it highly reactive towards nucleophiles like thiols (e.g., from cysteine residues in proteins). The primary amine can be used for conjugation to molecules with activated carboxylic acids (e.g., NHS esters) or other electrophilic groups. This dual reactivity makes it a valuable tool in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as the linker connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand.[1][]
Q2: How does pH influence the reactivity of this compound?
The pH of the reaction buffer is a critical parameter that dictates the reactivity of both the bromo and the amine functional groups.
-
Bromo Group Reactivity: The reaction of the bromo group with thiols (cysteine residues) is most efficient at a slightly basic pH, typically between 7.5 and 9.0.[3][4] This is because the thiol group (pKa ≈ 8.5) needs to be deprotonated to the more nucleophilic thiolate anion (S⁻) to efficiently attack the carbon atom bearing the bromine.[5] At a neutral or acidic pH, the reaction rate is significantly slower.
-
Amine Group Reactivity: The primary amine group is nucleophilic when it is in its deprotonated form (-NH2). At acidic pH, the amine is protonated (-NH3+), rendering it non-nucleophilic.[6] For reactions with electrophiles like NHS esters, a pH range of 7-9 is generally optimal.[7]
Q3: Can the bromo group react with amines?
Yes, the bromo group can react with primary and secondary amines to form secondary and tertiary amines, respectively.[8] However, thiols are generally more reactive towards the bromo group than amines under typical bioconjugation conditions. To favor the reaction with a specific nucleophile, careful control of pH and stoichiometry is essential.
Q4: What are the recommended storage conditions for this compound?
To ensure the stability and prevent degradation of this compound, it should be stored at -20°C in a dry, desiccated environment and protected from moisture and light.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The pH of the reaction buffer is outside the optimal range for the desired reaction. | For thiol-bromo reactions, ensure the pH is between 7.5 and 9.0.[3] For amine reactions with NHS esters, a pH of 7-9 is recommended.[7] Use a calibrated pH meter and a buffer with sufficient buffering capacity. |
| Hydrolysis of Reagents: If reacting the amine with an NHS ester, the NHS ester may have hydrolyzed. | Prepare the NHS ester solution immediately before use and avoid storing it in aqueous solutions. | |
| Oxidation of Thiols: If targeting cysteine residues, the thiol groups may have oxidized to form disulfide bonds. | Degas the reaction buffer and consider performing the reaction under an inert atmosphere (e.g., nitrogen). A small amount of a reducing agent like TCEP can be added, but it should be removed before adding the bromo-PEG linker.[8] | |
| Steric Hindrance: The reaction site on the target molecule may be sterically hindered. | Consider using a longer PEG spacer to increase the distance between the reactive group and the bulk of the molecule.[6] | |
| Non-Specific Conjugation | pH is too high: A high pH can increase the nucleophilicity of other amino acid side chains (e.g., lysine), leading to side reactions with the bromo group. | Lower the pH to the recommended range of 7.5-8.5 for thiol-specific reactions. Avoid pH values above 9.0.[9] |
| Excess Linker: A large excess of the bromo-PEG linker can lead to multiple conjugations on the target molecule. | Systematically decrease the molar ratio of the linker to the target molecule to find the optimal balance that favors mono-conjugation. | |
| Self-Reaction or Polymerization | Both functional groups are reactive under the same conditions: The amine of one linker molecule could potentially react with the bromo group of another. | Employ a sequential, two-step conjugation strategy. First, react one functional group (e.g., the bromo group with a thiol) under its optimal pH conditions. Then, purify the intermediate conjugate before proceeding to the second reaction with the other functional group (the amine) under its respective optimal pH. |
Data Presentation
Table 1: pH-Dependent Reactivity of Functional Groups
| Functional Group | Target Residue | Reaction pH | Relative Reaction Rate | Resulting Linkage |
| Bromoacetyl | Cysteine (Thiol) | 9.0 | Fast | Thioether |
| Bromoacetyl | Cysteine (Thiol) | 6.5 | Slow | Thioether |
| Amine | Activated Carboxylic Acid (NHS Ester) | 7.0 - 9.0 | Fast | Amide |
Data compiled from sources.[3][7]
Table 2: Recommended Reaction Parameters for Bromo-PEG Conjugation to a Thiol-Containing Protein
| Parameter | Recommended Condition | Rationale |
| pH | 7.5 - 8.5 | Optimal for the formation of the reactive thiolate anion.[10] |
| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | A molar excess of the linker drives the reaction to completion.[10] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used for longer reaction times to minimize potential protein degradation.[10] |
| Reaction Time | 2 - 24 hours | Dependent on temperature, pH, and the specific protein.[10] |
| Buffer System | 50 mM Tris or PBS, containing 1-5 mM EDTA | Provides a stable pH environment. EDTA chelates metal ions that can catalyze thiol oxidation.[10] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Thiol-Containing Protein and an Amine-Reactive Molecule using this compound
This protocol describes a sequential conjugation. First, the bromo group of the linker is reacted with a cysteine residue on a protein. After purification, the amine group of the linker is reacted with an NHS-activated molecule.
Step 1: Conjugation of Bromo-PEG1-NH2 to a Thiol-Containing Protein
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M N-acetylcysteine in Conjugation Buffer[4]
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced, treat with a 10-fold molar excess of a reducing agent like TCEP for 1 hour at room temperature. Crucially, remove the reducing agent before adding the bromo-PEG linker , for example, by using a desalting column.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add the Bromo-PEG1-NH2 stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the linker over the protein. Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. Alternatively, the reaction can be performed overnight at 4°C.
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess bromo groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted linker and quenching agent by buffer exchange into a suitable buffer for the next step (e.g., PBS, pH 7.4) using a desalting column.
Step 2: Conjugation of the Amine-PEGylated Protein to an NHS-Activated Molecule
Materials:
-
Amine-PEGylated protein from Step 1
-
NHS-activated molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
NHS-activated Molecule Preparation: Dissolve the NHS-activated molecule in a small amount of anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add the NHS-activated molecule solution to the amine-PEGylated protein solution. The optimal molar ratio should be determined empirically, but a 5- to 20-fold molar excess of the NHS-activated molecule over the protein is a common starting point. Incubate for 1-2 hours at room temperature or on ice.
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS ester. Incubate for 15 minutes.
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and byproducts.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.
Caption: Two-step experimental workflow for bioconjugation.
References
Common side reactions with Bromo-PEG1-NH2 hydrobromide and how to minimize them.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bromo-PEG1-NH2 hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a reactive bromo group at one end and a primary amine at the other, connected by a short polyethylene glycol (PEG) spacer. The bromo group is an excellent leaving group for nucleophilic substitution reactions, while the amine serves as a nucleophile. This dual reactivity makes it a valuable tool in bioconjugation and drug development, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it connects a protein-of-interest (POI) ligand and an E3 ligase ligand.[1][2]
Q2: The amine is provided as a hydrobromide salt. How does this affect its reactivity?
The primary amine is protonated as a hydrobromide salt, which protects it from acting as a nucleophile. This is advantageous as it prevents unwanted side reactions during storage and the initial stages of a reaction. To render the amine nucleophilic for its intended conjugation, a non-nucleophilic base, such as diisopropylethylamine (DIPEA), must be added to the reaction mixture to deprotonate it.[3]
Q3: What are the most common side reactions observed when using this compound?
The most common side reactions stem from the bifunctional nature of the molecule and include:
-
Intramolecular Cyclization: The deprotonated amine can attack the electrophilic carbon bearing the bromine on the same molecule, leading to the formation of a cyclic ether-amine.
-
Intermolecular Self-Condensation/Polymerization: The amine of one molecule can react with the bromo group of another, leading to the formation of dimers, oligomers, or polymers.
-
Hydrolysis of the Bromo Group: In the presence of water, especially under basic conditions, the bromo group can be hydrolyzed to a hydroxyl group, rendering that end of the linker inactive for the desired nucleophilic substitution.[3]
Q4: Which solvents and buffers are recommended for reactions with this linker?
-
Solvents: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are recommended to ensure the solubility of the reactants.[4]
-
Buffers: When working with biomolecules, it is crucial to use buffers that do not contain competing nucleophiles. Avoid buffers with primary amines, such as Tris. Phosphate-buffered saline (PBS), HEPES, or borate buffers are generally suitable alternatives.[5]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Conjugate
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation of the Amine | Ensure sufficient equivalents (typically 2-4) of a non-nucleophilic base (e.g., DIPEA) are used to neutralize the hydrobromide and deprotonate the amine. |
| Hydrolysis of the Bromo Group | Use anhydrous solvents and reagents to minimize water content. Avoid strongly basic conditions that can accelerate hydrolysis.[3] |
| Suboptimal Reaction Temperature | While many reactions proceed at room temperature, gentle heating (e.g., 50-60 °C) can sometimes be necessary to drive the reaction to completion, especially with weak nucleophiles. Monitor for degradation of starting materials at elevated temperatures.[3][6] |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique like LC-MS. Reactions can take from a few hours to overnight to reach completion.[3][4] |
| Steric Hindrance | If the target molecule is sterically hindered, consider increasing the reaction time or temperature. |
Issue 2: Presence of Multiple Side Products (e.g., Dimers, Polymers, or Cyclic Byproducts)
| Possible Cause | Recommended Solution |
| Intermolecular Self-Condensation | This is favored at high concentrations. Perform the reaction under more dilute conditions to favor the reaction with the target substrate over self-reaction. |
| Intramolecular Cyclization | This side reaction is kinetically favored, especially in dilute solutions. To minimize this, ensure the target nucleophile is present in a sufficient concentration and is reactive enough to compete with the intramolecular reaction. In a sequential synthesis, this is less of an issue as one end of the linker is typically reacted before the other is deprotected/activated. |
| Reaction with Competing Nucleophiles | Ensure that buffers and other reagents do not contain primary amines (e.g., Tris) or other strong nucleophiles that can react with the bromo group.[5] |
Experimental Protocols & Visualizations
General Protocol for Sequential Conjugation in PROTAC Synthesis
This protocol outlines a general two-step approach for synthesizing a PROTAC using this compound, where the bromo-end is reacted first.
Step 1: Conjugation of the Bromo-terminus to a Nucleophile (e.g., a phenol on a POI ligand)
-
Reagent Preparation: Dissolve the POI ligand (containing a nucleophilic group like a phenol or thiol) and this compound (1.2 equivalents) in anhydrous DMF.
-
Base Addition: Add a suitable base (e.g., potassium carbonate, 2.1 equivalents) to deprotonate the nucleophile on the POI ligand. The amine on the PEG linker remains protonated and protected.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for 16-24 hours under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Track the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up and purify the intermediate product by flash column chromatography.
Step 2: Conjugation of the Amine-terminus
-
Reagent Preparation: Dissolve the purified intermediate from Step 1 and the E3 ligase ligand (containing a carboxylic acid) in anhydrous DMF.
-
Amide Coupling: Add an amide coupling reagent (e.g., HATU, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents) to the mixture. The base will deprotonate the amine on the PEG linker for the coupling reaction.
-
Reaction: Stir the mixture at room temperature for 4-12 hours under an inert atmosphere.
-
Monitoring: Track the formation of the final PROTAC by LC-MS.
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up and purify the final PROTAC molecule using a suitable method like preparative HPLC.
Diagrams
References
Strategies to improve the solubility of Bromo-PEG1-NH2 hydrobromide conjugates.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges with Bromo-PEG1-NH2 hydrobromide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a heterobifunctional linker molecule. It features a bromo group on one end and a primary amine on the other, connected by a single polyethylene glycol (PEG) unit. The PEG spacer is hydrophilic and is intended to increase the aqueous solubility of the molecule it's conjugated to.[1][2] The bromo group serves as a good leaving group for nucleophilic substitution reactions, while the amine allows for conjugation to molecules like carboxylic acids. It is often used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates.
Q2: Why am I having trouble dissolving my this compound conjugate?
Several factors can contribute to the poor solubility of your conjugate:
-
Properties of the Conjugated Molecule: The inherent insolubility of the molecule attached to the PEG linker is often the primary cause of low solubility of the final conjugate.
-
pH of the Solution: Bromo-PEG1-NH2 is a hydrobromide salt of a primary amine.[] The solubility of amine salts is highly dependent on the pH of the solution.[4]
-
Insufficient Solvation Time/Energy: The compound may require more time, gentle heating, or sonication to fully dissolve.
-
Inappropriate Solvent: While the PEG linker enhances water solubility, the overall solubility might be limited in purely aqueous solutions.
Q3: How does the hydrobromide salt form affect solubility?
Q4: Can the pH of my buffer really make a big difference?
Yes, the pH is critical. For an amine salt, solubility is typically higher in acidic to neutral pH ranges where the amine group remains protonated (as the ammonium salt). In basic solutions, the ammonium salt can be deprotonated to the free amine, which is generally less water-soluble and may precipitate out of solution.[9]
Q5: Is it better to use an organic solvent first?
For conjugates that are difficult to dissolve directly in aqueous buffers, a common and effective strategy is to first dissolve the compound in a small amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[11] This stock solution can then be added dropwise to the aqueous buffer with vigorous stirring.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound is insoluble in aqueous buffer (e.g., PBS). | The overall conjugate is too hydrophobic for direct aqueous dissolution. | 1. Prepare a concentrated stock solution in an anhydrous water-miscible organic solvent like DMSO or DMF. 2. Add the stock solution dropwise to the stirred aqueous buffer to the desired final concentration. |
| Precipitate forms when adding organic stock solution to aqueous buffer. | The final concentration in the aqueous buffer exceeds the compound's solubility limit, even with a co-solvent. | 1. Lower the final concentration of the conjugate in the aqueous buffer. 2. Increase the percentage of the organic co-solvent in the final solution (be mindful of its compatibility with downstream assays). 3. Consider using a different aqueous buffer or adjusting the pH. |
| Solution is cloudy or contains visible particles after vortexing/sonication. | Incomplete dissolution. The compound may be forming aggregates. | 1. Gently warm the solution (e.g., to 37°C) while stirring. Monitor for any signs of degradation. 2. Increase the duration of sonication. 3. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates. |
| Compound dissolves initially but precipitates over time. | The solution is supersaturated and thermodynamically unstable. The pH of the solution may be shifting. | 1. Prepare fresh solutions before each experiment. 2. Ensure the buffer has sufficient capacity to maintain the desired pH. 3. Store the solution at a different temperature (refrigerated or at room temperature, depending on stability). Avoid repeated freeze-thaw cycles. |
| Solubility varies between batches. | There may be slight variations in the purity or salt form of the conjugate. | 1. Re-evaluate the optimal dissolution conditions for each new batch. 2. Confirm the identity and purity of the new batch using analytical methods like LC-MS and NMR. |
Data Presentation
Illustrative Solubility of a PEGylated Amine Salt Conjugate
The following table provides an illustrative example of how the solubility of a hypothetical hydrophobic small molecule could be enhanced by conjugation with this compound and how solubility is affected by the choice of solvent and pH. Actual values for your specific conjugate must be determined experimentally.
| Compound/Conjugate | Solvent System | Estimated Solubility (mg/mL) |
| Hypothetical Small Molecule (Free Base) | PBS (pH 7.4) | < 0.01 |
| Hypothetical Small Molecule (Free Base) | 10% DMSO in PBS (pH 7.4) | 0.1 |
| Bromo-PEG1-NH2 Conjugate (Hydrobromide Salt) | Deionized Water | 1.5 |
| Bromo-PEG1-NH2 Conjugate (Hydrobromide Salt) | PBS (pH 7.4) | > 5 |
| Bromo-PEG1-NH2 Conjugate (Hydrobromide Salt) | 0.1 M Citrate Buffer (pH 5.0) | > 10 |
| Bromo-PEG1-NH2 Conjugate (Free Base Form) | PBS (pH 7.4) | 0.2 |
Experimental Protocols
Protocol 1: Solubilization of this compound Conjugates for Aqueous Assays
This protocol describes a general method for dissolving this compound conjugates for use in biological assays.
Materials:
-
This compound conjugate
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Ensure the buffer does not contain primary amines (like Tris) if the conjugate is to be used in reactions involving the amine group.
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Preparation of Concentrated Stock Solution: a. Allow the vial of the this compound conjugate to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh out the desired amount of the conjugate into a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO or DMF to achieve a high-concentration stock solution (e.g., 10-50 mM). d. Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Preparation of Working Solution: a. Pipette the desired volume of the aqueous buffer into a new sterile tube. b. While vigorously vortexing the aqueous buffer, add the concentrated organic stock solution dropwise to achieve the final desired concentration. c. Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Final Check: a. Visually inspect the solution for any signs of precipitation or cloudiness. b. If particulates are present, the solution can be filtered through a 0.22 µm syringe filter. Note that this may reduce the final concentration if the compound adsorbs to the filter material.
Visualizations
Caption: Troubleshooting workflow for improving the solubility of Bromo-PEG1-NH2 conjugates.
Caption: Chemical basis for the enhanced aqueous solubility of amine hydrobromide salts.
References
- 1. Bromo-PEG2-bromide, 31255-10-4 | BroadPharm [broadpharm.com]
- 2. Bromo-PEG1-acid, 1393330-33-0 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Amines, [chemed.chem.purdue.edu]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Isolation (Recovery) [chem.ualberta.ca]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating Steric Hindrance in Bioconjugation with Short PEG Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance when using short polyethylene glycol (PEG) linkers in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A1: Steric hindrance refers to the spatial obstruction that prevents a chemical reaction from proceeding at a desired rate or at all. In bioconjugation, this occurs when the three-dimensional structure of a biomolecule (e.g., an antibody) or the bulkiness of a payload molecule physically blocks the reactive chemical groups from coming into close enough proximity to form a covalent bond.[1][2] Short PEG linkers, if not of optimal length, may not provide enough separation between the biomolecule and the payload, leading to this "steric clash".[1][2][3]
Q2: What are the common indicators that steric hindrance is affecting my bioconjugation reaction?
A2: Several experimental observations can suggest that steric hindrance is a problem in your conjugation reaction:
-
Low Conjugation Yield: The amount of the final bioconjugate is significantly lower than theoretically expected.[1][2]
-
Incomplete Reactions: A substantial portion of the starting biomolecule remains unconjugated, even when using a large excess of the PEG linker-payload.
-
Lack of Site-Specificity: The conjugation occurs at unintended, more accessible sites on the biomolecule's surface, resulting in a heterogeneous product mixture.[1]
-
Protein Aggregation and Precipitation: If conjugation does occur at more accessible sites, it can alter the surface properties of the protein, leading to aggregation and precipitation.[1][2]
Q3: How do short PEG linkers contribute to or overcome steric hindrance?
A3: PEG linkers act as flexible spacers. However, their length is a critical factor:
-
Contribution to Hindrance: A PEG linker that is too short may not provide sufficient distance to overcome the existing steric barriers of the biomolecule and payload, leading to a steric clash.[1][2][3][4]
-
Overcoming Hindrance: A PEG linker of optimal length extends the reactive payload away from the biomolecule's surface, enabling it to access sterically shielded reactive sites. The flexibility of the PEG chain also allows the payload to navigate around bulky domains.[2]
Q4: Can a PEG linker be too long?
A4: Yes. While less common when dealing with short PEG linkers, an excessively long linker can sometimes wrap around the biomolecule, creating its own form of steric hindrance by blocking the reactive site or interfering with the biomolecule's function.[1][2][3] This can also negatively impact the pharmacokinetic properties of the final conjugate.[2]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
You are experiencing significantly lower yields of your desired bioconjugate than expected.
Possible Causes & Solutions
| Possible Cause | Suggested Solution | Experimental Action |
| Steric Clash at Conjugation Site | The target functional group (e.g., lysine or cysteine) is in a sterically hindered region. | 1. Increase PEG Linker Length: Switch to a slightly longer PEG linker (e.g., from PEG2 to PEG4 or PEG8) to provide more spatial separation.[5] 2. Optimize Reaction Conditions: Adjusting pH or temperature might induce minor, favorable conformational changes in the protein, potentially exposing the target site.[2] Proceed with caution to avoid denaturation. 3. Increase Molar Excess: A higher concentration of the PEG linker-payload can sometimes help drive the reaction forward despite moderate hindrance.[5] |
| Hydrolysis of Reactive Groups | Functional groups like N-hydroxysuccinimide (NHS) esters are moisture-sensitive and can hydrolyze, becoming inactive.[4][5] | 1. Use Fresh Reagents: Prepare stock solutions of the PEG linker immediately before use.[5] 2. Proper Storage: Ensure reagents are stored correctly according to the manufacturer's instructions to prevent degradation. |
| Incorrect Reaction Buffer | The pH of the buffer is suboptimal for the chosen chemistry, or the buffer itself contains competing reactive species (e.g., Tris buffer with primary amines for NHS-ester chemistry).[1] | 1. Verify pH: Ensure the buffer pH is optimal for your conjugation chemistry (e.g., pH 7.5-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[2] 2. Use Amine-Free Buffers: For NHS ester reactions, use buffers such as phosphate-buffered saline (PBS). |
| Oxidized Thiols (for Maleimide Chemistry) | Target cysteine residues have formed disulfide bonds and are not available for conjugation.[4] | Reduce the Biomolecule: Prior to conjugation, treat the biomolecule with a reducing agent like TCEP or DTT. It is crucial to remove the reducing agent before adding the maleimide-PEG linker to prevent it from reacting with your linker.[5] |
Troubleshooting Workflow for Low Conjugation Yield
Problem 2: Loss of Biological Activity in the Final Conjugate
The bioconjugate forms, but it has reduced or no biological activity.
Possible Causes & Solutions
| Possible Cause | Suggested Solution | Experimental Action |
| PEGylation at or Near the Active Site | The short PEG linker allows the payload to sterically block the active site or a critical binding interface of the biomolecule.[4] | 1. Change Linker Length: A slightly longer or even shorter linker might reposition the payload away from the active site.[4] 2. Site-Specific Conjugation: This is the most effective solution. Use techniques like incorporating unnatural amino acids or engineering cysteine residues at a location distant from the active site to ensure precise conjugation.[1][4] 3. Protect the Active Site: During the conjugation reaction, temporarily block the active site with a reversible inhibitor or substrate to prevent modification in that region.[4][5] |
| Conformational Changes | The conjugation process itself has induced a change in the biomolecule's secondary or tertiary structure.[4][5] | Characterize Structural Changes: Use analytical techniques like Circular Dichroism (CD) spectroscopy to assess if the protein's structure has been altered post-conjugation. |
Decision Logic for Preserving Biological Activity
Quantitative Data Summary
The choice of PEG linker length can significantly impact the physicochemical and biological properties of the final conjugate. The optimal length is often a balance between overcoming steric hindrance and maintaining biological activity.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| PEG Linker Length | Pharmacokinetics (Half-life) | In Vitro Potency (e.g., IC50) | In Vivo Efficacy | General Considerations |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life.[6] | May retain higher potency as the payload is closer to the target.[6] | Can lead to reduced efficacy due to rapid clearance.[6] | May be suitable for payloads that do not require prolonged exposure.[6] |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life.[6] | May have a moderate impact on potency.[6] | Often shows a significant improvement in efficacy due to better PK profile.[6] | A good starting point for balancing potency and pharmacokinetics. |
| Long (e.g., >PEG12) | Generally offers the longest half-life.[7] | Can sometimes lead to decreased potency due to increased hydrodynamic size or payload distance.[7] | Improved efficacy is often observed, but can plateau or decrease if potency is significantly compromised.[7] | Can be critical for improving solubility of hydrophobic payloads. |
Data synthesized from multiple sources for comparative purposes. Actual results are highly dependent on the specific antibody, payload, and target.[6][7]
Key Experimental Protocols
Protocol 1: General Procedure for NHS Ester-PEG Conjugation to Amines (e.g., Lysine)
This protocol outlines a general method for conjugating an NHS-ester activated PEG linker to primary amines on a protein.
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.5-8.5. The ideal concentration is typically 1-10 mg/mL.
-
Prepare PEG-NHS Ester Solution: Immediately before use, dissolve the NHS-Ester-PEG linker in a dry, water-miscible organic solvent like DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). NHS esters are susceptible to hydrolysis.[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester solution to the protein solution. Mix gently. The optimal molar ratio should be determined empirically.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The lower temperature is often preferred to maintain protein stability.[1]
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.[1]
-
Purification: Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC), dialysis, or a desalting column.[1][8][9]
-
Characterization: Analyze the purified conjugate using SDS-PAGE (to observe mass shift), Mass Spectrometry (to confirm conjugation and determine the distribution of species), and HPLC (to assess purity).[1]
Protocol 2: Analytical Characterization by Size-Exclusion Chromatography (SEC)
SEC is used to separate conjugated protein from unconjugated small molecules (e.g., excess PEG linker) and to assess for aggregation.
-
System Setup: Equilibrate an appropriate SEC column (chosen based on the molecular weight of your biomolecule) with a suitable mobile phase (e.g., PBS).
-
Sample Preparation: Filter your purified conjugate sample through a 0.22 µm filter.
-
Injection and Elution: Inject the sample onto the column. The larger conjugated protein will elute earlier than the smaller, unreacted PEG linker and other small molecules. Aggregates, being very large, will elute first, often in the void volume.
-
Data Analysis: Monitor the elution profile using a UV detector (typically at 280 nm for proteins). The presence of a peak at the expected retention time for the conjugate and the absence of a peak for the free linker indicates successful purification. The area of the aggregate peak relative to the monomer peak gives a quantitative measure of aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Bromo-PEG1-NH2 Hydrobromide Reactions
This technical support center is designed for researchers, scientists, and drug development professionals who are working with products synthesized using Bromo-PEG1-NH2 hydrobromide and other PEGylation reagents. It provides troubleshooting guidance and answers to frequently asked questions to address specific issues you might encounter during the purification of your PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated molecules?
The PEGylation process, which involves the covalent attachment of polyethylene glycol (PEG) to a molecule, often results in a complex and heterogeneous mixture.[1] This heterogeneity is the main challenge during purification and includes:
-
Unreacted Starting Materials: The original, unmodified molecule and excess PEG reagent from the conjugation reaction.[1][]
-
Multi-PEGylated Species: Molecules with varying numbers of attached PEG chains (e.g., mono-, di-, multi-PEGylated).[1][]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the target molecule.[1][][3]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1][]
Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[1]
Q2: What are the most common methods for purifying PEGylated compounds?
The most widely used purification techniques for PEGylated proteins and peptides are based on chromatography, which leverages differences in molecular size, charge, and hydrophobicity.[1][4][5] These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is highly effective at removing unreacted PEG and the native protein from the larger PEGylated conjugate.[1][][5][6]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge.[1][] PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation and even positional isomers.[][3][4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity.[][5] It is particularly powerful for separating positional isomers, as the location of the PEG chain can subtly alter the overall hydrophobicity of the conjugate.[7]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of a PEG chain can alter a protein's surface hydrophobicity, enabling separation.[][4] HIC can serve as a valuable supplementary tool to IEX.[]
Q3: How do I choose the best purification method for my PEGylated compound?
The choice of purification method depends on several factors, including the properties of your target molecule, the nature of the impurities, the desired purity, and the scale of the purification.[5] The following diagram and table provide a general guide for selecting a suitable technique.
Comparison of Common Purification Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| RP-HPLC | Hydrophobicity | High resolution and purity achievable; well-established for small molecules.[8] | Can be time-consuming for large scales; may require method development; organic solvents can denature proteins.[8][9] | Achieving high purity of small to medium-sized batches; separating products with a significant difference in hydrophobicity from the PEG linker.[8] |
| SEC | Molecular Size | Good for removing small molecules from larger ones; generally mild conditions.[8] | May have poor resolution if the product and unreacted PEG are of similar size; sample dilution occurs.[8] | Cases where the product's molecular weight is significantly larger (~3-5 times) than the unreacted PEG linker.[8] |
| IEX | Net Surface Charge | Can separate mono- and multi-PEGylated species and positional isomers.[4][10] | "Charge shielding" by the PEG chain can make separation difficult.[5] | Purifying proteins where PEGylation alters the surface charge, allowing separation of different PEGylated forms.[3][4] |
| HIC | Hydrophobicity | Milder than RP-HPLC; can be a good supplementary tool to IEX.[] | Lower capacity and resolution compared to other methods; unreacted PEG may bind to the media.[][10] | Separating PEGylated proteins when RP-HPLC is too harsh or as a polishing step. |
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PEGylated compounds synthesized with reagents like this compound.
Issue 1: Low Yield of Purified PEGylated Product
A low yield can be attributed to several factors, from protein degradation to non-specific binding to the chromatography resin.
References
- 1. benchchem.com [benchchem.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
How to prevent aggregation of proteins during PEGylation with Bromo-PEG1-NH2.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during PEGylation with Bromo-PEG1-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation with Bromo-PEG1-NH2?
Protein aggregation during PEGylation is a common challenge that can arise from several factors:
-
Intermolecular Cross-linking: Although Bromo-PEG1-NH2 is a heterobifunctional linker, impurities or side reactions can potentially lead to the cross-linking of multiple protein molecules, forming large aggregates.[1][2]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[3][4]
-
Suboptimal Reaction Conditions: The stability and solubility of a protein are highly dependent on factors like pH, temperature, and buffer composition. Deviating from the optimal conditions for your specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[3][5]
-
Poor Protein Stability: The inherent stability of the protein in the chosen reaction buffer may be low, making it prone to aggregation upon modification.[3]
-
Reaction Rate: A rapid, uncontrolled reaction can favor intermolecular interactions over the desired intramolecular modification.[1]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are recommended for detecting and quantifying protein aggregation:
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify soluble aggregates. Aggregates will elute earlier than the monomeric protein. By integrating the peak areas, you can determine the percentage of aggregated protein.[6][7]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size or polydispersity can indicate the presence of aggregates.[6]
-
Visual Inspection: A simple, qualitative method is to visually inspect the reaction mixture for any signs of turbidity or precipitation.
Q3: What is the reaction mechanism of Bromo-PEG1-NH2 with a protein?
Bromo-PEG1-NH2 is a heterobifunctional linker. The bromo group is an excellent leaving group and will react with nucleophiles on the protein surface. The primary targets are the thiol groups of cysteine residues via an SN2 reaction to form a stable thioether bond.[8][9] The amine group on the other end of the PEG linker can be used for subsequent conjugation steps after deprotection if it is initially protected (e.g., with a Boc group). If the amine is unprotected, it can react with activated carboxyl groups on the protein (e.g., on aspartic or glutamic acid residues) via carbodiimide chemistry (EDC/NHS).[10]
Troubleshooting Guides
Issue: Visible Precipitation or Increased Turbidity During the Reaction
This is a clear indication of significant protein aggregation. The following troubleshooting guide provides a step-by-step approach to identify and resolve the issue.
Caption: A logical workflow for troubleshooting protein aggregation during PEGylation.
Step 1: Optimize Reaction Conditions
Suboptimal reaction conditions are a frequent cause of protein aggregation. A systematic screening of key parameters is highly recommended.
Table 1: Screening Parameters for PEGylation Optimization
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can increase the risk of intermolecular interactions and aggregation.[5] |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | A high molar excess can lead to over-PEGylation and aggregation. Start with a lower ratio and titrate upwards.[5] |
| pH | 7.0 - 8.5 (for targeting amines) | The optimal pH is a balance between reaction efficiency and protein stability. A pH near the protein's isoelectric point (pI) should be avoided.[3][11] |
| Temperature | 4°C to 25°C (Room Temp) | Lowering the temperature can slow down the reaction rate and improve protein stability, thereby reducing aggregation.[3] |
Step 2: Incorporate Stabilizing Excipients
If optimizing reaction conditions is not sufficient, the addition of stabilizing excipients to the reaction buffer can enhance protein stability.[1]
Table 2: Common Stabilizing Excipients for PEGylation
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Preferential exclusion, vitrification.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppress non-specific protein-protein interactions.[4] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface-induced aggregation.[4] |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
-
Lower the Temperature: Performing the reaction at 4°C will decrease the reaction rate.[3]
-
Stepwise Addition of PEG: Instead of adding the entire volume of Bromo-PEG1-NH2 at once, add it in smaller aliquots over a period of time.[1]
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal PEGylation Conditions
This protocol outlines a method for systematically screening various reaction parameters to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Bromo-PEG1-NH2 stock solution (e.g., 100 mg/mL in reaction buffer or an appropriate organic solvent like DMSO)
-
Reaction buffers with varying pH values (e.g., phosphate buffers at pH 7.0, 7.5, 8.0, 8.5)
-
96-well plate or microcentrifuge tubes
Methodology:
-
Prepare a Screening Matrix: Design a matrix of experiments in a 96-well plate or microcentrifuge tubes to systematically vary one parameter at a time (Protein Concentration, PEG:Protein Molar Ratio, pH, and Temperature) as detailed in Table 1.
-
Set up Reactions: For each condition, mix the protein solution, buffer, and Bromo-PEG1-NH2 solution to the final desired concentrations in a total volume of 50-100 µL.
-
Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: After incubation, assess the level of aggregation in each well/tube. This can be done qualitatively by visual inspection for turbidity or quantitatively using Size Exclusion Chromatography (SEC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Potential Immunogenicity of PEGylated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential immunogenicity of PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and why is it used?
A: PEGylation is the process of attaching polyethylene glycol (PEG) chains to therapeutic molecules such as proteins, peptides, and nanoparticles.[1][2] This process is designed to improve the drug's pharmacokinetic and pharmacodynamic properties.[1][2] Key benefits of PEGylation include enhanced stability, increased solubility, and a longer circulation time in the bloodstream.[1][3] By increasing the hydrodynamic volume of the molecule, PEGylation helps to reduce renal clearance and shield the therapeutic from enzymatic degradation and the host's immune system.[4][5][6]
Q2: What is the "immunogenicity of PEG" and why is it a concern?
A: While PEG was initially considered non-immunogenic, a growing body of evidence shows that it can elicit an immune response, leading to the production of anti-PEG antibodies.[7][8] This is a concern because these antibodies can lead to several adverse effects, including hypersensitivity reactions, reduced therapeutic efficacy due to accelerated blood clearance (ABC) of the drug, and decreased drug activity.[7][9][10]
Q3: What are pre-existing anti-PEG antibodies?
A: Pre-existing anti-PEG antibodies are found in individuals who have not been previously treated with PEGylated therapeutics.[9][11] Exposure to PEG in everyday products like cosmetics, processed foods, and pharmaceuticals is thought to be a primary reason for the presence of these antibodies in a significant portion of the general population.[9][12][13] The prevalence of these pre-existing antibodies can range from approximately 25% to 42% of the population.[13]
Q4: What are the clinical implications of anti-PEG antibodies?
A: The presence of anti-PEG antibodies, whether pre-existing or treatment-induced, can have significant clinical consequences. These include:
-
Accelerated Blood Clearance (ABC): Anti-PEG antibodies can bind to the PEGylated drug, forming immune complexes that are rapidly cleared from circulation, primarily by macrophages in the liver and spleen.[5][10] This reduces the drug's half-life and overall efficacy.[5][10]
-
Hypersensitivity Reactions (HSRs): The formation of immune complexes can activate the complement system, leading to the release of anaphylatoxins (C3a and C5a) that can trigger hypersensitivity reactions.[4][9] These reactions can range from mild allergic responses to severe, life-threatening anaphylaxis.[9][10] This is also referred to as complement activation-related pseudoallergy (CARPA).[11]
-
Reduced Therapeutic Efficacy: By promoting rapid clearance and potentially neutralizing the drug's activity, anti-PEG antibodies can lead to a significant loss of the therapeutic effect.[9][10]
Q5: What factors influence the immunogenicity of PEGylated compounds?
A: Several factors related to the PEG molecule and its conjugation can influence the immunogenicity of a PEGylated compound.[14][15] These include:
-
Molecular Weight: Higher molecular weight PEGs (e.g., >20 kDa) tend to be more immunogenic.[13][15]
-
Structure: Linear PEGs may be more immunogenic than branched PEGs, which can offer better shielding of the core molecule.[16][17]
-
PEG Density: The number of PEG chains attached to the therapeutic molecule can impact immunogenicity.
-
Carrier Molecule: The nature of the molecule to which PEG is conjugated (e.g., protein, lipid nanoparticle) can influence the immune response.[18]
-
Route of Administration and Dosing: The route of administration (e.g., intravenous vs. subcutaneous) and the frequency of dosing can affect the development of an immune response.[15][17]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential immunogenicity issues with PEGylated compounds during your experiments.
Issue 1: Reduced therapeutic efficacy or faster than expected clearance of a PEGylated compound.
-
Possible Cause: Presence of pre-existing or treatment-induced anti-PEG antibodies leading to Accelerated Blood Clearance (ABC).
-
Troubleshooting Steps:
-
Screen for Anti-PEG Antibodies: The first step is to determine if anti-PEG antibodies are present in your experimental subjects (animal models or human samples). The most common method for this is an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Characterize the Antibody Response: If antibodies are detected, it is important to characterize their isotype (IgM and IgG are of primary interest) and titer.[18] Anti-PEG IgM is often associated with the initial response and can be very effective at causing ABC.[5][18]
-
Evaluate Alternative Formulations: If high titers of anti-PEG antibodies are confirmed, consider testing alternative PEGylation strategies. This could involve using a lower molecular weight PEG, a branched PEG structure, or a different PEG density.
-
Consider Mitigation Strategies: For pre-clinical models, strategies such as pre-dosing with "empty" PEGylated liposomes or free PEG to saturate existing antibodies can be explored.[15]
-
Issue 2: Observation of hypersensitivity reactions (e.g., anaphylaxis-like symptoms in animal models) after administration of a PEGylated compound.
-
Possible Cause: Anti-PEG antibody-mediated complement activation.
-
Troubleshooting Steps:
-
Measure Complement Activation: Assess whether the PEGylated compound is activating the complement system in the presence of serum containing anti-PEG antibodies. This can be done using a complement activation assay that measures the levels of complement byproducts like C3a, C5a, or the soluble terminal complement complex (sC5b-9).
-
Correlate with Anti-PEG Antibody Levels: Determine if there is a correlation between the severity of the hypersensitivity reaction and the titer of anti-PEG antibodies.
-
Investigate the Role of the Carrier: The carrier molecule itself (e.g., the lipid composition of a liposome) can also contribute to complement activation. It is important to have appropriate controls to distinguish between PEG-specific and carrier-specific effects.
-
Explore Mitigation Strategies: In addition to modifying the PEG structure, consider co-administration with immunosuppressive agents in pre-clinical studies to dampen the immune response.[19]
-
Key Experimental Protocols
1. Detection of Anti-PEG Antibodies by ELISA
This protocol provides a general framework for an enzyme-linked immunosorbent assay (ELISA) to detect anti-PEG IgG and IgM in serum or plasma samples.
-
Principle: A PEGylated molecule is coated onto the wells of a microplate. The sample (e.g., serum) is added, and any anti-PEG antibodies present will bind to the PEG. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the primary antibody's isotype (e.g., anti-human IgG or IgM) is then added. Finally, a substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent). The intensity of the signal is proportional to the amount of anti-PEG antibody in the sample.
-
Detailed Methodology:
-
Coating:
-
Prepare a solution of a PEGylated compound (e.g., mPEG-BSA or a PEGylated version of the therapeutic) in a suitable coating buffer (e.g., phosphate-buffered saline, PBS).
-
Add 100 µL of the coating solution to each well of a 96-well ELISA plate.
-
Incubate the plate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Be careful to avoid Tween-20 in the blocking and sample dilution buffers as it can interfere with the assay.[20]
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin - BSA) to each well.[20]
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of your samples (serum or plasma) and positive/negative controls in a dilution buffer (e.g., PBS with 1% BSA).[20]
-
Add 100 µL of the diluted samples and controls to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare a solution of HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP or anti-human IgM-HRP) in the dilution buffer.
-
Add 100 µL of the secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a suitable HRP substrate (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Readout:
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
2. Complement Activation Assay
This protocol outlines a general method to assess complement activation by a PEGylated compound.
-
Principle: This assay measures the generation of complement activation products (e.g., C3a, C5a, or sC5b-9) in serum after incubation with the PEGylated compound. The quantification is typically performed using a commercial ELISA kit specific for the desired complement component.
-
Detailed Methodology:
-
Sample Preparation:
-
Obtain serum from the subjects of interest (e.g., animals or humans with and without anti-PEG antibodies).
-
-
Incubation:
-
In a microcentrifuge tube, mix the serum with the PEGylated compound at various concentrations. Include a negative control (serum with buffer) and a positive control (e.g., zymosan, a known complement activator).
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for complement activation.
-
-
Stop Reaction:
-
Stop the reaction by adding an excess of a chelating agent like EDTA, which will inhibit further complement activation.
-
-
Quantification:
-
Use a commercial ELISA kit for the specific complement component you wish to measure (e.g., C3a, C5a, or sC5b-9). Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis:
-
Compare the levels of the complement activation product in the samples incubated with the PEGylated compound to the negative and positive controls. A significant increase in the complement product in the presence of the PEGylated compound indicates complement activation.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the immunogenicity of PEGylated compounds.
Table 1: Prevalence of Pre-existing Anti-PEG Antibodies in the General Population
| Study Population | Prevalence of Anti-PEG IgG and/or IgM | Reference |
| Healthy Blood Donors | ~25% - 42% | [13] |
| Healthy Population (2016) | ~40% | [9] |
| Healthy Blood Donors | 65.3% (21.3% IgG only, 19.0% IgM only, 25.0% both) | [21] |
| Healthy Individuals (1970-1999) | ~56% (20% IgG, 19% IgM, 16% both) | [22] |
Table 2: Detection Limits of Assays for Anti-PEG Antibodies
| Assay Method | Antibody Isotype | Detection Limit | Reference |
| ELISA | Anti-PEG IgG | 100 ng/mL | [23] |
| ELISA | Anti-PEG IgM | 800 ng/mL | [23] |
| Surface Plasmon Resonance (SPR) | Anti-PEG IgM | 10 ng/mL | [24][25] |
| Surface Plasmon Resonance (SPR) | Anti-PEG IgG | 50 ng/mL | [24][25] |
| Bead Extraction ELISA | Anti-PEG Antibodies | 7.81 ng/mL | [26] |
| Competitive ELISA | Anti-PEG IgE, IgG, IgM | Picomolar sensitivities | [27] |
Visualizations
Caption: Workflow for the detection of anti-PEG antibodies using ELISA.
Caption: Signaling pathway for complement activation by anti-PEG antibodies.
Caption: Troubleshooting decision tree for PEG immunogenicity issues.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Treatment-induced and Pre-existing Anti-peg Antibodies: Prevalence, Clinical Implications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The curious case of anti-PEG antibodies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Frontiers | PEG: Will It Come Back to You? Polyethelyne Glycol Immunogenicity, COVID Vaccines, and the Case for New PEG Derivatives and Alternatives [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Flow cytometry analysis of anti-polyethylene glycol antibodies in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A generic method for the detection of polyethylene glycol specific IgG and IgM antibodies in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sensitive and Quantitative Detection of Anti-PEG Antibodies by mPEG-coated SPR Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. bioagilytix.com [bioagilytix.com]
- 27. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Support Center: Enhancing In-Vivo Stability of Molecules Linked with Bromo-PEG1-NH2 Hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of molecules conjugated with Bromo-PEG1-NH2 hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker molecule. It contains a bromo group at one end and an amino group at the other, connected by a single polyethylene glycol (PEG) unit. Its primary application is in bioconjugation, where it serves as a linker to covalently attach molecules, such as small molecule drugs, peptides, or proteins, to other entities. The bromo group readily reacts with nucleophiles, most commonly the thiol group of a cysteine residue, forming a stable thioether bond.[1][2] The amino group can be used to conjugate to another molecule, for example, through amide bond formation with a carboxylic acid.
Q2: What are the main factors influencing the in-vivo stability of molecules conjugated with this linker?
The in-vivo stability of a molecule conjugated with this compound is primarily determined by the linkage chemistry and the PEG component. The thioether bond formed between the bromo group and a thiol is highly stable under physiological conditions, minimizing premature cleavage of the conjugated molecule.[3] PEGylation, the process of attaching PEG chains, increases the hydrodynamic size of the molecule, which can protect it from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life.[4]
Q3: How does the stability of the thioether bond formed by a bromo-PEG linker compare to other common linker chemistries?
The thioether bond formed from the reaction of a bromoacetyl group (present in this compound) with a thiol is generally considered more stable than the thiosuccinimide adduct formed from a maleimide-thiol reaction.[1] Maleimide-based linkers can be susceptible to a retro-Michael reaction, leading to premature drug release in vivo.[3] The irreversible thioether bond offers superior plasma stability, which is crucial for minimizing off-target toxicity and enhancing therapeutic efficacy.[3]
Q4: Can the length of the PEG chain affect the in-vivo stability?
Yes, the length of the PEG chain can significantly impact the in-vivo behavior of the conjugated molecule. While this compound has a short PEG chain, the principle remains that longer PEG chains generally lead to a greater increase in hydrodynamic size. This can result in a more pronounced shielding effect, offering better protection against proteolysis and reduced kidney filtration, thus prolonging circulation time. However, the optimal PEG length needs to be determined empirically for each specific application, as very long chains can sometimes hinder the molecule's interaction with its target.
Q5: What are the primary stability concerns for the this compound linker itself before conjugation?
The main stability concern for the this compound linker prior to conjugation is the potential for hydrolysis of the bromo group in aqueous solutions.[1] This would render the linker inactive for its intended reaction with a thiol group. Therefore, it is crucial to handle and store the linker appropriately, as outlined in the troubleshooting guide below.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Hydrolysis of the bromo group: The linker may have degraded due to improper storage or handling in aqueous buffers.[1]2. Suboptimal pH of the reaction buffer: The pH may be too low for an efficient reaction with the thiol group.[1]3. Presence of competing nucleophiles: Other molecules in the reaction mixture may be reacting with the linker.4. Thiol oxidation: The cysteine residues on the target molecule may have formed disulfide bonds.[1] | 1. Prepare fresh solutions of the linker immediately before use. Avoid prolonged storage in aqueous solutions. Store stock solutions in an appropriate organic solvent (e.g., DMSO or DMF) at -20°C.[1]2. Increase the pH of the reaction buffer to 8.0-9.0 to facilitate the deprotonation of the thiol to the more nucleophilic thiolate anion.[5] Ensure your target molecule is stable at this pH.3. Purify the target molecule to remove any interfering substances. Perform the conjugation in a clean buffer system.4. Reduce the target molecule with a reducing agent like DTT or TCEP prior to conjugation, followed by the removal of the reducing agent.[1] |
| Precipitation of the Conjugate During or After Reaction | 1. Hydrophobicity of the final conjugate: The addition of the linker and the conjugated molecule may have decreased the overall solubility.2. Incorrect buffer conditions: The buffer composition or pH may not be optimal for the solubility of the final product. | 1. If possible, consider using a longer PEG linker to enhance the solubility of the conjugate.2. Perform a buffer screen to identify conditions that maintain the solubility of the conjugate. This may involve adjusting the pH or adding solubility-enhancing excipients. |
| Inconsistent Results Between Batches | 1. Variability in linker quality or storage: Inconsistent handling of the this compound linker.2. Inconsistent quality of the target molecule: Differences in the purity or oxidation state of the molecule to be conjugated. | 1. Aliquot the linker upon receipt and store it under the recommended conditions. Use a fresh aliquot for each experiment to ensure consistency.[1]2. Implement stringent quality control measures for your target molecule before each conjugation reaction to ensure batch-to-batch consistency. |
| Off-Target Reactions | Reaction with other nucleophilic residues: Although the reaction with thiols is favored, at higher pH values, there is a possibility of reaction with other nucleophiles like the amino groups of lysine residues. | 1. Optimize the reaction pH. While a higher pH increases the reaction rate with thiols, a slightly lower pH might be necessary to minimize side reactions, albeit at the cost of a longer reaction time.2. Consider a site-directed mutagenesis approach to remove reactive residues near the intended conjugation site if off-target reactions are a significant issue. |
Quantitative Data
Direct in-vivo stability data for molecules conjugated specifically with this compound is not extensively available in the public domain. However, the performance of the bromoacetamide group it contains has been compared to other common thiol-reactive linkers, such as maleimide. The following table summarizes comparative data for linkers based on these chemistries, which can serve as a valuable reference.
| Performance Metric | Bromo-PEG (Bromoacetamide) Linker | Maleimide-PEG Linker | Key Findings & Implications |
| In-Vivo Stability | No measurable systemic drug release over 2 weeks in mice.[3] | Susceptible to retro-Michael reaction, leading to premature drug release.[3] | The irreversible thioether bond formed by bromoacetamide linkers provides superior plasma stability, which is critical for minimizing off-target toxicity.[3] |
| Intratumoral Drug Exposure | 25% higher intratumoral drug exposure over a 7-day period.[3] | Lower intratumoral drug concentration due to premature deconjugation.[3] | The enhanced stability of the Bromo-PEG linker leads to more efficient delivery of the payload to the tumor.[3] |
| ADC Homogeneity | Affords a more homogenous ADC product.[3] | Can result in heterogeneous mixtures of ADC species.[3] | Increased homogeneity with Bromo-PEG linkers can lead to better-defined pharmacological properties and improved manufacturing consistency.[3] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a Thiol-Containing Molecule with this compound
Objective: To covalently link a molecule containing a free thiol group (e.g., a protein with a cysteine residue) to the bromo-end of the this compound linker.
Materials:
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-9.0)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetyl-L-cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Preparation of the Thiol-Containing Molecule: If the thiol groups are in a disulfide bond, partially reduce the molecule with a controlled amount of a reducing agent like TCEP. This step requires careful optimization to avoid over-reduction and denaturation. Remove the reducing agent prior to conjugation.
-
Reaction Setup:
-
Dissolve the thiol-containing molecule in the reaction buffer.
-
Prepare a fresh stock solution of this compound in an appropriate organic solvent (e.g., DMSO) immediately before use.
-
Add the this compound solution to the solution of the thiol-containing molecule with gentle mixing. A typical molar excess of the PEG linker is 5- to 20-fold over the thiol-containing molecule.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
Quenching: Add a molar excess of a quenching reagent (e.g., N-acetyl-L-cysteine) to react with any unreacted this compound.
-
Purification: Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove unreacted linker, quenching reagent, and unconjugated molecule.
-
Characterization: Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the degree of PEGylation.
Protocol 2: In-Vitro Plasma Stability Assay
Objective: To assess the stability of the conjugated molecule in plasma and determine the rate of premature cleavage.
Methodology:
-
Incubate the purified conjugate in plasma (e.g., human, mouse) at a concentration of 1 mg/mL at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the plasma-conjugate mixture.
-
Process the samples to precipitate plasma proteins (e.g., by adding acetonitrile) and isolate the conjugate and any released payload.
-
Analyze the samples by a suitable analytical method, such as LC-MS/MS, to quantify the amount of intact conjugate and any released components over time.
Protocol 3: In-Vivo Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of the conjugated molecule in an animal model.
Methodology:
-
Administer the conjugate to an appropriate animal model (e.g., mice, rats) via the intended clinical route (e.g., intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48, 72 hours post-administration).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., ELISA or LC-MS/MS) to determine the concentration of the conjugate at each time point.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Visualizations
Caption: Experimental workflow for conjugation and stability assessment.
Caption: Reaction of Bromo-PEG1-NH2 with a thiol-containing molecule.
References
Validation & Comparative
The Balancing Act: A Comparative Analysis of Bromo-PEG1-NH2 Hydrobromide Versus Longer PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's length and composition can profoundly influence the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of the conjugate. This guide provides an objective comparison of the short-chain Bromo-PEG1-NH2 hydrobromide with its longer PEG linker counterparts, supported by experimental data and detailed methodologies.
The strategic incorporation of polyethylene glycol (PEG) units into linker design is a widely adopted strategy to enhance the therapeutic properties of bioconjugates. PEGylation can improve aqueous solubility, reduce aggregation, and prolong circulation half-life. However, the length of the PEG chain introduces a critical trade-off between these favorable pharmacokinetic properties and the potential for diminished biological activity due to steric hindrance.
This compound, with its single PEG unit, represents a short, discrete linker that can be advantageous in scenarios where maintaining high binding affinity and minimizing steric interference are paramount. Conversely, longer PEG linkers (e.g., PEG4, PEG8, PEG12, or even larger) are often employed to overcome challenges associated with hydrophobic payloads or to enhance the in vivo stability and circulation time of the bioconjugate.
Data Presentation: Quantitative Comparison of Short vs. Long PEG Linkers
The following table summarizes the typical performance trade-offs observed when comparing a short PEG linker, such as Bromo-PEG1-NH2, with longer PEG alternatives. The data is synthesized from general principles established in the literature and exemplified by specific studies on bioconjugates with varying PEG linker lengths.
| Performance Metric | Bromo-PEG1-NH2 (Short Linker) | Longer PEG Linkers (e.g., PEG4, PEG8, PEG12+) | Key Implications & Findings |
| In Vitro Cytotoxicity | Generally higher potency. | Often exhibits a length-dependent decrease in potency. | Shorter linkers are less likely to cause steric hindrance, which can interfere with target binding or payload release. For instance, a study on affibody-drug conjugates showed a 4.5-fold and 22-fold reduction in cytotoxicity with 4 kDa and 10 kDa PEG linkers, respectively, compared to a non-PEGylated linker.[1][2] |
| In Vivo Half-Life | Shorter circulation half-life. | Significantly prolonged circulation half-life. | Longer PEG chains increase the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance. The same affibody study demonstrated a 2.5-fold and 11.2-fold increase in half-life with 4 kDa and 10 kDa PEG linkers, respectively.[1][2] |
| Solubility & Aggregation | May be less effective at solubilizing highly hydrophobic payloads. | Highly effective at increasing solubility and preventing aggregation. | The hydrophilic nature of longer PEG chains creates a hydration shell around the payload, mitigating aggregation, which is particularly important for ADCs with high drug-to-antibody ratios (DARs).[3][4] |
| Steric Hindrance | Minimal steric hindrance. | Increased potential for steric hindrance. | Longer PEG chains can physically obstruct the interaction between the targeting moiety and its receptor or between the payload and its intracellular target.[5] |
| Ternary Complex Formation (for PROTACs) | May be optimal for specific target-E3 ligase pairs requiring close proximity. | Can provide the necessary flexibility and distance for other target-E3 ligase pairs. | The optimal linker length for a PROTAC is highly dependent on the specific proteins being brought together and must be determined empirically.[6] |
| In Vivo Efficacy | Potentially lower due to rapid clearance. | Often enhanced due to prolonged exposure at the target site. | The extended circulation time afforded by longer PEG linkers can lead to greater accumulation of the bioconjugate in tumor tissue, resulting in improved anti-tumor activity.[1][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of bioconjugates with different PEG linker lengths. Below are representative protocols for key experiments.
Protocol 1: Synthesis of Antibody-Drug Conjugates (ADCs) with Varying PEG Linker Lengths
Objective: To synthesize and purify ADCs with Bromo-PEG1-NH2 and longer Bromo-PEG-NH2 linkers for comparative analysis.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducing agent (e.g., TCEP).
-
This compound and longer-chain Bromo-PEGn-NH2 hydrobromide linkers.
-
Payload with a compatible reactive group (e.g., an NHS ester for reaction with the amine).
-
Anhydrous DMSO or DMF.
-
Quenching reagent (e.g., Tris buffer).
-
Size-exclusion chromatography (SEC) system for purification.
Procedure:
-
Payload-Linker Conjugation: a. Dissolve the NHS-ester activated payload and a 1.2-fold molar excess of the respective Bromo-PEG-NH2 linker in anhydrous DMSO. b. Stir the reaction at room temperature for 2-4 hours. c. Monitor the reaction by LC-MS to confirm the formation of the bromo-functionalized payload.
-
Antibody Reduction: a. Incubate the mAb with a 2-3 fold molar excess of TCEP for 1-2 hours at 37°C to partially reduce interchain disulfide bonds and expose free thiol groups.
-
ADC Conjugation: a. Add a 5-10 fold molar excess of the bromo-functionalized payload (dissolved in DMSO) to the reduced mAb. b. Incubate the reaction for 2-4 hours at room temperature. c. Quench the reaction by adding an excess of a quenching reagent like Tris buffer.
-
Purification: a. Purify the ADC using an SEC system to remove unreacted payload-linker and other impurities. b. Characterize the purified ADC for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized ADCs.
Materials:
-
Target cancer cell line expressing the antigen of interest.
-
Complete cell culture medium.
-
Synthesized ADCs with varying PEG linker lengths.
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®).
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium and add them to the cells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader and calculate the IC50 value for each ADC by plotting cell viability against the logarithm of the ADC concentration.[8]
Protocol 3: Pharmacokinetic Study in Mice
Objective: To determine the circulation half-life of the synthesized ADCs.
Materials:
-
Female BALB/c mice (or other appropriate strain).
-
Synthesized ADCs with varying PEG linker lengths.
-
Sterile PBS for injection.
-
Blood collection supplies (e.g., heparinized capillaries).
-
ELISA kit for quantifying human IgG in mouse plasma.
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of each ADC (e.g., 5 mg/kg) to a cohort of mice.
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
-
Quantification: Determine the concentration of the ADC in the plasma samples using an ELISA that detects the human antibody portion of the ADC.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate the elimination half-life (t½) for each ADC.
Mandatory Visualization
Caption: Experimental workflow for comparing Bromo-PEG1-NH2 with longer PEG linkers.
Caption: Logical relationship between PEG linker length and bioconjugate properties.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Validating the Structure of a Bromo-PEG1-NH2 Conjugate
For researchers, scientists, and drug development professionals, the precise structural validation of bioconjugates is paramount to ensuring product quality, safety, and efficacy. Bromo-PEG1-NH2 is a heterobifunctional linker widely used in bioconjugation. Its validation requires a multi-faceted analytical approach to confirm its identity, purity, and the successful conjugation to target molecules. This guide provides an objective comparison of key analytical techniques for characterizing Bromo-PEG1-NH2 conjugates, complete with experimental data and detailed methodologies.
Core Analytical Challenges
The structural validation of a Bromo-PEG1-NH2 conjugate presents several analytical challenges:
-
Confirmation of Covalent Linkage: Verifying the formation of the intended chemical bond between the linker and the target molecule.
-
Identification of Functional Groups: Ensuring the presence of the terminal bromo and amine functionalities.
-
Determination of Purity: Quantifying the presence of unreacted starting materials, by-products, and other impurities.
-
Molecular Weight Confirmation: Accurately measuring the molecular weight of the conjugate to confirm the degree of PEGylation.
To address these challenges, a combination of spectroscopic and chromatographic techniques is typically employed.
Comparison of Analytical Techniques
A comprehensive characterization of a Bromo-PEG1-NH2 conjugate is best achieved by leveraging the strengths of multiple analytical techniques. The following table summarizes the key techniques and their respective capabilities.
| Analytical Technique | Information Provided | Resolution/Sensitivity | Sample Requirements | Key Advantages & Limitations |
| NMR Spectroscopy (¹H, ¹³C) | Detailed atomic-level structural information, confirmation of functional groups, and structural integrity.[1] | High | Low (mg) | Advantages: Provides unambiguous structural elucidation.[1] Limitations: Lower sensitivity compared to mass spectrometry, complex spectra for large molecules. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Precise molecular weight of the conjugate, confirmation of successful conjugation, and identification of impurities.[2][3] | High (mass accuracy < 5 ppm for ESI-TOF)[4] | High (pg to ng range)[4] | Advantages: High sensitivity and accuracy for molecular weight determination.[2][5] Limitations: Can be affected by ionization suppression, may not provide detailed structural information alone.[4] |
| HPLC/UPLC (RP-HPLC, SEC) | Purity assessment, quantification of impurities, and separation of conjugate from reactants.[4][] | High | Moderate (ng range) | Advantages: Robust, quantitative, and easily automated for purity analysis.[4][] Limitations: May not resolve structurally similar impurities without MS detection.[4] Size-exclusion chromatography (SEC) is particularly useful for separating by size.[7] |
| FTIR Spectroscopy | Identification of functional groups present in the molecule.[4] | Moderate | Low (µg to mg) | Advantages: Fast and non-destructive, good for confirming the presence of characteristic PEG ether bonds.[8] Limitations: Provides general functional group information, not detailed structural connectivity. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results.
NMR Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of the Bromo-PEG1-NH2 conjugate.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Experiments:
-
¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts and integrations of protons corresponding to the PEG backbone, the methylene group adjacent to the bromine, and the methylene group adjacent to the amine.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the carbon skeleton of the conjugate.[4]
-
2D NMR (COSY, HSQC): If necessary, perform 2D NMR experiments to establish connectivity between protons and carbons for unambiguous structural assignment.[4]
-
-
Data Analysis: Process the spectra to assign peaks to their respective nuclei and integrate proton signals to confirm the relative ratios of different structural components. The characteristic peak for the PEG backbone is typically found around 3.6 ppm in ¹H NMR.[9][10][11][12]
-
Mass Spectrometry for Molecular Weight Determination
-
Objective: To verify the molecular weight of the Bromo-PEG1-NH2 conjugate.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 10-100 µM) in a solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Use a high-resolution mass spectrometer such as an ESI-TOF or Orbitrap.
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum. For larger conjugates, the data will show a series of multiply charged ions.
-
Data Analysis: Deconvolute the raw data to determine the zero-charge (neutral) molecular weight of the conjugate.[2] Compare the observed mass with the calculated theoretical mass.
-
HPLC for Purity Assessment
-
Objective: To determine the purity of the Bromo-PEG1-NH2 conjugate.
-
Methodology:
-
System: An HPLC or UPLC system equipped with a UV detector.[4]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[4]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor UV absorbance at 214 nm and 280 nm (if the conjugate is attached to a protein).
-
Data Analysis: Integrate the peak areas to calculate the percentage purity of the conjugate.
-
FTIR for Functional Group Identification
-
Objective: To confirm the presence of key functional groups.
-
Methodology:
-
System: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[4]
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
Analysis: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the C-O-C stretch of the PEG backbone (around 1100 cm⁻¹), N-H bending of the amine (around 1600 cm⁻¹), and C-H stretching (around 2870 cm⁻¹).[8][13][14][15]
-
Validation Workflow and Alternatives
A logical workflow is essential for the comprehensive validation of a Bromo-PEG1-NH2 conjugate.
Caption: Workflow for the synthesis and validation of a Bromo-PEG1-NH2 conjugate.
Comparison with Alternative Linkers
While Bromo-PEG1-NH2 is a versatile linker, several alternatives exist, each with distinct reactivity and applications. The choice of linker is critical and depends on the specific functional groups available on the target molecule and the desired stability of the resulting conjugate.
| Linker Class | Reactive Groups | Chemistry | Key Advantages |
| Bromo-PEG-Amine | Bromo (thiol-reactive), Amine (carboxyl-reactive) | Nucleophilic Substitution | Good leaving group for reaction with thiols. |
| Maleimide-PEG-NHS Ester | Maleimide (thiol-reactive), NHS Ester (amine-reactive) | Michael Addition, Amide Bond Formation | Highly selective and efficient reaction with thiols at neutral pH.[16] |
| Azide-PEG-Alkyne ("Click Chemistry") | Azide, Alkyne | Cycloaddition | Bioorthogonal, highly specific, and efficient, can be performed in complex biological media.[16][17] Copper-free "click" reactions are highly biocompatible.[17] |
| Haloacetamide-based Linkers | Iodoacetamide/Bromoacetamide (thiol-reactive) | Nucleophilic Substitution | Forms a stable thioether bond. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. benchchem.com [benchchem.com]
- 8. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tsijournals.com [tsijournals.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Bromo-PEG1-NH2 Hydrobromide vs. Other Short-Chain Linkers in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the linker component connecting the target protein ligand and the E3 ligase ligand. The linker's length, composition, and flexibility are not merely structural elements but key determinants of the PROTAC's ability to induce the formation of a stable and productive ternary complex, ultimately leading to target protein degradation.[1][2][3] This guide provides a comprehensive comparison of Bromo-PEG1-NH2 hydrobromide, a short-chain polyethylene glycol (PEG)-based linker, with other commonly employed short-chain linkers in PROTAC design, supported by experimental data and detailed protocols.
The Role of Short-Chain Linkers in PROTAC Efficacy
Short-chain linkers, typically comprising 2-4 atoms in the backbone, are instrumental in the design of potent PROTACs.[3][4] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can lead to a non-productive complex where ubiquitination is inefficient.[5][6] Short-chain linkers, including PEG and alkyl-based variants, offer a balance of conformational flexibility and constraint necessary for effective ternary complex formation.[2][3]
Comparative Analysis of Short-Chain Linkers
The choice between a hydrophilic PEG linker, such as that derived from this compound, and a more hydrophobic alkyl linker can significantly impact a PROTAC's physicochemical properties and biological activity.[1][2]
Key Differences at a Glance:
| Feature | This compound (PEG-based) | Short Alkyl/Alkyl-Ether Linkers |
| Composition | Ethylene glycol unit | Saturated hydrocarbon chain |
| Solubility | Generally enhances aqueous solubility.[2] | Typically more hydrophobic, can limit aqueous solubility.[2] |
| Cell Permeability | Can have a complex relationship with permeability; may aid in adopting conformations that shield polar surface area.[2] | Higher hydrophobicity can lead to increased passive diffusion across cell membranes.[2] |
| Ternary Complex Formation | The flexibility and polarity of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[2][6] | Provides a flexible tether for ternary complex formation.[2] |
| Metabolic Stability | Ether linkages can be susceptible to oxidative metabolism.[2] | Generally considered more metabolically stable.[2] |
| Synthetic Accessibility | Readily available as a building block for PROTAC synthesis. | Often synthetically straightforward.[2] |
Data Presentation: Performance Comparison
The following tables summarize synthesized experimental data from various studies, illustrating the impact of short-chain linker composition on the degradation of Bromodomain-containing protein 4 (BRD4), a common target in cancer therapy. The key performance metrics are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Comparison of Short-Chain Linkers in BRD4-Targeting PROTACs (CRBN-based)
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-1 | PEG1 | 3 | 25 | >95 | HeLa |
| PROTAC-2 | Ethyl | 2 | 75 | ~90 | HeLa |
| PROTAC-3 | Propyl | 3 | 50 | >95 | HeLa |
Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.
Key Observation: In this synthesized data for BRD4 degraders, the short PEG1 linker (PROTAC-1) demonstrates comparable or slightly better potency (lower DC50) than the short alkyl linkers (PROTAC-2 and PROTAC-3). This suggests that for certain target-ligase pairs, the hydrophilicity and conformational properties of a short PEG linker can be advantageous for ternary complex formation.
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7][8]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[8]
3. SDS-PAGE and Protein Transfer:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate to detect the signal using a chemiluminescence imaging system.[8]
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]
In-Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following components in this order:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Biotinylated Ubiquitin
-
E3 ligase (e.g., Cereblon complex)
-
Target protein (e.g., BRD4)
-
PROTAC at various concentrations
-
ATP
-
Assay buffer to the final reaction volume.[11]
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes) to allow for the ubiquitination reaction to occur.
3. Detection (AlphaLISA format):
-
Add AlphaLISA acceptor beads (e.g., GSH-coated for GST-tagged target protein) and streptavidin-coated donor beads.[12]
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is directly proportional to the level of target protein ubiquitination.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad.com [bio-rad.com]
- 10. benchchem.com [benchchem.com]
- 11. lifesensors.com [lifesensors.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Mass spectrometry analysis of molecules synthesized with Bromo-PEG1-NH2 hydrobromide.
For scientists and professionals in drug development, the precise characterization of synthesized molecules is paramount. When utilizing PEG linkers such as Bromo-PEG1-NH2 hydrobromide, mass spectrometry serves as a critical analytical tool. This guide provides an objective comparison of the mass spectrometry analysis of molecules synthesized with this compound against common alternatives, supported by experimental principles and detailed protocols.
Performance Comparison of PEGylating Agents in Mass Spectrometry
The choice of a PEGylating agent significantly influences the subsequent mass spectrometry analysis. This compound is a discrete PEG (dPEG®) linker, meaning it has a single, defined molecular weight. This is in contrast to traditional polydisperse PEGs, which are a mixture of polymers with a distribution of molecular weights. This fundamental difference has profound implications for mass spectrometry data.
Molecules synthesized with this compound, often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), typically yield simpler and more easily interpretable mass spectra. In contrast, traditional NHS-ester PEGs can result in a heterogeneous mixture of products, leading to complex spectra that are challenging to deconvolute. Maleimide-PEGs offer site-specific modification at cysteine residues, which can produce more homogeneous products and cleaner mass spectra, simplifying data analysis.
Here is a comparative summary of how different PEGylating agents are expected to perform in mass spectrometry analysis:
| Feature | This compound | NHS-ester PEG (Polydisperse) | Maleimide-PEG (Discrete) |
| Reagent Purity | Single molecular weight compound | Mixture of polymers with a distribution of molecular weights | Single molecular weight compound |
| Reaction Specificity | Primarily reacts with sulfhydryl groups (cysteine) | Reacts with primary amines (lysine, N-terminus) | Highly specific to sulfhydryl groups (cysteine) |
| Product Homogeneity | High, leading to a homogeneous product population | Low, resulting in a heterogeneous mixture of products with varying numbers and sizes of PEG chains | High, leading to a homogeneous product population |
| Intact Mass Spectrum | A single, sharp peak for each degree of PEGylation | A broad distribution of peaks for each degree of PEGylation, often with overlapping signals | A single, sharp peak for each degree of PEGylation |
| Peptide Mapping Analysis | Simplified identification of modified peptides with a single, defined mass shift | Complex spectra with multiple peaks for each modified peptide, corresponding to the different PEG chain lengths | Simplified identification of modified peptides with a single, defined mass shift |
| Data Interpretation | Straightforward and unambiguous | Challenging, often requiring specialized deconvolution software | Straightforward and unambiguous |
| Batch-to-Batch Consistency | High | Can be variable due to the nature of the polymer mixture | High |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data in the analysis of molecules synthesized with PEG linkers. Below are representative protocols for sample preparation and analysis.
Protocol 1: Intact Mass Analysis of a PROTAC
Objective: To confirm the molecular weight of a PROTAC synthesized with this compound.
-
Sample Preparation:
-
Dissolve the purified PROTAC in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Desalt the sample using a C18 ZipTip or equivalent to remove any non-volatile salts.
-
-
Mass Spectrometry Analysis (LC-MS):
-
Liquid Chromatography (LC):
-
Column: C18, e.g., 2.1 mm x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the PROTAC, e.g., 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 500-2000 m/z).
-
-
-
Data Analysis:
-
Process the raw data to obtain a mass spectrum.
-
Deconvolute the spectrum to determine the monoisotopic molecular weight of the PROTAC.
-
Protocol 2: Peptide Mapping to Confirm Modification Site
Objective: To identify the specific amino acid residue modified with the PEG linker.
-
Protein Modification and Digestion:
-
Conjugate the protein of interest with the PEGylating agent (e.g., this compound activated for reaction).
-
Purify the PEGylated protein to remove excess reagents.
-
Denature, reduce, and alkylate the protein's disulfide bonds.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a nano-flow HPLC system with a C18 column suitable for peptide separations.
-
Employ a gradient of acetonitrile in water with 0.1% formic acid to separate the peptides.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use a data-dependent acquisition mode to automatically select precursor peptide ions for fragmentation.
-
Fragment the peptide ions using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to search the MS/MS spectra against the protein sequence.
-
Include the mass of the PEG linker as a variable modification on the potential target residues (e.g., cysteine for bromo- or maleimide-PEG, lysine for NHS-ester PEG).
-
The identification of a peptide with the corresponding mass shift confirms the site of modification.
-
Visualizing Experimental Workflows
Diagrams are essential for visualizing complex experimental workflows. The following diagrams, created using Graphviz (DOT language), illustrate key processes in the analysis of molecules synthesized with this compound.
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Caption: General workflow for the mass spectrometry analysis of a PROTAC.
The Linker's Pivotal Role: An In Vitro and In Vivo Comparison of PROTACs with Different Linker Lengths
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, offer a powerful modality to eliminate disease-causing proteins. While the choice of warhead and E3 ligase ligand is crucial, the linker is far from a passive spacer. Its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties, ultimately governing its translation from in vitro activity to in vivo efficacy.[1] This guide provides a comparative analysis of PROTACs with different linker lengths, supported by experimental data, to inform the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action
A PROTAC leverages the cell's native ubiquitin-proteasome system. By simultaneously binding to a protein of interest (POI) and an E3 ligase, the PROTAC facilitates the formation of a ternary complex.[1] This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the 26S proteasome. The PROTAC is then released to catalytically induce the degradation of further POI molecules.[1]
Caption: The catalytic mechanism of action for a PROTAC.
Impact of Linker Length on In Vitro Efficacy
The length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[2] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in unproductive binding and a decrease in degradation efficiency.[2][] The optimal linker length facilitates the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.
Quantitative Data Presentation
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from published studies illustrating the impact of linker length on PROTAC efficacy.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [2][4]
| PROTAC (Linker Composition) | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 Degrader 1 (Alkyl/Ether) | 7 | >1000 | <10 |
| TBK1 Degrader 2 (Alkyl/Ether) | 12 | Submicromolar | >80 |
| TBK1 Degrader 3 (Alkyl/Ether) | 21 | 3 | 96 |
| TBK1 Degrader 4 (Alkyl/Ether) | 29 | 292 | 76 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Comparative Efficacy of BRD4-Targeting PROTACs with PEG Linkers of Varying Lengths [5]
| PROTAC (Linker Composition) | Linker | DC50 (nM) | Dmax (%) |
| BRD4 Degrader 1 (JQ1-VHL) | PEG3 | 55 | 85 |
| BRD4 Degrader 2 (JQ1-VHL) | PEG4 | 20 | 95 |
| BRD4 Degrader 3 (JQ1-VHL) | PEG5 | 15 | >98 |
| BRD4 Degrader 4 (JQ1-VHL) | PEG6 | 30 | 92 |
This synthesized data for BRD4-targeting PROTACs illustrates that a PEG5 linker provides the optimal balance of potency and efficacy in this specific context.[5]
In Vivo Considerations: The Linker's Role in Pharmacokinetics and Efficacy
A potent in vitro PROTAC does not always translate to an effective in vivo degrader. The linker plays a crucial role in the pharmacokinetic (PK) properties of the molecule, including its solubility, permeability, and metabolic stability.
-
Solubility and Permeability: The chemical composition of the linker significantly impacts a PROTAC's physicochemical properties.[6] Hydrophilic linkers, such as polyethylene glycol (PEG), can enhance the solubility and bioavailability of a PROTAC molecule.[7][8] In contrast, more hydrophobic linkers may improve cell permeability.[7]
-
Metabolic Stability: Flexible linkers like PEG and alkyl chains are often synthetically accessible but can be more susceptible to enzymatic degradation.[6] Incorporating rigid motifs such as piperazine or piperidine into the linker can enhance metabolic stability and improve in vivo performance.[6]
Table 3: Illustrative In Vivo Data for a Hypothetical PROTAC Series
| PROTAC (Linker) | In Vitro DC50 (nM) | In Vivo Half-life (hours) | Tumor Growth Inhibition (%) |
| Compound A (PEG4) | 25 | 2 | 30 |
| Compound B (Alkyl-C8) | 50 | 8 | 65 |
| Compound C (Piperazine-PEG2) | 40 | 12 | 80 |
This hypothetical data illustrates how a more rigid and metabolically stable linker (Compound C) can lead to improved pharmacokinetic properties and in vivo efficacy, even with a slightly higher in vitro DC50.
Experimental Protocols
Detailed and rigorous experimental validation is essential to characterize and compare PROTACs with different linker lengths.
In Vitro Degradation Assay (Western Blotting)
This assay is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.[5]
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 24 hours), including a vehicle control.[5]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA protein assay.[5]
-
Western Blotting: Normalize all samples to the same protein concentration. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH).[9]
-
Detection and Analysis: Incubate with a secondary antibody and detect the signal using an appropriate imaging system. Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control to determine the percentage of degradation.[5]
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is used to measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary complexes.[2]
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[2]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[2]
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[2]
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a general workflow for assessing the anti-tumor efficacy of a PROTAC.[9]
-
Animal Model: Implant tumor cells into immunocompromised mice.
-
Dosing: Once tumors reach a specified size, randomize the animals into treatment groups (vehicle control and PROTAC-treated groups). Administer the PROTAC at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume at regular intervals.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples to assess target protein degradation (via Western Blot or IHC) and PROTAC exposure (via LC-MS/MS).[]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating the Cellular Maze: A Comparative Guide to Bromo-PEG1-NH2 Hydrobromide and Other Permeability Enhancers
For the discerning researcher in drug discovery and development, optimizing cellular permeability is a critical step in ensuring a compound reaches its therapeutic target. This guide provides a comprehensive comparison of Bromo-PEG1-NH2 hydrobromide with established permeability-enhancing agents, supported by experimental data and detailed protocols to inform your research.
While direct quantitative data on the effect of this compound on cellular permeability is not extensively available in public literature, its structural components—a short polyethylene glycol (PEG) linker, a reactive bromo group, and a primary amine—suggest a potential role in modulating cellular uptake, likely when conjugated to a cargo molecule. This guide will, therefore, present a theoretical assessment of its potential performance alongside experimentally validated data for other common permeability enhancers.
Quantitative Comparison of Permeability Enhancers
The following table summarizes the performance of various permeability enhancers, providing a baseline for comparison. The data is collated from various in vitro studies, primarily using Caco-2 cell monolayers as a model of the intestinal epithelium. The permeability is typically expressed as the apparent permeability coefficient (Papp), with a higher value indicating greater permeability.
| Compound/Method | Mechanism of Action | Typical Concentration Range | Fold Increase in Permeability (Model Compound) | Key Advantages | Potential Disadvantages |
| This compound (Predicted) | Potential membrane interaction via PEG chain and charged amine group; covalent conjugation to cargo. | To be determined | To be determined | Potential for targeted delivery through conjugation. | Lack of direct permeability data; potential for cytotoxicity at higher concentrations. |
| Sodium Caprate | Transient opening of tight junctions. | 5-20 mM | 10-100 fold (e.g., for mannitol, insulin) | Well-characterized, potent. | Potential for mucosal irritation and cytotoxicity. |
| Chitosan | Interacts with the cell membrane and tight junctions, leading to their transient opening. | 0.1-0.5% (w/v) | 2-10 fold (e.g., for peptides, proteins) | Biocompatible, biodegradable. | pH-dependent activity, variable efficacy. |
| EDTA | Chelates divalent cations (Ca2+, Mg2+) essential for tight junction integrity, causing them to open. | 1-10 mM | 5-50 fold (e.g., for hydrophilic compounds) | Effective for paracellular transport. | Can cause significant membrane disruption and cytotoxicity. |
| Bile Salts (e.g., Sodium deoxycholate) | Micelle formation, membrane fluidization. | 1-10 mM | 2-20 fold (e.g., for various drugs) | Endogenous molecules, well-studied. | Potential for membrane damage and toxicity. |
| Non-ionic Surfactants (e.g., Polysorbate 80) | Membrane fluidization, inhibition of efflux pumps. | 0.01-0.1% (v/v) | 1.5-5 fold (e.g., for P-gp substrates) | Generally considered safe at low concentrations. | Lower potency compared to other enhancers. |
Experimental Protocols
Accurate assessment of cellular permeability is paramount. The two most common in vitro methods are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[1][2]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Transwell® inserts (e.g., 0.4 µm pore size) in 12- or 24-well plates.
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
-
Test compound (e.g., this compound) and control compounds (e.g., propranolol for high permeability, mannitol for low permeability).
-
Lucifer yellow for monolayer integrity testing.
-
Analytical instrumentation (e.g., LC-MS/MS) for quantification.
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in flasks and seed them onto the apical side of the Transwell® inserts at an appropriate density.
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Assessment: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. A TEER value above 250 Ω·cm² generally indicates a confluent monolayer. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the beginning and end of the experiment.
-
-
Transport Experiment (Basolateral to Apical - B to A): To assess efflux, perform the experiment in the reverse direction.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that assesses the passive diffusion of a compound across an artificial lipid membrane.[3] It is a higher-throughput and more cost-effective alternative to the Caco-2 assay for predicting passive permeability.[4][5]
Materials:
-
PAMPA plate system (a donor plate with a filter membrane and an acceptor plate).
-
Phospholipid solution (e.g., lecithin in dodecane).
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
Test compound and control compounds.
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer, LC-MS/MS).
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Preparation of Plates:
-
Fill the wells of the acceptor plate with buffer.
-
Add the test compound solution in buffer to the wells of the donor plate.
-
-
Assembly and Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.
-
Calculation of Permeability Coefficient (Pe): Pe (cm/s) = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln[1 - (C_A(t) / C_equilibrium)] Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for assessing cellular permeability.
Caption: Signaling pathway for tight junction modulation.
Discussion and Future Directions
The assessment of this compound's impact on cellular permeability is an area ripe for investigation. While its primary application to date has been in the synthesis of PROTACs, its inherent structure warrants a closer look at its potential as a permeability modulator, particularly when conjugated to larger, less permeable molecules.
Future studies should focus on:
-
Direct Permeability Assessment: Conducting Caco-2 and PAMPA assays with this compound alone and conjugated to a fluorescent marker to obtain quantitative Papp/Pe values.
-
Mechanism of Action Studies: Investigating whether it influences transcellular or paracellular pathways. This could involve studying its effects on tight junction protein expression and localization.
-
Structure-Activity Relationship: Synthesizing and testing analogs with varying PEG chain lengths and different reactive groups to optimize for permeability enhancement and minimize cytotoxicity.
By systematically exploring these avenues, the scientific community can fully elucidate the potential of this compound and similar PEGylated linkers in overcoming the challenge of cellular permeability in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of PEGylation on membrane and lipopolysaccharide interactions of host defense peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation significantly affects cellular uptake and intracellular trafficking of non-viral gene delivery particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Polyethylene glycol polymer layers – studies from tethered lipid bilayers to protein-cell interactions / MLZ [mlz-garching.de]
A Researcher's Guide to Confirming Bromo-PEG1-NH2 Conjugation: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, the successful conjugation of molecules like Bromo-PEG1-NH2 hydrobromide is a critical step in creating advanced therapeutics and research tools, such as Proteolysis Targeting Chimeras (PROTACs). Verifying the covalent attachment of this linker to a target molecule is paramount for ensuring the efficacy and safety of the final product. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for confirming this conjugation, supported by experimental data and detailed protocols.
The Power of ¹H NMR Spectroscopy in Conjugation Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and powerful tool for the structural elucidation of PEGylated compounds.[1] It provides detailed information about the chemical environment of protons within a molecule, allowing for the unambiguous confirmation of covalent bond formation.
The key principle in using ¹H NMR to verify the conjugation of this compound lies in observing specific changes in the spectrum of the linker after it has reacted with a target molecule. This typically involves:
-
Disappearance of signals: The signals corresponding to the protons on the carbon adjacent to the bromine atom are expected to shift significantly or change in multiplicity upon successful conjugation.
-
Appearance of new signals: New peaks will emerge that are characteristic of the newly formed bond and the influence of the conjugated molecule on the PEG linker's protons.
-
Shifts in existing signals: The chemical shifts of the protons on the PEG backbone and near the amine group will likely experience shifts due to the change in their chemical environment.
Below is a table summarizing the predicted ¹H NMR chemical shifts for this compound before and after a hypothetical conjugation to a target molecule, based on data from similar compounds.
| Assignment | This compound (Predicted) | Conjugated Bromo-PEG1-NH2 (Predicted) | Rationale for Change |
| Br-C H₂- | ~3.5 - 3.7 ppm (triplet) | Shifted upfield or downfield depending on the conjugate | The bromine is a good leaving group and is replaced by a new bond, drastically altering the electronic environment of these protons. The signal may also broaden. |
| -O-C H₂-C H₂-NH₂ | ~3.8 - 4.0 ppm (multiplet) | Minor shifts | These protons are part of the stable ether linkage and are less affected, but may experience slight shifts due to conformational changes. |
| -C H₂-NH₂ | ~3.1 - 3.3 ppm (triplet) | Shifted and potentially broadened | The chemical environment of the amine protons and adjacent methylene group changes upon amide bond formation or other reactions, leading to a downfield shift. |
| -NH₂ | Broad singlet, variable chemical shift | Disappears or shifts significantly | In the case of amide bond formation, the amine protons are replaced, causing the signal to disappear. |
Alternative Techniques for Conjugation Analysis
While ¹H NMR is a powerful tool for structural confirmation, other techniques provide complementary information and can be advantageous in certain situations.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. | High sensitivity and accuracy in determining the molecular weight of the conjugate, confirming the addition of the PEG linker.[2] | Does not typically provide information on the specific site of conjugation without further fragmentation analysis (MS/MS). |
| Size Exclusion Chromatography (SEC) - HPLC | Separates molecules based on their size in solution. | Useful for purifying the PEGylated product from unreacted starting materials and for observing an increase in molecular size post-conjugation.[3] | Provides indirect evidence of conjugation and may not be able to resolve species with small mass differences. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. | Can be used to monitor the progress of the reaction and purify the final product. The retention time of the conjugate will differ from the starting materials.[4] | Does not directly confirm the structure of the conjugate. |
Experimental Protocols
¹H NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound or the conjugated product in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a final volume of 0.5-0.7 mL.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.
2. Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
3. Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Compare the spectra of the starting material and the final product to identify the changes indicative of successful conjugation.
Mass Spectrometry (ESI-MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent compatible with electrospray ionization, such as a mixture of acetonitrile and water with a small amount of formic acid.
2. Data Acquisition:
-
Infuse the sample into the mass spectrometer via direct injection or through an LC system.
-
Acquire the mass spectrum in positive ion mode.
3. Data Analysis:
-
Determine the molecular weight of the observed ions.
-
Compare the molecular weight of the product to the calculated molecular weight of the expected conjugate to confirm the addition of the Bromo-PEG1-NH2 linker.
Size Exclusion Chromatography (SEC) - HPLC
1. System Preparation:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline) until a stable baseline is achieved.
2. Sample Injection:
-
Inject a known concentration of the reaction mixture or purified product onto the column.
3. Data Analysis:
-
Monitor the elution profile using a UV detector.
-
The conjugated product, being larger, should elute earlier than the unreacted this compound and any other smaller molecules.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for confirming the conjugation of this compound.
References
The Long and Short of it: A Comparative Guide to PEG Linker Length in Pharmacokinetics
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision in the design of therapeutic molecules. The length of this linker can dramatically influence a drug's journey through the body, impacting its efficacy and safety. This guide provides an objective comparison of the pharmacokinetic differences between short and long PEG linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.
The covalent attachment of PEG chains, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and small molecules.[1] A key variable in this process is the length of the PEG linker, which can be tailored to optimize a drug's pharmacokinetic profile. Generally, longer PEG linkers increase the hydrodynamic size of the molecule, which in turn reduces renal clearance and shields it from enzymatic degradation.[2] This results in a prolonged circulation half-life and sustained therapeutic effect.[1] However, the ideal PEG linker length is a delicate balance, as excessive PEGylation can sometimes lead to reduced biological activity due to steric hindrance.[1][3]
Data Presentation: Quantitative Comparison of PEG Linker Performance
The following tables summarize key pharmacokinetic parameters for various therapeutic modalities functionalized with PEG linkers of varying lengths, based on data from multiple studies.
Table 1: Pharmacokinetic Parameters of PEGylated Interferon
| Parent Molecule | PEG Linker Molecular Weight | Half-life (t½) | Systemic Clearance (CL) |
| Interferon alfa-2b | 12 kDa (linear) | ~50 hours | ~0.05 L/h/kg |
| Interferon alfa-2a | 40 kDa (branched) | ~72-192 hours | ~0.01 L/h/kg |
| Interferon-beta-1a | Unmodified | - | 232-261 ml/h/kg |
Source: Data compiled from multiple preclinical and clinical studies.[2]
Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs) with Varying PEG Linker Lengths
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~4.4 |
| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87 | ~19.8 |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | ~99 |
Note: Longer PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance.[4]
Table 3: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths
| Linker | ADC Construct (Antibody-Payload) | Plasma Half-life (t½, hours) | Clearance (mL/day/kg) |
| No PEG | Trastuzumab-MCC-DM1 | ~84 | ~13.4 |
| PEG8 | Trastuzumab-PEG8-DM1 | ~168 | ~5.8 |
Source: Data synthesized from preclinical studies.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the rational design and comparative evaluation of molecules with varying PEG linker lengths. Below are representative methodologies for key experiments.
In Vitro Cytotoxicity Assay
This assay determines the potency of a PEGylated compound against cancer cell lines.
-
Cell Culture: Target cancer cell lines are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[3]
-
Treatment: The PEGylated compounds with different linker lengths are serially diluted and added to the cells.[3]
-
Incubation: The plates are incubated for a period of 72 to 120 hours.[3]
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorescence-based assay.[3]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.[3]
Pharmacokinetic (PK) Study in Rodents
This study evaluates how the body processes the PEGylated compound over time.
-
Animal Model: Healthy mice or rats are utilized for the study.[3]
-
Administration: The PEGylated compounds are administered to the animals, typically via intravenous injection.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Sample Analysis: The concentration of the compound in the plasma is quantified using methods like ELISA or LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated from the concentration-time data.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of a PEGylated compound in a living organism.
-
Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor cells.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment: Animals are treated with the PEGylated compounds, a control vehicle, or a comparator drug.
-
Tumor Measurement: Tumor volume and body weight are measured regularly.
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the evaluation of PEG linker pharmacokinetics.
Caption: Relationship between PEG linker length and pharmacokinetic outcomes.
Caption: General workflow for a pharmacokinetic study of PEGylated molecules.
References
Bromo-PEG1-NH2 Hydrobromide: A Comparative Guide for Bioconjugation and PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bromo-PEG1-NH2 hydrobromide, a short-chain polyethylene glycol (PEG) linker, with other common alternatives used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs). While direct, extensive case studies for this compound are limited in publicly available literature, this guide synthesizes data from analogous short-chain PEG linkers to provide a valuable comparative analysis.
Introduction to this compound
This compound is a heterobifunctional linker featuring a bromo group and a primary amine, connected by a single PEG unit. The bromo group serves as a reactive handle for covalent bond formation with nucleophiles, particularly thiols, while the primary amine allows for conjugation to electrophilic groups such as carboxylic acids or activated esters. This dual functionality makes it a versatile building block in the construction of complex biomolecules.[1]
Application in PROTACs
In the rapidly advancing field of targeted protein degradation, the linker connecting the target-binding and E3 ligase-recruiting moieties of a PROTAC is a critical determinant of its efficacy.[2] Short PEG linkers like this compound are often employed to impart hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[3]
Comparison with Alternative PROTAC Linkers
The choice of linker can significantly impact a PROTAC's degradation efficiency (DC50) and maximal degradation (Dmax). Below is a comparative table summarizing the general properties and performance of short PEG linkers versus alkyl chain linkers in the context of PROTACs.
| Feature | Short PEG Linkers (e.g., Bromo-PEG1-NH2) | Alkyl Linkers | Key Implications for PROTAC Design |
| Composition | Repeating ethylene glycol units | Hydrocarbon chains | PEG linkers increase hydrophilicity and can improve solubility.[4] |
| Solubility | Generally higher aqueous solubility | Generally lower aqueous solubility | Improved solubility can enhance bioavailability and cell permeability.[4] |
| Flexibility | High conformational flexibility | High conformational flexibility | Flexibility can be crucial for achieving a productive ternary complex formation.[2] |
| Metabolic Stability | Can be susceptible to oxidative metabolism | Generally considered more metabolically stable | Linker stability is a key factor in the overall pharmacokinetic profile of the PROTAC. |
| Degradation Potency (DC50) | Can lead to highly potent degraders | Potency is highly target-dependent | The optimal linker is specific to the target protein and E3 ligase pair and must be determined empirically.[5] |
Note: The data presented is a synthesized representation based on general trends reported for short-chain linkers in PROTACs and may not be directly representative of all PROTACs.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Application in Bioconjugation
The bromo group of this compound can react with thiol groups (e.g., from cysteine residues in proteins) to form stable thioether bonds. The amine group can be used to conjugate to various molecules or surfaces.
Comparison with Other Thiol-Reactive Linkers
| Linker Chemistry | Resulting Linkage | Stability | Key Features |
| Bromoacetyl | Thioether | Highly Stable | Forms a very stable bond, though the reaction rate can be slower than maleimides at neutral pH.[6] |
| Maleimide | Thioether (via Michael addition) | Less Stable | Reacts quickly with thiols at neutral pH, but the resulting bond can undergo retro-Michael addition, leading to instability. |
| Iodoacetyl | Thioether | Highly Stable | More reactive than bromoacetyl but the reagent itself can be less stable. |
Experimental Workflow for Bioconjugation
Caption: General workflow for bioconjugation.
Experimental Protocols
The following are generalized protocols that should be optimized for specific applications.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis where the amine group of Bromo-PEG1-NH2 is first acylated with a molecule containing a carboxylic acid (e.g., an E3 ligase ligand), followed by reaction of the bromo group with a thiol-containing molecule (e.g., a target protein ligand).
Materials:
-
This compound
-
E3 ligase ligand with a carboxylic acid group
-
Target protein ligand with a thiol group
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Amide Coupling:
-
Dissolve the E3 ligase ligand-COOH (1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3 eq) and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) and DIPEA (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the intermediate by preparative HPLC.
-
-
Thiol-Alkylation:
-
Dissolve the purified intermediate (1 eq) in a suitable solvent (e.g., DMF/water mixture).
-
Add the thiol-containing target protein ligand (1.2 eq).
-
Adjust the pH of the solution to ~8.5 with a suitable base.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 2: Conjugation of this compound to a Protein
This protocol describes the conjugation of the bromo group to a cysteine residue on a protein.
Materials:
-
Protein with accessible cysteine residues
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5)
-
Reducing agent (e.g., TCEP), if necessary
-
Quenching solution (e.g., 1 M N-acetyl-L-cysteine)
-
Purification supplies (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation Reaction:
-
Dissolve this compound in the Reaction Buffer.
-
Add the linker solution to the protein solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to a final concentration of 10-20 mM and incubate for 30 minutes.
-
Purify the conjugate using size-exclusion chromatography to remove excess linker and quenching reagent.
-
-
Characterization:
-
Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the number of conjugated linkers.
-
Conclusion
This compound is a valuable building block for the synthesis of PROTACs and other bioconjugates. Its short PEG chain provides hydrophilicity, while the bromo and amine functionalities offer versatile conjugation handles. The choice of this linker over alternatives will depend on the specific requirements of the application, including the desired solubility, stability, and the nature of the molecules to be conjugated. The provided protocols offer a starting point for the successful application of this reagent in your research.
References
Safety Operating Guide
Navigating the Safe Disposal of Bromo-PEG1-NH2 Hydrobromide: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental protection. This guide provides a detailed, procedural framework for the proper disposal of Bromo-PEG1-NH2 hydrobromide, a bifunctional PEG linker, ensuring the safety of personnel and adherence to regulatory compliance.
Core Safety and Handling Principles
This compound is a compound that combines the characteristics of a brominated organic compound, a polyethylene glycol (PEG) derivative, and a hydrobromide salt. Due to its chemical nature, it must be handled as hazardous waste. Under no circumstances should this compound or its waste be disposed of down the drain.[1][2]
Personal Protective Equipment (PPE): The mandatory PPE when handling this compound or its associated waste includes:
-
Safety goggles with side-shields for eye protection.[1]
-
Chemical-resistant gloves (e.g., nitrile).[1]
-
A laboratory coat.[1]
All handling procedures should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to ensure that all waste streams are collected and managed by an approved waste disposal facility.[1]
-
Waste Segregation at the Source:
-
Solid Waste: All solid materials contaminated with this compound, such as unused product, pipette tips, weighing papers, and contaminated gloves, must be collected in a designated, leak-proof container clearly labeled as "Hazardous Waste: Halogenated Organic Waste".[4][5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. This waste stream should not be mixed with other non-halogenated chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][4]
-
-
Spill and Contamination Management:
-
Minor Spills: In the event of a small spill, alert personnel in the immediate vicinity.[4] For liquid spills, use an inert absorbent material such as vermiculite or sand to contain and absorb the substance.[1] For solid spills, gently cover the material to avoid it becoming airborne.[1]
-
Collection: Carefully sweep or transfer the contained spill and absorbent material into a sealed, labeled hazardous waste container.[1][4]
-
Decontamination: The spill area and any contaminated equipment should be thoroughly decontaminated. This can be achieved by scrubbing with a suitable solvent, such as alcohol, with the rinsate also collected as hazardous liquid waste.[1]
-
-
Interim Laboratory Storage:
-
Waste containers must be stored in a designated satellite accumulation area within the laboratory.
-
This area should be secure and located away from incompatible materials, which include strong acids, alkalis, and strong oxidizing or reducing agents.[1]
-
Containers must be kept tightly sealed and stored in a cool, well-ventilated location.[1][3]
-
-
Final Disposal:
Data Summary for Disposal and Safety
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste: Halogenated Organic Compound | [4] |
| Disposal Route | Licensed Hazardous Waste Disposal Facility | [1][6] |
| PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [1] |
| Storage | Cool, dry, well-ventilated area away from incompatible materials | [1][3][4] |
| Spill Cleanup | Absorb with inert material (e.g., sand, vermiculite) | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [1][3] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Personal protective equipment for handling Bromo-PEG1-NH2 hydrobromide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Bromo-PEG1-NH2 hydrobromide. Adherence to these protocols is essential for ensuring personal safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following PPE is required:
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against potential splashes.[1][2][3] Standard eyeglasses do not offer adequate protection.[4]
-
Hand Protection: Wear two pairs of chemotherapy-grade, powder-free nitrile gloves.[3][4][5] Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if they become contaminated or damaged.[4]
-
Body Protection: A disposable, long-sleeved gown that is shown to be resistant to hazardous drugs is required.[3][5] For extensive handling, consider "bunny suit" coveralls for full-body protection.[3]
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][6] If a fume hood is not available, a respirator (such as an N-95 or higher) is mandatory, especially when unpacking or weighing the compound.[3][4]
| PPE Item | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles and face shield | Protects against splashes to the eyes and face |
| Hand Protection | Double-layered, powder-free nitrile gloves (chemotherapy grade) | Prevents skin contact and absorption |
| Body Protection | Disposable, long-sleeved, hazardous drug-resistant gown | Protects skin from contamination |
| Respiratory Protection | Chemical fume hood or N-95 (or higher) respirator | Prevents inhalation of dust or aerosols |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound from receipt to use:
-
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE, including gloves and a lab coat, when unpacking.
-
If there is a risk of airborne particles, unpack within a chemical fume hood.[2]
-
-
Preparation and Weighing:
-
Experimental Use:
-
Spill Management:
-
In case of a small spill, alert colleagues and restrict access to the area.
-
Wearing full PPE, cover the spill with an absorbent material appropriate for chemical spills.
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area according to your institution's safety protocols.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.
-
Collect this waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatible.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the compound, including gloves, gowns, weigh boats, and absorbent materials, must be disposed of as hazardous waste.[5]
-
Place these materials in a designated, sealed hazardous waste bag or container immediately after use.
-
-
Sharps:
-
Needles, syringes, or any other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.
-
Experimental Workflow
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
